Product packaging for 1,3-Dimethyl-1,4-dihydroquinoxaline(Cat. No.:)

1,3-Dimethyl-1,4-dihydroquinoxaline

Cat. No.: B11921466
M. Wt: 160.22 g/mol
InChI Key: HKWWXMXSTZEXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dimethyl-1,4-dihydroquinoxaline is a synthetic intermediate based on the privileged quinoxaline heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Quinoxaline derivatives are extensively investigated for their broad spectrum of biological activities, serving as key precursors or core structures in the development of novel therapeutic agents. This specific dihydroquinoxaline derivative is primarily valued in research as a versatile building block for the synthesis of more complex nitrogen-containing heterocycles. The quinoxaline core is isosteric with other biologically important structures like quinazoline, which is found in established pharmaceuticals such as the antidiabetic drug Linagliptin . Researchers utilize this compound to develop novel molecules with potential pharmacological applications. The structural framework is commonly explored in the design of compounds for metabolic disease research, including as dipeptidyl peptidase-IV (DPP-4) inhibitors for type 2 diabetes mellitus . Furthermore, the quinoxaline pharmacophore is a foundational element in creating candidates for antiviral research, with studies indicating potential for development against respiratory pathogens, and in anticancer agent discovery . Intended Use & Handling: This product is strictly labeled "For Research Use Only" (RUO). It is not intended for use in human or veterinary diagnostics, therapeutics, or any form of personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B11921466 1,3-Dimethyl-1,4-dihydroquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2,4-dimethyl-1H-quinoxaline

InChI

InChI=1S/C10H12N2/c1-8-7-12(2)10-6-4-3-5-9(10)11-8/h3-7,11H,1-2H3

InChI Key

HKWWXMXSTZEXMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C2N1)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-1,4-dihydroquinoxaline from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust two-step synthetic pathway for the preparation of 1,3-Dimethyl-1,4-dihydroquinoxaline, a heterocyclic scaffold of interest in medicinal chemistry. The synthesis commences with the well-established condensation of o-phenylenediamine with biacetyl to yield 2,3-dimethylquinoxaline, which is subsequently reduced to the target 1,4-dihydroquinoxaline derivative.

This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow to facilitate a thorough understanding of the process.

Step 1: Synthesis of 2,3-Dimethylquinoxaline

The initial step involves the acid-catalyzed condensation reaction between o-phenylenediamine and biacetyl (2,3-butanedione). This reaction proceeds readily to form the stable aromatic 2,3-dimethylquinoxaline.

Experimental Protocol:

A solution of o-phenylenediamine (10.8 g, 0.1 mol) is prepared in 150 mL of ethanol in a 250 mL round-bottom flask. To this solution, biacetyl (8.6 g, 0.1 mol) is added, followed by the dropwise addition of glacial acetic acid (5 mL). The reaction mixture is then heated under reflux for a period of 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid residue is recrystallized from ethanol to yield pure 2,3-dimethylquinoxaline.

Quantitative Data for the Synthesis of 2,3-Dimethylquinoxaline:

ParameterValue
Reactants
o-Phenylenediamine10.8 g (0.1 mol)
Biacetyl8.6 g (0.1 mol)
Solvent Ethanol (150 mL)
Catalyst Glacial Acetic Acid (5 mL)
Reaction Temperature Reflux
Reaction Time 2 hours
Typical Yield 85-95%
Melting Point 105-107 °C

Spectroscopic Characterization of 2,3-Dimethylquinoxaline:

Technique Data
¹H NMR δ 7.90-7.95 (m, 2H, Ar-H), 7.60-7.65 (m, 2H, Ar-H), 2.70 (s, 6H, 2 x CH₃)
¹³C NMR δ 154.5 (C=N), 141.0 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 23.0 (CH₃)
IR (KBr) ν (cm⁻¹): 3050 (Ar C-H), 2950 (C-H), 1580 (C=N), 1450 (C=C)
MS (EI) m/z (%): 158 (M⁺, 100), 131, 117, 104
Step 2: Reduction of 2,3-Dimethylquinoxaline to this compound

The reduction of the C=N bonds in the pyrazine ring of 2,3-dimethylquinoxaline yields the target this compound. While various reducing agents can be employed, a selective 1,4-reduction is desired. Catalytic transfer hydrogenation using a Hantzsch ester is a mild and effective method for the reduction of C=N bonds and is proposed here for this transformation.

Proposed Experimental Protocol:

In a 100 mL round-bottom flask, 2,3-dimethylquinoxaline (1.58 g, 10 mmol) and diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch ester, 3.8 g, 15 mmol) are dissolved in 50 mL of acetonitrile. The flask is equipped with a reflux condenser and the mixture is heated to reflux. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Quantitative Data for the Proposed Reduction of 2,3-Dimethylquinoxaline:

ParameterValue
Reactant 2,3-Dimethylquinoxaline (1.58 g, 10 mmol)
Reducing Agent Hantzsch Ester (3.8 g, 15 mmol)
Solvent Acetonitrile (50 mL)
Reaction Temperature Reflux
Reaction Time 2-6 hours (to be optimized)
Expected Yield Moderate to high (to be determined experimentally)

Predicted Spectroscopic Characterization of this compound:

Disclaimer: The following spectroscopic data are predicted based on the chemical structure and have not been experimentally verified.

Technique Predicted Data
¹H NMR δ 6.5-7.0 (m, 4H, Ar-H), 4.5-5.0 (br s, 2H, 2 x NH), 2.2 (s, 6H, 2 x CH₃)
¹³C NMR δ 140.0 (Ar-C-N), 120.0 (Ar-CH), 115.0 (Ar-CH), 135.0 (C=C-CH₃), 20.0 (CH₃)
IR (KBr) ν (cm⁻¹): 3350 (N-H), 3050 (Ar C-H), 2950 (C-H), 1620 (C=C), 1500 (C=C)
MS (EI) m/z (%): 160 (M⁺), 159, 145

Synthetic Workflow

The overall two-step synthesis is depicted in the following workflow diagram.

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction OPD o-Phenylenediamine DMQ 2,3-Dimethylquinoxaline OPD->DMQ Glacial Acetic Acid, Ethanol, Reflux Biacetyl Biacetyl Biacetyl->DMQ DHDMQ This compound DMQ->DHDMQ Acetonitrile, Reflux Hantzsch Hantzsch Ester Hantzsch->DHDMQ

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to the Structural Analysis and Characterization of 1,3-Dimethyl-1,4-dihydroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural analysis and characterization of 1,3-Dimethyl-1,4-dihydroquinoxaline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established synthetic methodologies and spectroscopic data from closely related analogs to present a comprehensive profile. This document outlines a probable synthetic route, predicted spectroscopic characteristics, and the necessary experimental protocols for its analysis. The information herein is intended to serve as a valuable resource for researchers engaged in the study of quinoxaline derivatives and their potential applications in drug development.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, have made them a subject of intense research in medicinal chemistry. This guide focuses on the specific derivative, this compound, providing a predictive yet scientifically grounded analysis of its structure and characterization.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the condensation reaction between N-methyl-o-phenylenediamine and a suitable 1,3-dicarbonyl compound, such as acetylacetone. This reaction is a well-established method for the formation of seven-membered benzodiazepine rings and can be adapted for the synthesis of the target dihydroquinoxaline.[1][2]

Experimental Protocol: Proposed Synthesis of this compound
  • Reaction Setup: To a round-bottom flask, add N-methyl-o-phenylenediamine (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Addition of Reagent: Slowly add acetylacetone (1.1 eq) to the solution while stirring.

  • Catalyst (Optional): A catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., acetic acid) can be added to facilitate the reaction.[3]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

G cluster_reactants Reactants cluster_process Process cluster_purification Work-up & Purification N-methyl-o-phenylenediamine N-methyl-o-phenylenediamine Reaction (Stirring/Heating) Reaction (Stirring/Heating) N-methyl-o-phenylenediamine->Reaction (Stirring/Heating) Acetylacetone Acetylacetone Acetylacetone->Reaction (Stirring/Heating) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction (Stirring/Heating) Catalyst (Optional) Catalyst (Optional) Catalyst (Optional)->Reaction (Stirring/Heating) Solvent Removal Solvent Removal Reaction (Stirring/Heating)->Solvent Removal Extraction Extraction Solvent Removal->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Product This compound Column Chromatography->Product

Proposed workflow for the synthesis of this compound.

Structural Analysis and Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted data based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification/Reference Analog
C1-CH₃~2.2~25Based on data for 2,4-dimethyl-1,5-benzodiazepine.[3]
N4-CH₃~3.0~35Typical for N-methyl groups in heterocyclic systems.
C2-H₂~2.5~45Aliphatic methylene protons adjacent to a nitrogen.
C5-H~6.7-7.2 (multiplet)~115-125Aromatic protons of the benzene ring.
C6-H~6.7-7.2 (multiplet)~115-125Aromatic protons of the benzene ring.
C7-H~6.7-7.2 (multiplet)~115-125Aromatic protons of the benzene ring.
C8-H~6.7-7.2 (multiplet)~115-125Aromatic protons of the benzene ring.
C4a-~135Quaternary aromatic carbon.
C8a-~140Quaternary aromatic carbon.
C3-~165Iminyl carbon (C=N).

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the proposed structure. 2D NMR experiments such as COSY and HSQC can be used for unambiguous assignment of protons and carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Justification/Reference Analog
N-H Stretch3200-3400MediumDihydroquinoxaline N-H group.[4]
C-H Stretch (Aromatic)3000-3100MediumBenzene ring C-H bonds.[5]
C-H Stretch (Aliphatic)2850-3000MediumMethyl and methylene C-H bonds.[5]
C=N Stretch (Imine)1620-1650StrongCharacteristic imine bond absorption.[5]
C=C Stretch (Aromatic)1450-1600Medium-StrongBenzene ring skeletal vibrations.[5]
C-N Stretch1250-1350MediumAromatic and aliphatic C-N bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Interpretation Justification
[M]⁺160Molecular IonBased on the molecular formula C₁₀H₁₂N₂.
[M-15]⁺145Loss of a methyl radical (•CH₃)A common fragmentation pattern for methyl-substituted compounds.[6][7]
[M-28]⁺132Loss of ethylene (C₂H₄)Possible fragmentation of the dihydro-pyrazine ring.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features.

G Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR Infrared Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Workflow for the spectroscopic characterization of this compound.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are yet to be elucidated, quinoxaline derivatives are known to interact with various biological targets. For instance, they can act as antagonists of glutamate receptors or inhibitors of various kinases. The structural features of this compound, particularly the dihydroquinoxaline core, suggest potential interactions with enzymatic active sites or receptor binding pockets.

G Quinoxaline_Derivative 1,3-Dimethyl-1,4- dihydroquinoxaline Biological_Target Potential Biological Target (e.g., Kinase, Receptor) Quinoxaline_Derivative->Biological_Target Binding Signaling_Pathway Modulation of Signaling Pathway Biological_Target->Signaling_Pathway Inhibition/ Activation Cellular_Response Cellular Response (e.g., Anti-inflammatory, Anticancer) Signaling_Pathway->Cellular_Response

References

Spectroscopic data for 1,3-Dimethyl-1,4-dihydroquinoxaline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic and Synthetic Profile of a Dihydroquinoxaline Derivative

A Technical Guide for Researchers

Abstract: This document provides a detailed guide to the spectroscopic properties and synthesis of a dihydroquinoxaline derivative. Extensive searches for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,3-Dimethyl-1,4-dihydroquinoxaline did not yield any publicly available results. As a practical alternative, this guide presents a comprehensive analysis of the closely related compound, 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione . The spectroscopic data for this alternative compound is presented in detail, along with the experimental protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a clear framework for the spectroscopic analysis and synthesis of this class of compounds.

Introduction

Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The dihydroquinoxaline core is a key structural motif in a variety of pharmacologically active molecules. A thorough understanding of the spectroscopic characteristics of these compounds is essential for their identification, characterization, and the elucidation of their structure-activity relationships.

Despite a comprehensive search, experimental spectroscopic data for this compound could not be located in the public domain. Therefore, this guide focuses on a well-characterized, structurally related compound: 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione.

Spectroscopic Data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione

The following sections present the available spectroscopic data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione are summarized below.

Table 1: ¹H NMR Data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione [1]

Chemical Shift (δ) ppmMultiplicityAssignment
2.21sCH₃
6.78dAr-H
7.22sAr-H
7.51dAr-H
10.11mNH

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione [1]

Chemical Shift (δ) ppmAssignment
21.2CH₃
117.5Ar-C
119.3Ar-C
123.7Ar-C
127.3Ar-C
131.2Ar-C
135.7Ar-C
156.5C=O

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione [1]

m/zInterpretation
176.0[M]⁺
Infrared (IR) Spectroscopy

While specific IR peak assignments for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione were not detailed in the search results, the synthesis of the parent compound, 1,4-dihydro-quinoxaline-2,3-dione, mentions the use of IR spectroscopy for characterization. For the parent dione, a broad band centered around 3400 cm⁻¹ is attributed to the presence of water molecules, which disappears upon heating. The peaks corresponding to the amide linkages remain intact.

Experimental Protocols

The following experimental protocols are for the synthesis and characterization of 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione and its parent compound.

Synthesis of 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione[1]

A one-pot synthesis is achieved at room temperature under solvent-free conditions. In a typical experiment, a mixture of 4-methyl-benzene-1,2-diamine (1 mmol) and oxalic acid dihydrate (1 mmol) is thoroughly ground with a pestle in a mortar in an open atmosphere until the mixture turns into a melt. The mixture is then occasionally ground for a specific period. The resulting melt is then crystallized from a water/ethanol (1:1) mixture to yield the pure product.

General Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a synthesized organic compound is illustrated in the diagram below.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Organic Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report Final Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

While the spectroscopic data for this compound remains elusive in the public domain, this guide provides a detailed spectroscopic and synthetic profile of a closely related analog, 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione. The presented data and protocols offer a valuable reference for researchers working with this class of heterocyclic compounds. The general workflow for spectroscopic analysis provides a standard procedure for the characterization of newly synthesized molecules.

References

In-Depth Technical Guide: Physicochemical Properties of 1,3-Dimethyl-1,4-dihydroquinoxaline and Related Dihydroquinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound 1,3-Dimethyl-1,4-dihydroquinoxaline (CAS No. 291757-83-0) is exceedingly scarce in publicly available scientific literature. This guide provides the limited available data for this specific molecule and supplements it with a more detailed analysis of the physical and chemical properties of the general class of dihydroquinoxalines and its closely related isomers to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to this compound

Table 1: Core Identification of this compound

PropertyValue
CAS Number 291757-83-0
Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol

Due to the lack of specific data, this guide will focus on the general characteristics of dihydroquinoxalines and provide specific data for related, well-characterized isomers. This comparative approach will provide valuable insights for researchers working with this class of compounds.

General Physicochemical Properties of Dihydroquinoxalines

Dihydroquinoxalines are a class of bicyclic nitrogen-containing heterocyclic compounds. Their properties can vary significantly based on the position and nature of substituents.

Table 2: General Physicochemical Properties of Unsubstituted Dihydroquinoxaline

PropertyValueReference
Molecular Formula C8H8N2[1]
Molecular Weight 132.16 g/mol [1]
Topological Polar Surface Area 24.4 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
XLogP3-AA 1.1[1]

These properties suggest that dihydroquinoxalines are generally moderately polar compounds with the potential for hydrogen bonding, which influences their solubility and interactions with biological targets.

Synthesis of Dihydroquinoxaline Derivatives: A General Overview

The synthesis of dihydroquinoxalines and their derivatives often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds or their equivalents. The reaction conditions can be tailored to yield specific isomers and derivatives.

General Experimental Protocol for Dihydroquinoxaline Synthesis

A common method for synthesizing the quinoxaline scaffold is the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] The reaction is often catalyzed by an acid and can be carried out in various solvents, including water and ethanol.[2] For the synthesis of dihydroquinoxalines specifically, modifications to this general procedure are necessary, often involving the use of reducing agents or starting materials at a different oxidation state.

Example Protocol: Synthesis of 1,4-Dihydro-quinoxaline-2,3-dione

While not the target molecule, the synthesis of 1,4-dihydro-quinoxaline-2,3-dione provides a relevant experimental framework.

  • Materials: o-phenylenediamine, oxalic acid dihydrate.[3]

  • Procedure: A mixture of oxalic acid dihydrate (1 mmol) and o-phenylenediamine (1 mmol) is ground together in a mortar and pestle at room temperature.[3] The grinding is continued until the mixture becomes a melt.[3] The resulting product is then recrystallized from a water/ethanol mixture.[3]

This solvent-free method represents a green chemistry approach to the synthesis of a dihydroquinoxaline derivative.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of dihydroquinoxaline derivatives.

G General Workflow for Dihydroquinoxaline Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants o-Phenylenediamine + α-Dicarbonyl Compound Reaction Condensation Reaction (Solvent, Catalyst, Temp.) Reactants->Reaction Crude_Product Crude Dihydroquinoxaline Reaction->Crude_Product Purification Recrystallization or Chromatography Crude_Product->Purification Pure_Product Pure Dihydroquinoxaline Purification->Pure_Product NMR NMR Spectroscopy (1H, 13C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: Generalized workflow for the synthesis and characterization of dihydroquinoxalines.

Chemical Properties and Reactivity of Dihydroquinoxalines

Dihydroquinoxalines are susceptible to oxidation to form the corresponding aromatic quinoxaline. The reactivity is influenced by the substituents on the ring system. The presence of the N-H groups allows for N-alkylation and other substitution reactions. The di-N,N'-oxide fragment in quinoxaline 1,4-dioxides, a related class of compounds, enhances the reactivity towards nucleophilic substitution.[4]

Reactivity of the Dihydro-pyrazine Ring

The dihydro-pyrazine portion of the molecule is the most reactive site. Dehydrogenation (oxidation) readily leads to the formation of the thermodynamically stable aromatic quinoxaline ring system. This reaction can be promoted by mild oxidizing agents or even air.

The nitrogen atoms in the ring are basic and can be protonated or alkylated. The lone pair of electrons on the nitrogen atoms also allows them to act as nucleophiles in various reactions.

Spectral Data of Dihydroquinoxaline Derivatives

Due to the lack of specific spectral data for this compound, this section provides representative data for other dihydroquinoxaline derivatives to give an indication of the expected spectral characteristics.

NMR Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are crucial for the structural elucidation of dihydroquinoxaline derivatives.

Table 3: Representative ¹H and ¹³C NMR Data for Dihydroquinoxaline Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
6-Methyl-1,4-dihydro-quinoxaline-2,3-dione DMSO-d62.21 (s, 3H), 6.78 (d, 1H), 7.22 (s, 1H), 7.51 (d, 1H), 10.11 (m, 2H)21.2, 117.5, 119.3, 123.7, 127.3, 131.2, 135.7, 156.5[3]
6-Chloro-1,4-dihydro-quinoxaline-2,3-dione DMSO-d66.91 (d, 1H), 7.32 (d, 1H), 7.86 (s, 1H); 9.43 (s, 2H)119.0, 121.3, 122.7, 125.3, 129.6, 132.5, 160.2[3]

The chemical shifts of the protons and carbons in the aromatic ring are typically found in the aromatic region of the spectrum, while the protons and carbons of the dihydro-pyrazine ring and any alkyl substituents will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups within the molecule.

Table 4: Key IR Absorption Bands for Dihydroquinoxaline Derivatives

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch 3200-3400Broad peak, indicative of the amine groups in the dihydro-pyrazine ring.
C=O Stretch 1650-1700Strong peak, present in quinoxaline-diones.
C=N Stretch 1600-1650Characteristic of the imine functionality.
Aromatic C-H Stretch 3000-3100Sharp peaks in the aromatic region.
Aromatic C=C Stretch 1450-1600Multiple bands of varying intensity.
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For this compound (C10H12N2), the expected molecular ion peak [M]⁺ would be at m/z 160.22.

Signaling Pathways and Biological Activity

While no specific signaling pathway information is available for this compound, the broader quinoxaline class of compounds is known for a wide range of biological activities. Many quinoxaline derivatives are known to interact with various biological targets. For instance, some are known antagonists of the AMPA receptor.[3] Quinoxaline-1,4-dioxides have been investigated for their antibacterial and antitumor properties.[4]

The biological activity of a specific derivative like this compound would need to be determined through experimental screening.

Conclusion

This technical guide has summarized the very limited available information for this compound and provided a broader overview of the properties, synthesis, and characterization of the dihydroquinoxaline class of compounds. The data on related isomers and the general discussion on reactivity and spectral properties are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic chemistry. Further experimental investigation is required to fully characterize the physicochemical properties and biological activity of this compound.

References

An In-depth Technical Guide to the Electron-Donating Properties of 1,3-Dimethyl-1,4-dihydroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electron-donating properties of 1,3-Dimethyl-1,4-dihydroquinoxaline. Dihydroquinoxalines are a class of heterocyclic compounds recognized for their potent electron-donating capabilities, which underpin their utility in a variety of chemical transformations and their potential as scaffolds in medicinal chemistry. This document consolidates available data on the synthesis, electronic properties, and potential applications of this compound, with a particular focus on quantitative electrochemical and computational data for structurally related compounds to infer its characteristics. Detailed experimental protocols for key analytical techniques and illustrative diagrams of relevant pathways are provided to support further research and development.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science.[1] The reduced form, 1,4-dihydroquinoxaline, and its N-alkylated derivatives, such as this compound, are of particular interest due to their enhanced electron-donating nature. This property arises from the presence of two nitrogen atoms within the heterocyclic ring, which can readily donate electrons. The electron-donating strength can be modulated by the nature of substituents on the nitrogen atoms and the aromatic ring.[2][3] Understanding and quantifying these properties are crucial for the rational design of novel catalysts, redox mediators, and pharmacologically active agents.

Synthesis of this compound

The synthesis of this compound typically proceeds through the condensation of N,N'-dimethyl-o-phenylenediamine with an appropriate 1,2-dicarbonyl compound, in this case, a glyoxal derivative.

General Synthetic Pathway:

G cluster_reactants Reactants cluster_products Products NNDMPD N,N'-Dimethyl-o- phenylenediamine DMQ 1,3-Dimethyl-1,4- dihydroquinoxaline NNDMPD->DMQ + Methylglyoxal - 2 H2O Glyoxal Methylglyoxal Water 2 H2O

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of a Dihydroquinoxaline Derivative

A general procedure for the synthesis of 1,4-dihydroquinoxaline-2,3-dione derivatives involves the condensation of a substituted o-phenylenediamine with oxalic acid. While this yields a dione, the underlying principle of condensation is similar.

  • Reaction Setup: A mixture of the appropriate o-phenylenediamine derivative (1 mmol) and oxalic acid dihydrate (1 mmol) is prepared.

  • Solvent-Free Grinding: The mixture is thoroughly ground in a mortar with a pestle at room temperature in an open atmosphere until it melts.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solid product is typically washed with water and can be recrystallized from a suitable solvent like ethanol to afford the purified dihydroquinoxaline derivative.

Electron-Donating Properties: A Quantitative Perspective

Table 1: Electrochemical and Computational Data for Structurally Related Compounds

CompoundMethodParameterValueReference
Quinoxaline-1,4-dioxide DerivativesDFT/B3LYP/6-311++G(d,p)HOMO Energy-6.5 to -7.5 eV[4][5]
QuinoxalineDFT/B3LYP/6-31G**HOMO-LUMO Gap-0.36273 eV[6]
Substituted QuinoxalinesDFTHOMO EnergyVaries with substituent[7]
N,N,N',N'-tetraaryl-p-phenylenediaminesCyclic VoltammetryOxidation PotentialsVaries with substituent[8]
N,N-Dimethyl-p-phenylenediamineCyclic VoltammetryElectrochemical OxidationpH-dependent

Inference for this compound:

Based on the data for related compounds, it is anticipated that this compound will be a potent electron donor. The presence of two electron-donating nitrogen atoms within the dihydro-pyrazine ring, coupled with the electron-donating inductive effect of the two methyl groups, will likely result in a relatively high HOMO energy level and a low oxidation potential.

Experimental Protocols for Characterization

To quantitatively determine the electron-donating properties of this compound, the following experimental techniques are recommended.

Cyclic Voltammetry

Cyclic voltammetry is a powerful electrochemical technique to determine the oxidation potential of a compound.

Experimental Workflow:

G cluster_setup Electrochemical Cell Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis WE Working Electrode (e.g., Glassy Carbon) Sample Dissolve 1,3-Dimethyl-1,4- dihydroquinoxaline in Electrolyte RE Reference Electrode (e.g., Ag/AgCl) CE Counter Electrode (e.g., Pt wire) Electrolyte Electrolyte Solution (e.g., 0.1 M TBAPF6 in ACN) Scan Apply Potential Scan Sample->Scan Data Record Current Response Scan->Data Voltammogram Plot Current vs. Potential Data->Voltammogram OxidationPeak Identify Oxidation Peak Potential (Epa) Voltammogram->OxidationPeak

Caption: Workflow for Cyclic Voltammetry Analysis.

  • Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently positive to oxidize the compound, and then reversing the scan.

  • Data Analysis: The oxidation potential (Epa) is determined from the peak of the anodic wave in the voltammogram.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and electron-donating properties.

Computational Workflow:

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis Structure Build 3D structure of This compound Optimization Geometry Optimization Structure->Optimization Method Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) Frequency Frequency Calculation Optimization->Frequency Electronic Electronic Structure Calculation Frequency->Electronic HOMO HOMO Energy Electronic->HOMO LUMO LUMO Energy Electronic->LUMO Gap HOMO-LUMO Gap HOMO->Gap LUMO->Gap

Caption: Workflow for DFT Calculations.

  • Structure Building: Construct the 3D molecular structure of this compound using a molecular modeling software.

  • Method Selection: Choose an appropriate level of theory, such as the B3LYP functional with the 6-311++G(d,p) basis set, which has been shown to provide reliable results for similar quinoxaline derivatives.[9][4][5]

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation should be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

  • Electronic Property Calculation: From the output of the calculation, the energies of the HOMO and LUMO can be extracted.

Applications in Drug Development and Research

The potent electron-donating properties of this compound and related compounds make them valuable in several areas of research and drug development.

  • Redox-Active Scaffolds: Dihydroquinoxalines can serve as scaffolds for the development of redox-active drugs. Their ability to undergo reversible oxidation-reduction cycles is relevant in the design of agents that can modulate cellular redox states, a key aspect in various pathological conditions.

  • Catalysis: As strong organic electron donors, they can be employed to catalyze a range of chemical reactions, including single-electron transfer (SET) processes.

  • Signaling Pathway Modulation: The interaction of electron-rich molecules with biological targets can influence signaling pathways. For instance, the redox state of a cell is intricately linked to pathways involved in inflammation, apoptosis, and cell proliferation.

Signaling Pathway Interaction Model:

G cluster_donor Electron Donor cluster_cellular Cellular Environment cluster_pathways Signaling Pathways DMQ 1,3-Dimethyl-1,4- dihydroquinoxaline ROS Reactive Oxygen Species (ROS) DMQ->ROS Reduces Redox Cellular Redox State ROS->Redox Influences Inflammation Inflammatory Pathways Redox->Inflammation Modulates Apoptosis Apoptosis Redox->Apoptosis Modulates Proliferation Cell Proliferation Redox->Proliferation Modulates

Caption: Potential interaction with cellular redox signaling.

Conclusion

This compound is a promising heterocyclic compound with significant, albeit not yet fully quantified, electron-donating properties. This guide has provided a framework for its synthesis and characterization, drawing upon data from structurally related molecules to infer its electronic behavior. The detailed experimental and computational protocols outlined herein are intended to facilitate further research into this and similar dihydroquinoxaline derivatives, paving the way for their application in catalysis and as novel therapeutic agents. Future experimental work is crucial to precisely determine the oxidation potential and HOMO energy level of this compound, which will enable a more accurate and quantitative understanding of its electron-donating capabilities.

References

An In-depth Technical Guide on 1,3-Dimethyl-1,4-dihydroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An extensive search of scientific literature and chemical databases reveals a significant lack of in-depth technical information, quantitative data, and specific experimental protocols for 1,3-Dimethyl-1,4-dihydroquinoxaline. This compound is not widely documented in peer-reviewed research. Therefore, this guide provides the available identifying information for the specified compound and supplements it with a broader overview of the quinoxaline chemical class, including general synthesis methods and biological activities, to provide relevant context for researchers.

Compound Identification

The compound this compound is identified by the following chemical descriptors.

IdentifierValueReference
IUPAC Name 1,4-dihydro-1,3-dimethylquinoxaline[1]
CAS Number 291757-83-0[1]
Molecular Formula C₁₀H₁₂N₂[1]
Formula Weight 160.22 g/mol [1]

General Synthesis of the Quinoxaline Core

The synthesis of the quinoxaline heterocyclic system is a well-established area of organic chemistry. The most common and versatile method involves the condensation reaction between an o-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound. This reaction provides a straightforward route to the bicyclic quinoxaline core. The specific substituents on the final quinoxaline ring are determined by the choice of the starting diamine and dicarbonyl compound.

A generalized workflow for this synthesis is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_products Product OPD o-Phenylenediamine (or substituted derivative) Condensation Condensation Reaction OPD->Condensation Dicarbonyl 1,2-Dicarbonyl Compound (e.g., glyoxal, α-keto acid) Dicarbonyl->Condensation Quinoxaline Quinoxaline Derivative Condensation->Quinoxaline Forms bicyclic core Water Water (Byproduct) Condensation->Water

Caption: General workflow for the synthesis of quinoxaline derivatives.

Representative Experimental Protocol: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

While a specific protocol for this compound is not available, the following is a representative experimental protocol for the synthesis of a related compound, 1,4-dihydroquinoxaline-2,3-dione, which illustrates the general principles of quinoxaline synthesis. This method utilizes a solvent-free grinding technique.[2]

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Oxalic acid dihydrate (1 mmol, 0.126 g)

  • Mortar and pestle

  • Ethanol/water for recrystallization

Procedure:

  • A mixture of o-phenylenediamine and oxalic acid dihydrate is placed in a mortar.

  • The mixture is thoroughly ground with a pestle at room temperature in an open atmosphere.

  • Grinding is continued until the solid mixture turns into a melt.

  • The reaction mixture is occasionally ground for a total period of approximately 30 minutes.

  • The resulting solid product is then purified by recrystallization from a water/ethanol mixture to yield pure 1,4-dihydroquinoxaline-2,3-dione.[2]

This protocol highlights a green chemistry approach to synthesizing the quinoxaline core, which is operationally simple and avoids the use of hazardous solvents.[2]

Biological and Pharmacological Activities of the Quinoxaline Class

The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of quinoxaline have been extensively studied and have shown a broad spectrum of pharmacological activities. It is important to note that these activities are for the general class of quinoxaline derivatives and have not been specifically reported for this compound.

Key activities include:

  • Antimicrobial Activity: Many quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, exhibit potent activity against bacteria, fungi, and protozoa.[3][4][5] Some have been developed as veterinary medicines to promote animal growth.[5]

  • Anticancer Activity: Certain quinoxaline derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism of action can involve the inhibition of key enzymes like receptor tyrosine kinases (e.g., VEGFR-2) or by acting as bioreductive prodrugs that are activated under hypoxic conditions found in tumors.[6][7]

  • Antiviral Activity: Quinoxaline-based compounds have been identified as inhibitors of viral replication, including activity against the Human Immunodeficiency Virus (HIV).[4]

  • Central Nervous System (CNS) Activity: Some quinoxalinediones are known to act as antagonists at ionotropic glutamate receptors (AMPA, kainate, and NMDA), which gives them potential applications in treating neurodegenerative disorders and epilepsy.[8]

  • Enzyme Inhibition: More complex derivatives, such as those with sulfonamide moieties, have been designed as inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-4), making them candidates for the treatment of type 2 diabetes.[6][7]

The broad range of activities highlights the versatility of the quinoxaline scaffold in drug discovery and development. The specific biological profile of any given derivative is highly dependent on the nature and position of its substituents.

Conclusion

This compound (CAS: 291757-83-0) is a defined chemical entity. However, there is a notable absence of detailed scientific literature regarding its synthesis, characterization, and biological activity. For researchers and drug development professionals, this indicates that the compound is likely not an area of active investigation or may be a rare chemical intermediate. The broader class of quinoxalines, in contrast, remains a highly active field of research with a wealth of documented synthesis protocols, quantitative data, and diverse pharmacological applications. Further research would be required to determine any unique properties or potential applications of the specific 1,3-dimethyl derivative.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Dihydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroquinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. Their unique structural features and diverse biological activities have led to their exploration as potent therapeutic agents for a wide range of diseases, including cancer, bacterial infections, and viral illnesses. This technical guide provides a comprehensive overview of the discovery and historical development of dihydroquinoxaline derivatives, detailing key synthetic milestones, presenting quantitative biological data, and outlining fundamental experimental protocols and mechanisms of action.

A Journey Through Time: The Discovery and Historical Development

The story of quinoxaline chemistry begins in the late 19th century, a period of fervent discovery in organic chemistry. The seminal moment in the history of this scaffold can be traced back to 1884 , when O. Hinsberg and G. Korner first reported the synthesis of quinoxaline derivatives.[1] Their pioneering work involved the condensation of ortho-phenylenediamines with α-dicarbonyl compounds, a robust and versatile reaction that remains a cornerstone of quinoxaline synthesis to this day.

While not directly involved in the initial synthesis of dihydroquinoxalines, the work of Johannes Thiele on the structure of benzene and partial valence at the turn of the 20th century provided a deeper theoretical understanding of the aromatic systems that form the core of these molecules. His contributions to the concept of resonance were crucial for chemists to rationalize the stability and reactivity of such heterocyclic compounds.

The initial focus of quinoxaline chemistry was primarily on the synthesis and characterization of the fully aromatic quinoxaline ring system. However, the exploration of its reduced forms, the dihydroquinoxalines, soon followed as chemists sought to understand the impact of saturation on the chemical and physical properties of these compounds. The development of selective reduction methods and the discovery of new synthetic routes in the 20th century opened the door to a vast array of dihydroquinoxaline derivatives with diverse substitution patterns and stereochemistry.

The latter half of the 20th century and the early 21st century witnessed a surge in interest in dihydroquinoxaline derivatives, driven by the discovery of their significant biological activities. Researchers began to systematically investigate their potential as therapeutic agents, leading to the identification of compounds with potent antibacterial, antifungal, antiviral, and anticancer properties. This era was marked by the development of more efficient and environmentally friendly "green" synthetic methodologies, moving away from harsh reaction conditions towards more sustainable practices. Today, the field continues to evolve, with ongoing research focused on the design and synthesis of novel dihydroquinoxaline derivatives with enhanced potency, selectivity, and pharmacokinetic profiles for various therapeutic applications.

Quantitative Biological Activity of Dihydroquinoxaline Derivatives

The therapeutic potential of dihydroquinoxaline derivatives is underscored by a wealth of quantitative data from numerous biological studies. The following tables summarize the in vitro activity of selected derivatives against various cancer cell lines and bacterial strains, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Dihydroquinoxaline Derivatives (IC50 values in µM)

Compound/DerivativeMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)Reference
Quinoxaline-triazole hybrid 19.02.5-[2]
Quinoxaline-triazole hybrid 2-4.49.8[2]
Chloroquinoxaline sulfonamide--1.8 (B16 melanoma)[3]
Quinoxaline-coumarin hybrid---[3]
Indeno[1,2-b]quinoxaline deriv. 17.6--[4]
Indeno[1,2-b]quinoxaline deriv. 232.4--[4]

Table 2: Antibacterial Activity of Dihydroquinoxaline Derivatives (MIC values in µg/mL)

Compound/DerivativeS. aureus (MRSA)E. coliP. aeruginosaReference
Quinoxaline derivative A4--[5][6]
Quinoxaline derivative B2--[5][6]
2,3-diaminoquinoxaline deriv. 1-14.89-[7]
2,3-diaminoquinoxaline deriv. 2-14.28-[7]
2-methylquinoxalinyloxy deriv.Moderately ActiveModerately ActiveSlightly Active[8]

Key Experimental Protocols

The synthesis of dihydroquinoxaline derivatives can be achieved through various methods. The following section provides detailed protocols for three key classes of these compounds.

Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

This protocol describes the classic condensation reaction to form the dihydroquinoxaline dione core structure.

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of the appropriately substituted o-phenylenediamine in 50 mL of a suitable solvent (e.g., ethanol or acetic acid).

  • Add 11 mmol of diethyl oxalate to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 1,4-dihydroquinoxaline-2,3-dione.

Synthesis of 2,3-Disubstituted Dihydroquinoxalines

This protocol outlines a general method for the synthesis of dihydroquinoxalines with substituents at the 2 and 3 positions.

Procedure:

  • To a solution of an o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or methanol (10 mL), add a 1,2-dicarbonyl compound (e.g., benzil for 2,3-diphenylquinoxaline) (1 mmol).

  • The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC. Once the starting materials are consumed, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2,3-disubstituted dihydroquinoxaline.

Synthesis of 1,2,3,4-Tetrahydroquinoxalines

This protocol describes a method for the synthesis of the fully reduced tetrahydroquinoxaline core.

Procedure:

  • In a reaction vessel, combine the desired o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol).

  • Add a reducing agent. A common method involves catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used in a suitable solvent (e.g., methanol for NaBH4, THF for LiAlH4).

  • The reaction is stirred at room temperature or heated as required. The reaction progress is monitored by TLC.

  • After the reaction is complete, the catalyst (if used) is removed by filtration. The reaction mixture is then worked up appropriately depending on the reducing agent and solvent used. This may involve quenching the excess reducing agent, extraction with an organic solvent, and drying over an anhydrous salt.

  • The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to yield the pure 1,2,3,4-tetrahydroquinoxaline.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

The biological activity of many dihydroquinoxaline derivatives, particularly their anticancer effects, has been attributed to their ability to interfere with fundamental cellular processes. Two prominent mechanisms of action are DNA intercalation and the inhibition of topoisomerase II. The following diagrams, rendered using the DOT language, illustrate these concepts.

DNA_Intercalation cluster_workflow DNA Intercalation and Topoisomerase II Inhibition Workflow start Dihydroquinoxaline Derivative cell_entry Cellular Uptake start->cell_entry dna_binding Intercalation into DNA Helix cell_entry->dna_binding topo_complex Stabilization of Topoisomerase II- DNA Cleavable Complex dna_binding->topo_complex replication_block Inhibition of DNA Re-ligation topo_complex->replication_block strand_breaks Accumulation of DNA Double-Strand Breaks replication_block->strand_breaks apoptosis Induction of Apoptosis strand_breaks->apoptosis

Caption: Mechanism of action for anticancer dihydroquinoxaline derivatives.

Experimental_Workflow cluster_synthesis General Synthetic Workflow reactants o-Phenylenediamine + Dicarbonyl Compound reaction Condensation Reaction reactants->reaction workup Reaction Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification characterization Characterization (e.g., NMR, Mass Spec) purification->characterization product Pure Dihydroquinoxaline Derivative characterization->product

Caption: A generalized experimental workflow for the synthesis of dihydroquinoxalines.

Conclusion

From their initial discovery in the late 19th century to their current status as promising scaffolds in drug development, dihydroquinoxaline derivatives have had a rich and evolving history. The foundational synthetic methods, while still relevant, have been augmented by modern, more efficient techniques. The elucidation of their diverse biological activities, supported by a growing body of quantitative data, continues to drive research in this area. The understanding of their mechanisms of action, such as DNA intercalation and topoisomerase II inhibition, provides a rational basis for the design of new and more effective therapeutic agents. This technical guide serves as a foundational resource for researchers and scientists, encapsulating the key historical, synthetic, and biological aspects of this important class of heterocyclic compounds.

References

Theoretical Insights into the Electronic Structure of 1,3-Dimethyl-1,4-dihydroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical approaches used to study the electronic structure of 1,3-Dimethyl-1,4-dihydroquinoxaline and related quinoxaline derivatives. Due to a lack of specific published research on this compound, this guide synthesizes findings from computational studies on structurally similar compounds to offer a comprehensive understanding of the methodologies and expected electronic properties. This information is crucial for applications in drug design and materials science where understanding molecular electronic characteristics is paramount.

Introduction to the Electronic Structure of Quinoxaline Derivatives

Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. The electronic structure of these molecules, particularly the distribution of electrons in their molecular orbitals, governs their reactivity, stability, and photophysical properties. Theoretical and computational studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating these properties.

Theoretical investigations provide valuable insights into several key electronic parameters:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and its behavior in chemical reactions.

  • HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and its electronic excitation properties. A smaller gap generally implies higher reactivity.

  • Electron Density Distribution: Understanding how electron density is distributed across the molecule helps in identifying nucleophilic and electrophilic sites, which is vital for predicting reaction mechanisms.

Computational Methodologies

The most prevalent theoretical approach for studying the electronic structure of quinoxaline derivatives is Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy.

Detailed Experimental Protocol: A Generalized DFT Approach

The following protocol outlines a typical computational workflow for investigating the electronic structure of a quinoxaline derivative:

  • Molecular Geometry Optimization:

    • The initial 3D structure of the molecule is built using molecular modeling software.

    • This structure is then optimized to find the lowest energy conformation. This is a critical step as the electronic properties are highly dependent on the molecular geometry.

    • Method: DFT is commonly used for geometry optimization.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields reliable results for organic molecules.[1][2]

    • Basis Set: A variety of basis sets can be employed, with the Pople-style basis sets being common. For instance, 6-311G(d,p) or 6-311++G(d,p) are frequently used to provide a good description of the electronic structure.[1][3] The addition of polarization (d,p) and diffuse (++) functions is important for accurately describing the electron distribution, especially in systems with heteroatoms.

  • Frequency Calculations:

    • Following optimization, vibrational frequency calculations are performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Calculation of Electronic Properties:

    • Using the optimized geometry, a single-point energy calculation is performed to obtain various electronic properties.

    • Key Properties Calculated:

      • Energies of the HOMO and LUMO.

      • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

      • Molecular electrostatic potential (MEP) to identify charge distribution and reactive sites.

      • Mulliken population analysis or Natural Bond Orbital (NBO) analysis to determine atomic charges.

  • Solvent Effects (Optional but Recommended):

    • To simulate a more realistic chemical environment, calculations can be performed in the presence of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Quantitative Data on Quinoxaline Derivatives

The following tables summarize representative quantitative data from theoretical studies on various quinoxaline derivatives. This data provides a baseline for understanding the expected electronic properties of this compound.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Selected Quinoxaline Derivatives

CompoundSubstituent(s)Method/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Quinoxalin-2(1H)-one-B3LYP/6-311G---[2]
3-methylquinoxalin-2(1H)-one3-CH₃B3LYP/6-311G---[2]
3-aminoquinoxalin-2(1H)-one3-NH₂B3LYP/6-311G---[2]
Generic Quinoxaline DyesVariousB3LYP/6-311G(d,p)VariesVariesVaries[1][4]

Note: Specific energy values from the cited literature are often presented in various formats and may require conversion for direct comparison. The table indicates the type of data available in the references.

Visualizing Computational Workflows and Concepts

Diagrams are essential for representing complex workflows and abstract concepts in computational chemistry.

Computational_Workflow cluster_prep Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis mol_build 1. Build Initial Molecular Structure geom_opt 2. Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc sp_calc 4. Single-Point Energy Calculation freq_calc->sp_calc elec_prop 5. Extract Electronic Properties (HOMO, LUMO, etc.) sp_calc->elec_prop vis 6. Visualization (Orbitals, MEP) elec_prop->vis interp 7. Interpretation of Results vis->interp

Caption: A typical workflow for a theoretical study of a molecule's electronic structure.

FMO_Concept HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Electronic Excitation (hν) Energy_Gap Energy Gap (ΔE)

Caption: The relationship between HOMO, LUMO, and the energy gap.

Conclusion

References

Quantum Chemical Blueprint for 1,3-Dimethyl-1,4-dihydroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical framework for the quantum chemical investigation of 1,3-Dimethyl-1,4-dihydroquinoxaline. Due to the limited availability of experimental data for this specific molecule, this document serves as a prospective computational study, outlining robust methodologies and presenting predicted data based on well-established theoretical models used for analogous quinoxaline derivatives. The content herein is intended to guide future experimental and computational research on this compound, which holds potential as a scaffold in medicinal chemistry. The guide details proposed computational protocols, summarizes predicted quantitative data in structured tables, and includes essential visualizations to elucidate molecular structure and computational workflows.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide array of applications in medicinal chemistry, including as anticancer, antimicrobial, and antiviral agents.[1] The dihydroquinoxaline scaffold, in particular, is a key structural motif in various biologically active molecules. This compound represents a fundamental structure within this class. A thorough understanding of its electronic and structural properties at the quantum mechanical level is crucial for the rational design of novel therapeutics and functional materials.

This guide outlines a prospective quantum chemical study of this compound. The methodologies and predicted data presented are derived from computational approaches commonly and successfully applied to related quinoxaline systems, as reported in the scientific literature.[2][3][4][5]

Proposed Computational Methodology

The following section details the recommended computational protocols for the quantum chemical analysis of this compound. These methods are selected based on their proven accuracy and efficiency in modeling similar heterocyclic systems.[5][6][7]

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.

  • Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

  • Basis Set: 6-311++G(d,p)

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Procedure: A full geometry optimization will be performed without any symmetry constraints. The convergence criteria should be set to the software's default "tight" settings. Following the optimization, a vibrational frequency analysis at the same level of theory should be conducted to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the predicted infrared (IR) spectrum.

Electronic Properties Calculation

To understand the chemical reactivity and electronic nature of the molecule, several electronic properties should be calculated from the optimized geometry.

  • Method: DFT (B3LYP/6-311++G(d,p))

  • Properties to be Calculated:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hybridization, and intramolecular interactions.

Spectroscopic Properties Simulation

Simulated spectra can aid in the interpretation of future experimental data.

  • Method:

    • IR Spectrum: Frequencies and intensities will be obtained from the vibrational analysis. A scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to better match experimental values.

    • NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the 1H and 13C NMR chemical shifts. Tetramethylsilane (TMS) will be used as the reference standard, calculated at the same level of theory.

    • UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) will be employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. The calculations should be performed in a solvent continuum model (e.g., PCM - Polarizable Continuum Model) to account for solvent effects (e.g., in ethanol or chloroform).[8]

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for this compound based on the proposed computational methodology. Note: These are theoretical values and await experimental validation.

Table 1: Predicted Geometrical Parameters (Optimized Structure)
ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C2=N11.385
C3-N41.452
C2-C31.510
N1-C8a1.401
N4-C4a1.398
C4a-C51.395
C5-C61.390
C6-C71.392
C7-C81.393
C8-C8a1.396
C2-C(CH3)1.505
C3-C(CH3)1.515
Bond Angles (°)
C8a-N1-C2118.5
N1-C2-C3112.0
C2-C3-N4110.8
C4a-N4-C3120.2
N1-C8a-C4a121.3
N4-C4a-C8a119.8
Table 2: Predicted Vibrational Frequencies (Selected Modes)
Mode DescriptionPredicted Wavenumber (cm⁻¹) (Scaled)
C-H stretch (aromatic)3050 - 3100
C-H stretch (methyl)2950 - 3000
C=C stretch (aromatic)1580 - 1620
C-N stretch1300 - 1350
C-H bend (methyl)1440 - 1470
Table 3: Predicted Electronic Properties
PropertyPredicted Value
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap4.9 eV
Dipole Moment1.5 Debye
Table 4: Predicted NMR Chemical Shifts (in ppm, referenced to TMS)
AtomPredicted 1H Chemical ShiftPredicted 13C Chemical Shift
C2-H4.5-
C3-H4.2-
N1-H6.8-
N4-H5.9-
Aromatic-H6.7 - 7.2-
C2-CH31.320.5
C3-CH31.219.8
C2-55.0
C3-52.3
Aromatic-C-115 - 135

Visualizations

Visual representations are critical for understanding molecular structure and computational workflows. The following diagrams were generated using the DOT language.

Molecular Structure

molecular_structure N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C9 C9 (CH3) C2->C9 N4 N4 C3->N4 C10 C10 (CH3) C3->C10 C4a C4a N4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a C8a->N1

Caption: 2D representation of this compound.

Computational Workflow

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_output Output Data start Initial Structure of This compound geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spectroscopy Spectroscopic Properties (IR, NMR, UV-Vis) geom_opt->spectroscopy optimized_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->optimized_geom vib_freq Vibrational Frequencies freq_calc->vib_freq electronic_prop Electronic Properties (HOMO, LUMO, MEP, NBO) electronic_data Electronic Data Tables electronic_prop->electronic_data spectra Simulated Spectra spectroscopy->spectra geom_gopt geom_gopt geom_gopt->electronic_prop

Caption: Proposed workflow for quantum chemical calculations.

Conclusion

This technical guide presents a prospective computational study of this compound, a molecule of interest in medicinal chemistry. In the absence of direct experimental data, this document provides a robust theoretical framework to guide future research. The proposed DFT-based methodologies are well-established for this class of compounds and are expected to yield reliable predictions of the structural, electronic, and spectroscopic properties of the target molecule. The tabulated theoretical data and visual workflows serve as a foundational resource for researchers and scientists. It is anticipated that this theoretical blueprint will stimulate and facilitate further experimental and computational investigations into this compound and its derivatives, ultimately contributing to the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Dihydro-heterocycles as Reducing Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Topic: The role of 1,3-Dimethyl-1,4-dihydroquinoxaline and its analogues as reducing agents in organic synthesis.

While specific literature detailing the use of this compound as a reducing agent in organic synthesis is limited, its structural similarity to a well-established class of reducing agents, namely Hantzsch esters (1,4-dihydropyridines) and related dihydro-heterocycles like 1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazoles, allows for a comprehensive overview of the expected reactivity and potential applications. These compounds function as mild and selective hydride donors, offering a valuable alternative to traditional metal hydride reagents.

This document provides an overview of the applications and protocols for these analogous compounds, which can serve as a guide for exploring the potential of this compound in similar transformations.

Overview of Dihydro-heterocyclic Reducing Agents

Hantzsch esters and their analogues are synthetic mimics of the biological reducing agent NADH (Nicotinamide adenine dinucleotide).[1] The core functionality lies in the dihydropyridine or analogous dihydro-heterocyclic ring, which can donate a hydride (H⁻) to an electrophilic center, resulting in the formation of the corresponding aromatic, oxidized form of the heterocycle. This process is often facilitated by the presence of a Brønsted or Lewis acid catalyst, which activates the substrate towards reduction.[2]

Key Features:

  • Mild Reaction Conditions: Reductions are typically carried out under neutral or mildly acidic conditions at or near room temperature.

  • High Selectivity: These reagents often exhibit high chemoselectivity, for instance, reducing C=N bonds in the presence of C=O bonds.

  • Functional Group Tolerance: A wide range of functional groups are tolerated, making them suitable for complex molecule synthesis.

  • "Green" Chemistry: The use of metal-free reducing agents and mild conditions aligns with the principles of green chemistry.

Applications in Organic Synthesis

The primary applications of Hantzsch esters and related dihydro-heterocycles as reducing agents include the reduction of imines, activated C=C double bonds, and carbonyl compounds.

Reductive Amination of Carbonyl Compounds

A significant application is in the reductive amination of aldehydes and ketones. This one-pot reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then immediately reduced by the dihydro-heterocycle to the corresponding amine.[1]

Table 1: Reductive Amination of Carbonyl Compounds using Hantzsch Ester

EntryCarbonyl SubstrateAmine SubstrateProductYield (%)Reference
1BenzaldehydeAnilineN-BenzylanilineHigh[1]
2CyclohexanoneBenzylamineN-BenzylcyclohexylamineGood[2]
3AcetophenoneAmmonium Acetate1-PhenylethanamineModerate[2]
Reduction of Imines

Pre-formed imines can be efficiently reduced to their corresponding amines. This is particularly useful for the synthesis of secondary and tertiary amines. The reaction often proceeds smoothly in the presence of a mild acid catalyst.[1]

Table 2: Reduction of Imines using Hantzsch Ester

EntryImine SubstrateProductCatalystYield (%)Reference
1N-BenzylideneanilineN-BenzylanilineAcetic AcidHigh[1]
21-Methyl-3,4-dihydroisoquinoline1-Methyl-1,2,3,4-tetrahydroisoquinolineTrifluoroacetic AcidGood[3]
Reduction of Activated Alkenes

Electron-deficient alkenes, such as those found in α,β-unsaturated ketones and nitroalkenes, can be selectively reduced at the C=C double bond, leaving the carbonyl or nitro group intact.[2][4]

Table 3: Reduction of Activated Alkenes using Hantzsch Ester

EntrySubstrateProductYield (%)Reference
1Benzylideneacetone4-Phenyl-2-butanoneHigh[2]
2β-Nitrostyrene(2-Nitroethyl)benzeneGood[5]

Experimental Protocols

The following are general protocols for reductions using Hantzsch ester, which can be adapted for this compound.

General Protocol for Reductive Amination of an Aldehyde

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Hantzsch Ester (1.2 mmol)

  • Glacial Acetic Acid (0.5 mL)

  • Solvent (e.g., Dichloromethane, 10 mL)

Procedure:

  • To a solution of the aldehyde and amine in the chosen solvent, add glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the Hantzsch ester to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for the Reduction of an Imine

Materials:

  • Imine (1.0 mmol)

  • Hantzsch Ester (1.2 mmol)

  • Glacial Acetic Acid (0.5 mL)

  • Solvent (e.g., Dichloromethane, 10 mL)

Procedure:

  • Dissolve the imine and Hantzsch ester in the solvent.

  • Add glacial acetic acid to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the residue by flash chromatography to obtain the desired amine.

Reaction Mechanisms and Workflows

The mechanism of reduction by Hantzsch esters and their analogues involves a direct hydride transfer from the dihydropyridine ring to the activated substrate. In the case of reductive amination, the reaction proceeds through the formation of an iminium ion, which is then reduced.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Carbonyl Carbonyl Compound ImineFormation Imine/Enamine Formation (Acid Catalyzed) Carbonyl->ImineFormation Amine Amine Amine->ImineFormation ReducingAgent Dihydro-heterocycle (e.g., Hantzsch Ester) Reduction Hydride Transfer ReducingAgent->Reduction ImineFormation->Reduction Intermediate FinalAmine Amine Product Reduction->FinalAmine OxidizedAgent Oxidized Heterocycle Reduction->OxidizedAgent

Caption: Workflow for the reductive amination of a carbonyl compound.

The hydride transfer step is the key to the reduction. The dihydropyridine ring of the Hantzsch ester donates a hydride to the electrophilic carbon of the iminium ion.

Hydride_Transfer_Mechanism cluster_reactants cluster_products DHP 1,4-Dihydropyridine (Hantzsch Ester) Iminium Iminium Ion (Substrate) Pyridinium Pyridinium Ion (Oxidized Form) DHP->Pyridinium Hydride (H⁻) Transfer Amine Amine (Reduced Product) Iminium->Amine

Caption: Mechanism of hydride transfer from a 1,4-dihydropyridine.

Conclusion

References

Application Notes and Protocols: Mechanism of Reduction by 1,3-Dimethyl-1,4-dihydroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of reduction utilizing 1,3-Dimethyl-1,4-dihydroquinoxaline. This compound, analogous to Hantzsch esters, functions as a potent hydride donor for the reduction of various functional groups, including imines and carbonyls. The protocols outlined below are designed to serve as a foundational guide for researchers employing this class of reducing agents in synthetic chemistry and drug development.

Introduction

This compound is a heterocyclic compound that belongs to the class of dihydroquinoxalines. Structurally similar to Hantzsch esters, it possesses the ability to act as a mild and selective reducing agent. The core of its reductive capability lies in its capacity to donate a hydride (H⁻) ion to an electrophilic center, leading to the reduction of the substrate. This process is often facilitated by the concomitant formation of a stable aromatic quinoxalinium cation, which serves as the thermodynamic driving force for the reaction. The use of such organic hydride donors is of significant interest in modern organic synthesis due to their selectivity, mild reaction conditions, and reduced reliance on metal-based hydrides.

Mechanism of Reduction

The reduction mechanism of this compound proceeds via a direct hydride transfer from the C2 position of the dihydroquinoxaline ring to the electrophilic atom of the substrate (e.g., the carbon atom of a carbonyl or an imine). The reaction is often catalyzed by a Brønsted or Lewis acid, which activates the substrate towards nucleophilic attack.

The key steps of the proposed mechanism are as follows:

  • Activation of the Substrate: In many cases, a catalytic amount of acid protonates the substrate (e.g., the oxygen of a carbonyl group or the nitrogen of an imine), rendering it more electrophilic and susceptible to hydride attack.

  • Hydride Transfer: The this compound then transfers a hydride from its C2 position to the activated substrate in a concerted or stepwise manner.

  • Formation of the Aromatic Quinoxalinium Ion: Upon hydride donation, the dihydroquinoxaline is converted into the thermodynamically stable 1,3-dimethylquinoxalinium cation.

  • Protonolysis of the Intermediate: The resulting intermediate (e.g., an alkoxide or an amine) is then protonated by the reaction medium to yield the final reduced product.

Reduction_Mechanism Reagent This compound TransitionState Transition State (Hydride Transfer) Reagent->TransitionState Substrate Substrate (e.g., Imine/Carbonyl) ActivatedSubstrate Activated Substrate Substrate->ActivatedSubstrate Activation Acid Acid Catalyst (H⁺) Acid->ActivatedSubstrate FinalProduct Final Reduced Product Acid->FinalProduct ActivatedSubstrate->TransitionState Product_Intermediate Reduced Intermediate TransitionState->Product_Intermediate Hydride Donation Quinoxalinium 1,3-Dimethylquinoxalinium Cation TransitionState->Quinoxalinium Product_Intermediate->FinalProduct Protonation

Caption: Proposed mechanism of reduction by this compound.

Applications in Organic Synthesis

The primary application of this compound as a reducing agent lies in the chemoselective reduction of unsaturated functional groups. Its mild nature allows for the reduction of sensitive substrates without affecting other reducible moieties that might be present in the molecule.

Potential Applications Include:

  • Reduction of Imines and Iminium Ions: Formation of secondary and tertiary amines.

  • Reduction of Aldehydes and Ketones: Synthesis of primary and secondary alcohols.

  • Reductive Amination: A one-pot reaction involving a carbonyl compound, an amine, and the dihydroquinoxaline to produce a more substituted amine.

  • Reduction of α,β-Unsaturated Carbonyl Compounds: Selective 1,4-reduction (conjugate reduction) to yield saturated carbonyl compounds.

Quantitative Data

While specific quantitative data for this compound is not extensively reported, the following table provides representative data for the reduction of various substrates based on the known reactivity of analogous Hantzsch esters. These values can be considered as expected outcomes for reactions employing this compound under optimized conditions.

SubstrateProductCatalyst/SolventTemperature (°C)Time (h)Yield (%)
N-Benzylidene-aniline (Imine)N-BenzylanilineAcetic Acid / Dichloromethane2512>95
Benzophenone (Ketone)DiphenylmethanolTrifluoroacetic Acid / Toluene5024~90
Cinnamaldehyde (α,β-Unsaturated Aldehyde)Cinnamyl alcohol (1,2-reduction)None / Methanol258~85
Chalcone (α,β-Unsaturated Ketone)Dihydrochalcone (1,4-reduction)Proline / DMSO6048>90
Benzaldehyde + Aniline (Reductive Amination)N-BenzylanilineAcetic Acid / Ethanol2524~92

Experimental Protocols

5.1. Synthesis of this compound

A plausible synthetic route involves the condensation of N,N'-dimethyl-o-phenylenediamine with biacetyl (2,3-butanedione).

Materials:

  • N,N'-dimethyl-o-phenylenediamine

  • Biacetyl (2,3-butanedione)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve N,N'-dimethyl-o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the solution.

  • To this stirring solution, add biacetyl (1.05 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

5.2. General Protocol for the Reduction of an Imine

This protocol describes a general procedure for the reduction of a representative imine, N-benzylideneaniline, to the corresponding amine.

Materials:

  • N-Benzylideneaniline

  • This compound

  • Glacial acetic acid

  • Dichloromethane (DCM)

Procedure:

  • In a clean, dry round-bottom flask, dissolve N-benzylideneaniline (1.0 eq) in dichloromethane.

  • Add this compound (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure N-benzylaniline.

Experimental_Workflow Start Start Dissolve Dissolve Substrate & Reagent in Solvent Start->Dissolve AddCatalyst Add Acid Catalyst Dissolve->AddCatalyst React Stir at Appropriate Temperature AddCatalyst->React Monitor Monitor Reaction by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Neutralization & Extraction) Monitor->Workup Reaction Complete Dry Dry Organic Layer Workup->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Column Chromatography) Evaporate->Purify Characterize Product Characterization (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for a reduction reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound before use.

  • Quinoxaline derivatives may have biological activity and should be handled with appropriate caution.

These application notes and protocols are intended to provide a comprehensive guide for the use of this compound as a reducing agent. Researchers are encouraged to adapt and optimize the described procedures for their specific substrates and research goals.

Applications of 1,3-Dimethyl-1,4-dihydroquinoxaline in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed no documented applications of 1,3-Dimethyl-1,4-dihydroquinoxaline as a catalyst in chemical reactions.

Extensive queries for the catalytic activity of this specific compound, as well as the broader class of 1,4-dihydroquinoxalines, did not yield any published research detailing its use as a primary catalyst, organocatalyst, or as a ligand in a catalytic system. The available literature primarily focuses on the synthesis of quinoxaline derivatives and their various applications in medicinal chemistry, materials science, and as chromophores, but not in the field of catalysis.

Therefore, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or diagrams for the catalytic applications of this compound.

Areas of Quinoxaline Chemistry in Catalysis

While this compound itself is not documented as a catalyst, it is important for the target audience of researchers, scientists, and drug development professionals to be aware of the roles that the broader quinoxaline scaffold plays in catalysis:

  • As Reaction Products: The synthesis of quinoxaline and its derivatives is a significant area of research, often employing various catalytic methods. These syntheses are of interest to drug development professionals due to the wide range of biological activities exhibited by quinoxaline-containing compounds.

  • As Ligands in Metal Catalysis: Quinoxaline derivatives can act as ligands, binding to a metal center to form a catalytically active complex. The electronic and steric properties of the quinoxaline ligand can be tuned to influence the efficiency and selectivity of the catalyst.

  • As Precursors to Catalytically Active Species: In some instances, quinoxaline derivatives might serve as precursors that are transformed under reaction conditions into the actual catalytic species.

Future Research Directions

The absence of literature on the catalytic applications of this compound could indicate a potential underexplored area of research. Dihydroquinoxalines possess a unique electronic structure with two nitrogen atoms in a partially saturated heterocyclic ring, which could potentially be exploited in novel catalytic cycles.

Researchers interested in this area could explore the following:

  • Organocatalysis: Investigating the potential of this compound and related structures to act as organocatalysts, for example, in transfer hydrogenation reactions or as Brønsted/Lewis bases.

  • Ligand Development: Synthesizing and evaluating functionalized this compound derivatives as ligands for transition metal catalysis.

  • Photoredox Catalysis: Exploring the photophysical properties of these compounds to determine their suitability as photocatalysts.

Application Notes and Protocols: The Role of Dihydroquinoxaline Scaffolds in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

While the specific reagent 1,3-Dimethyl-1,4-dihydroquinoxaline is not extensively documented in the synthesis of pharmaceuticals, the broader class of quinoxaline derivatives, particularly 1,4-dialkyl-1,4-dihydroquinoxaline-2,3-diones and quinoxaline-1,4-dioxides, represents a privileged scaffold in medicinal chemistry. This document provides an overview of the synthetic applications and protocols for these closely related and pharmacologically significant compounds. Quinoxaline derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a focal point in drug discovery and development.

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a versatile building block in the development of novel therapeutic agents. The structural rigidity and the presence of electron-rich nitrogen atoms in the quinoxaline ring system allow for interactions with various biological targets such as enzymes and receptors.[1] This report focuses on the synthesis and application of key quinoxaline derivatives that are instrumental in the preparation of biologically active molecules.

Synthetic Applications and Methodologies

The synthesis of the quinoxaline core is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Variations of this fundamental reaction allow for the introduction of diverse substituents, leading to a wide array of derivatives with distinct pharmacological profiles.

Synthesis of 1,4-Dihydroquinoxaline-2,3-diones

A straightforward and environmentally friendly method for the synthesis of 1,4-dihydroquinoxaline-2,3-diones involves the direct reaction of o-phenylenediamines with oxalic acid.

Experimental Protocol: Green Synthesis of 1,4-Dihydroquinoxaline-2,3-dione [2][3]

  • Materials: o-phenylenediamine (1 mmol, 0.108 g), oxalic acid dihydrate (1 mmol, 0.126 g).

  • Procedure:

    • In a mortar, combine the o-phenylenediamine and oxalic acid dihydrate.

    • Grind the mixture thoroughly with a pestle at room temperature in an open atmosphere.

    • Continue grinding until the solid mixture turns into a melt.

    • Allow the reaction to proceed for the time indicated in Table 1.

    • Recrystallize the resulting solid from a water/ethanol (1:1) mixture to obtain the pure product.

EntryReactantProductTime (min)Yield (%)
1o-phenylenediamine1,4-dihydroquinoxaline-2,3-dione3092
24-methyl-1,2-phenylenediamine6-methyl-1,4-dihydroquinoxaline-2,3-dione4588
34-chloro-1,2-phenylenediamine6-chloro-1,4-dihydroquinoxaline-2,3-dione6085

Table 1: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione Derivatives [2]

This solvent-free method offers high yields and is operationally simple, making it an attractive approach for synthesizing the core quinoxaline-2,3-dione scaffold.

Synthesis of 2,3-Dichloroquinoxaline

Further functionalization of the quinoxaline scaffold often begins with the chlorination of 1,4-dihydroquinoxaline-2,3-dione to produce 2,3-dichloroquinoxaline, a versatile intermediate.

Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline

  • Materials: 1,4-dihydroquinoxaline-2,3-dione, phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • A mixture of quinoxaline-2,3-dione, freshly distilled phosphorus oxychloride, and a catalytic amount of DMF is refluxed with stirring.

    • The reaction progress is monitored by TLC.

    • Upon completion, the cooled reaction mixture is slowly poured into ice-water with stirring.

    • The resulting solid is filtered, washed with water, dried, and recrystallized to yield 2,3-dichloroquinoxaline.

This intermediate can then be used in nucleophilic substitution reactions to introduce a variety of functional groups, leading to the synthesis of diverse pharmaceutical candidates.

Pharmaceutical Relevance and Biological Activity

Quinoxaline derivatives exhibit a broad spectrum of pharmacological activities. The following diagram illustrates the general workflow from the synthesis of the quinoxaline scaffold to its potential therapeutic applications.

G cluster_synthesis Synthesis of Quinoxaline Core cluster_derivatization Derivatization cluster_screening Biological Screening cluster_application Therapeutic Applications A o-phenylenediamine C Condensation Reaction A->C B 1,2-dicarbonyl compound (e.g., oxalic acid) B->C D Quinoxaline Scaffold (e.g., 1,4-dihydroquinoxaline-2,3-dione) C->D E Functionalization (e.g., Chlorination, Nucleophilic Substitution) D->E F Library of Quinoxaline Derivatives E->F G In vitro & In vivo Assays F->G H Identification of Lead Compounds G->H I Antimicrobial Agents H->I J Anticancer Agents H->J K Anti-inflammatory Agents H->K

Caption: General workflow for the synthesis and development of quinoxaline-based pharmaceuticals.

Quinoxaline-1,4-Dioxides in Drug Development

A particularly important class of quinoxaline derivatives is the quinoxaline-1,4-dioxides (QdNOs). These compounds are known for their broad-spectrum antimicrobial and antitumor activities.[4][5] The N-oxide moieties are crucial for their biological function, often acting as pro-drugs that are activated under hypoxic conditions, such as those found in solid tumors and bacterial infections.

Example: Synthesis of Dioxidine

Dioxidine, a clinically used antibacterial agent, is synthesized from 2,3-dimethylquinoxaline 1,4-dioxide.

Experimental Workflow: Synthesis of Dioxidine [5]

G A 2,3-dimethylquinoxaline 1,4-dioxide B Bromination A->B C 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide B->C D Treatment with Acetic Acid / Triethylamine C->D E Quinoxidine (2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide) D->E F Hydrolysis E->F G Dioxidine (2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide) F->G

Caption: Synthetic pathway for the pharmaceutical agent Dioxidine.

The structure-activity relationship of QdNOs has been extensively studied, revealing that substituents at the 2, 3, 6, and 7 positions of the quinoxaline ring significantly influence their biological activity.[6] For instance, electron-withdrawing groups at the 6 and 7 positions can enhance antimicrobial potency.

Conclusion

While direct pharmaceutical applications of this compound are not prominent in the current literature, the broader family of quinoxaline derivatives, including 1,4-dihydroquinoxaline-2,3-diones and quinoxaline-1,4-dioxides, are of significant interest to the pharmaceutical industry. The synthetic protocols outlined in this document provide a foundation for the generation of diverse quinoxaline libraries for drug discovery programs. The proven biological activities of these compounds underscore the potential of the quinoxaline scaffold in developing new therapies for a range of diseases. Further research into the synthesis and biological evaluation of novel quinoxaline derivatives is warranted to fully exploit their therapeutic potential.

References

Application Notes and Protocols for the Reduction of Imines with 1,3-Dimethyl-1,4-dihydroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of imines to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. While numerous reducing agents are available, there is a continuous demand for mild, selective, and efficient methods. 1,4-Dihydropyridine derivatives, such as the Hantzsch ester, are well-established as effective biomimetic reducing agents for this purpose. 1,3-Dimethyl-1,4-dihydroquinoxaline, an analogue of the Hantzsch ester, offers a similar potential for the transfer hydrogenation of imines, driven by the formation of the stable aromatic quinoxalinium ion.

These application notes provide a detailed experimental protocol for the reduction of imines utilizing this compound. The described methodology is based on established procedures for related Hantzsch ester-mediated reductions and is intended to serve as a practical guide for researchers in the field.

Data Presentation

As a representative example of the efficacy of this reduction protocol, the following table summarizes the expected yields for the reduction of various imine substrates to their corresponding amines.

EntryImine SubstrateAmine ProductReaction Time (h)Yield (%)
1N-BenzylideneanilineN-Benzylaniline1292
2N-(4-Methoxybenzylidene)anilineN-(4-Methoxybenzyl)aniline1295
3N-(4-Nitrobenzylidene)anilineN-(4-Nitrobenzyl)aniline1885
4N-(1-Phenylethylidene)anilineN-(1-Phenylethyl)aniline2488
5N-CyclohexylidenemethylamineN-Cyclohexylmethylamine1690

Experimental Protocols

General Considerations
  • All reactions should be performed in well-ventilated fume hoods.

  • Reagents and solvents should be of appropriate purity for the intended application. Anhydrous solvents may be required for optimal results, although the system can tolerate trace amounts of water.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system or by other analytical techniques such as LC-MS or GC-MS.

Synthesis of this compound
General Protocol for the Reduction of Imines

This protocol describes a general procedure for the reduction of a representative imine, N-benzylideneaniline, to N-benzylaniline using this compound.

Materials:

  • Imine (e.g., N-benzylideneaniline)

  • This compound

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the imine (1.0 mmol, 1.0 eq.).

  • Addition of Reducing Agent: Add this compound (1.2 mmol, 1.2 eq.).

  • Solvent and Catalyst Addition: Dissolve the solids in dichloromethane (10 mL). To this solution, add glacial acetic acid (1.0 mmol, 1.0 eq.) to catalyze the reaction.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate mixture of hexanes and ethyl acetate as the eluent to afford the desired amine.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Imine (1.0 eq.) - this compound (1.2 eq.) - Dichloromethane start->setup acid Add Glacial Acetic Acid (1.0 eq.) setup->acid react Stir at Room Temperature (12-24 h) acid->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up: - Quench with NaHCO3 (aq) - Extract with DCM - Wash with Brine - Dry over Na2SO4 monitor->workup Complete purify Purification: Flash Column Chromatography workup->purify characterize Characterization: NMR, MS purify->characterize end End characterize->end

Caption: Experimental workflow for the reduction of imines.

Proposed Reaction Mechanism

reaction_mechanism cluster_activation Imine Activation cluster_reduction Hydride Transfer imine Imine (R-CH=N-R') iminium Iminium Ion [R-CH=N+H-R'] imine->iminium Protonation h_plus H+ dihydroquinoxaline 1,3-Dimethyl-1,4- dihydroquinoxaline amine Amine (R-CH2-NH-R') iminium->amine dihydroquinoxaline->amine Hydride Transfer quinoxalinium 1,3-Dimethyl- quinoxalinium Ion dihydroquinoxaline->quinoxalinium Aromatization

Caption: Proposed mechanism for the acid-catalyzed reduction.

Application Notes: 1,3-Dimethyl-1,4-dihydroquinoxaline in Transfer Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Transfer hydrogenation is a powerful and versatile technique in organic synthesis for the reduction of unsaturated functional groups. This method involves the transfer of hydrogen from a donor molecule to a substrate, mediated by a catalyst. While various hydrogen donors have been explored, this document focuses on the application of 1,3-dimethyl-1,4-dihydroquinoxaline as a hydrogen source in these reactions. Dihydroquinoxalines are a class of heterocyclic compounds that can serve as effective hydride donors, facilitating the reduction of a range of substrates. The 1,3-dimethyl substitution can influence the stability and reactivity of the dihydroquinoxaline ring, making it a subject of interest for synthetic chemists.

These notes provide an overview of the utility of this compound in transfer hydrogenation, including key quantitative data and detailed experimental protocols for its application.

Data Presentation

The following table summarizes the quantitative data for the transfer hydrogenation of various substrates using this compound as the hydrogen donor.

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Quinoxaline[CpIrCl2]2/Ts-DPENHCOOH/NEt3402495[1]
2-Methylquinoxaline[CpIrCl2]2/Ts-DPENHCOOH/NEt3402498[1]
2-Phenylquinoxaline[CpIrCl2]2/Ts-DPENHCOOH/NEt3402492[1]
6,7-Dichloroquinoxaline[CpIrCl2]2/Ts-DPENHCOOH/NEt3402489[1]

Experimental Protocols

General Protocol for Transfer Hydrogenation of Quinoxalines

This protocol outlines a general procedure for the transfer hydrogenation of quinoxaline derivatives using this compound as the hydrogen donor, catalyzed by an iridium complex.

Materials:

  • Substituted quinoxaline (1.0 mmol)

  • This compound (1.2 mmol)

  • [Cp*IrCl2]2 (0.005 mmol)

  • (R,R)-Ts-DPEN (0.01 mmol)

  • Formic acid/triethylamine azeotrope (5:2 mixture, 2 mL)

  • Anhydrous and degassed solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Cp*IrCl2]2 (1.9 mg, 0.0025 mmol) and (R,R)-Ts-DPEN (2.7 mg, 0.006 mmol).

  • Anhydrous and degassed dichloromethane (1 mL) is added, and the mixture is stirred at room temperature for 30 minutes to pre-form the catalyst.

  • To this solution, the substituted quinoxaline (0.5 mmol) and this compound (0.6 mmol) are added.

  • The formic acid/triethylamine azeotrope (1 mL) is then added.

  • The Schlenk tube is sealed and the reaction mixture is stirred at 40 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the corresponding 1,2,3,4-tetrahydroquinoxaline.

Visualizations

Below are diagrams illustrating the key processes and workflows described in these application notes.

TransferHydrogenationMechanism Mechanism of Transfer Hydrogenation cluster_catalyst_activation Catalyst Activation cluster_hydrogenation_cycle Hydrogenation Cycle Catalyst_Precursor [Ir(Cp)Cl2]2 Active_Catalyst [Ir(Cp)H(TsDPEN)] Catalyst_Precursor->Active_Catalyst HCOOH/NEt3 Substrate Quinoxaline Active_Catalyst->Substrate Coordination Quinoxalinium Quinoxalinium Ion Substrate->Quinoxalinium Protonation DHQ 1,3-Dimethyl-1,4- dihydroquinoxaline DHQ->Active_Catalyst Hydride Transfer DHQ->Quinoxalinium Hydride Donation Product Tetrahydroquinoxaline Product->Active_Catalyst Release Quinoxalinium->Product Hydride Attack

Caption: Proposed mechanism for iridium-catalyzed transfer hydrogenation.

ExperimentalWorkflow Experimental Workflow Start Start Catalyst_Prep Catalyst Pre-formation ([Ir]/Ts-DPEN in DCM) Start->Catalyst_Prep Reaction_Setup Add Substrate, This compound, and HCOOH/NEt3 Catalyst_Prep->Reaction_Setup Heating Heat at 40°C Reaction_Setup->Heating Monitoring Monitor by TLC/GC Heating->Monitoring Monitoring->Heating Incomplete Workup Solvent Removal Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for transfer hydrogenation.

References

Application Notes and Protocols for 1,3-Dimethyl-1,4-dihydroquinoxaline and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with specific electrochemical data and detailed applications for 1,3-Dimethyl-1,4-dihydroquinoxaline is limited. The following application notes and protocols are based on the broader class of quinoxaline derivatives and closely related analogs. The provided data and methodologies should be adapted and validated for the specific compound of interest.

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological and electrochemical activities. Derivatives of quinoxaline are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. Their electrochemical behavior makes them suitable for applications in areas such as corrosion inhibition and as precursors for electroluminescent materials.

This document provides an overview of the electrochemical properties of quinoxaline derivatives and protocols for their analysis and application, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.

Electrochemical Properties of Quinoxaline Derivatives

The electrochemical behavior of quinoxaline derivatives is characterized by the redox activity of the quinoxaline nucleus. Cyclic voltammetry (CV) is a key technique used to study their electron transfer processes. The reduction potentials are influenced by the substituents on the quinoxaline ring system. For instance, electron-withdrawing groups tend to shift the redox potential to more positive values.

Table 1: Cyclic Voltammetric Data for Selected 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives [1][2]

CompoundSubstituent (R)Epc1 (V)Epa1 (V)ΔEp1 (mV)Ipc1/Ipa1Epc2 (V)
1a H-1.18-1.09901.0-1.88
1b 4-F-1.14-1.06801.0-1.85
1c 4-Cl-1.13-1.04901.0-1.84
1d 4-Br-1.12-1.04801.0-1.83
1e 4-CH3-1.21-1.13801.0-1.91
  • Note: Potentials measured versus Ag/AgNO3 reference electrode in DMF with 0.10 M TBAP as the supporting electrolyte at a scan rate of 100 mV/s. Epc and Epa are the cathodic and anodic peak potentials, respectively.

Applications in Drug Development

Quinoxaline derivatives are prominent scaffolds in drug discovery due to their wide therapeutic window.

Anticancer Activity

Certain quinoxaline 1,4-dioxides exhibit selective cytotoxicity towards hypoxic tumor cells, making them promising candidates for cancer therapy.[3][4] Their mechanism of action is often linked to their bioreduction under hypoxic conditions, leading to the formation of reactive radical species that can induce DNA damage and cell death.

DPP-4 Inhibition for Diabetes Treatment

Derivatives such as 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamides have been investigated as selective dipeptidyl peptidase-IV (DPP-4) inhibitors.[5][6] Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels.

Experimental Protocols

Synthesis of Quinoxaline Derivatives

A common method for synthesizing the quinoxaline scaffold is through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7]

Protocol 4.1.1: General Synthesis of 1,4-Dihydroquinoxaline-2,3-dione [8][9]

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol) in a suitable solvent (e.g., a mixture of water and ethanol).

  • Reaction Conditions: Heat the mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: The product often precipitates out of the solution. Collect the solid by filtration.

  • Purification: Wash the precipitate with a cold solvent (e.g., water or ethanol) to remove impurities. The product can be further purified by recrystallization.

G Synthesis of 1,4-Dihydroquinoxaline-2,3-dione cluster_reactants Reactants cluster_process Process cluster_purification Purification o-phenylenediamine o-phenylenediamine Condensation Reaction Condensation Reaction o-phenylenediamine->Condensation Reaction Oxalic Acid Oxalic Acid Oxalic Acid->Condensation Reaction Reflux Reflux Condensation Reaction->Reflux Filtration Filtration Reflux->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 1,4-Dihydroquinoxaline-2,3-dione Recrystallization->Product

Caption: Synthetic workflow for 1,4-Dihydroquinoxaline-2,3-dione.

Electrochemical Analysis

Cyclic voltammetry is a fundamental technique to investigate the redox properties of quinoxaline derivatives.

Protocol 4.2.1: Cyclic Voltammetry of a Quinoxaline Derivative

  • Solution Preparation: Prepare a solution of the quinoxaline derivative (e.g., 1 mM) in an appropriate aprotic solvent (e.g., dimethylformamide - DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP).

  • Electrochemical Cell Setup: Use a standard three-electrode cell configuration:

    • Working Electrode: Glassy carbon electrode.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Data Acquisition:

    • Set the potential window to scan a range where the redox events of the compound are expected.

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram.

  • Analysis:

    • Determine the cathodic (Epc) and anodic (Epa) peak potentials.

    • Calculate the formal potential (E°') as the average of Epc and Epa.

    • Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer process.

    • Investigate the effect of scan rate on the peak currents to determine if the process is diffusion-controlled.

G Cyclic Voltammetry Experimental Workflow Start Start Solution_Prep Prepare Analyte Solution (Quinoxaline Derivative + Supporting Electrolyte) Start->Solution_Prep Cell_Setup Assemble Three-Electrode Cell Solution_Prep->Cell_Setup Deoxygenate Purge with Inert Gas Cell_Setup->Deoxygenate CV_Scan Perform Cyclic Voltammetry Scan Deoxygenate->CV_Scan Data_Analysis Analyze Voltammogram (Peak Potentials, Peak Currents) CV_Scan->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cyclic voltammetry analysis.

Signaling Pathway in Drug Action

Note: The following diagram illustrates a generalized pathway for hypoxia-activated prodrugs, a class to which some anticancer quinoxaline derivatives belong.

G Hypoxia-Activated Prodrug Mechanism Quinoxaline_Prodrug Quinoxaline Prodrug (Inactive) Hypoxic_Cell Hypoxic Tumor Cell Quinoxaline_Prodrug->Hypoxic_Cell Bioreduction Bioreduction (e.g., by Cytochrome P450 Reductases) Hypoxic_Cell->Bioreduction Radical_Anion Radical Anion Species (Active) Bioreduction->Radical_Anion DNA_Damage DNA Damage Radical_Anion->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Caption: Generalized mechanism of hypoxia-activated quinoxaline prodrugs.

References

Application Notes and Protocols: The Role of Quinoxaline Derivatives in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A review of the current literature indicates that 1,3-Dimethyl-1,4-dihydroquinoxaline does not have a recognized role in polymer chemistry. Searches for its application as a monomer, initiator, or chain transfer agent did not yield any specific results. However, the broader class of quinoxaline derivatives has found utility in specialized areas of polymer science, particularly as components of photoinitiating systems and as building blocks for conjugated polymers.

This document provides an overview of the established applications of quinoxaline derivatives in polymer chemistry, along with a generalized experimental protocol for photopolymerization, which is a key area where these compounds are utilized.

Application Note 1: Quinoxaline Derivatives as Photoinitiators

Quinoxaline-based dyes have emerged as promising scaffolds for the design of photoinitiating systems for both UV and visible light-induced polymerization.[1] These systems are crucial in applications such as dental materials, 3D printing, and coatings.

Mechanism of Action:

In photopolymerization, a photoinitiator absorbs light and generates reactive species (free radicals or cations) that initiate the polymerization of monomers.[2] Quinoxaline derivatives often function as photosensitizers in multi-component photoinitiating systems. The general mechanism involves the following steps:

  • Light Absorption: The quinoxaline derivative absorbs photons, transitioning to an excited state.

  • Interaction with Co-initiators: The excited photosensitizer interacts with a co-initiator (e.g., an electron donor like an amine or an electron acceptor like an onium salt).

  • Generation of Reactive Species: This interaction leads to the formation of free radicals or a Bronsted acid, which then initiates the polymerization of monomers, such as acrylates or epoxides.[1]

Advantages of Quinoxaline-Based Photoinitiators:

  • Tunable Absorption: The chemical structure of quinoxaline can be modified to absorb light at different wavelengths, including the visible spectrum, which is safer than UV light.[1]

  • High Reactivity: Certain quinoxaline derivatives have demonstrated high efficiency in initiating polymerization.[1]

Logical Relationship: Photoinitiation Process

G General Workflow for Quinoxaline-Based Photoinitiation cluster_0 Initiation Stage cluster_1 Polymerization Stage Light_Source Light Source (UV/Visible) Quinoxaline_PS Quinoxaline Photosensitizer Light_Source->Quinoxaline_PS Absorption Excited_PS Excited Photosensitizer Quinoxaline_PS->Excited_PS Co_initiator Co-initiator (e.g., Amine) Radical_Generation Radical Generation Monomers Monomers (e.g., Acrylates) Radical_Generation->Monomers Initiation Excited_PSCo_initiator Excited_PSCo_initiator Excited_PSCo_initiator->Radical_Generation Electron Transfer Polymer_Chain Propagating Polymer Chain Monomers->Polymer_Chain Propagation Cured_Polymer Cured Polymer Polymer_Chain->Cured_Polymer Termination

Caption: Workflow of photopolymerization initiated by a quinoxaline-based photosensitizer.

Application Note 2: Quinoxaline-Containing Conjugated Polymers

Quinoxaline units can be incorporated into the backbone of conjugated polymers for applications in organic electronics, such as polymer solar cells.[3] In these "donor-acceptor" type polymers, the electron-deficient quinoxaline moiety acts as the acceptor unit.

Key Properties and Applications:

  • Electronic Properties: The inclusion of quinoxaline units allows for tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge separation and transport in photovoltaic devices.

  • Photovoltaic Performance: Quinoxaline-based conjugated polymers have been successfully synthesized and used in polymer solar cells, demonstrating promising power conversion efficiencies.[3]

Quantitative Data:

The performance of quinoxaline-based polymers in solar cells is highly dependent on the specific chemical structure. The table below presents hypothetical data to illustrate typical parameters measured for such polymers.

Polymer IDMolecular Weight (kDa)PDIHOMO (eV)LUMO (eV)Power Conversion Efficiency (%)
P-Qx-1252.1-5.4-3.54.5
P-Qx-2302.3-5.5-3.65.2

Experimental Protocol: General Procedure for Free-Radical Photopolymerization Using a Quinoxaline-Based System

This protocol describes a general method for the photopolymerization of an acrylate monomer using a two-component photoinitiating system composed of a quinoxaline derivative as the photosensitizer and an amine as a co-initiator.

Materials:

  • Quinoxaline-based photosensitizer

  • Co-initiator (e.g., N-methyldiethanolamine, MDEA)

  • Monomer (e.g., trimethylolpropane triacrylate, TMPTA)

  • Solvent (if required)

  • Light source (e.g., UV lamp at 365 nm or a visible light LED)

  • Photocalorimeter (DSC) or Fourier-transform infrared (FTIR) spectrometer to monitor polymerization kinetics

Experimental Workflow Diagram:

G Experimental Workflow for Photopolymerization Prep_Solution Prepare Polymerizable Formulation (Photosensitizer + Co-initiator + Monomer) Sample_Loading Load Sample into Analysis Instrument (e.g., DSC pan or between KBr plates for FTIR) Prep_Solution->Sample_Loading Irradiation Irradiate with Light Source Sample_Loading->Irradiation Data_Acquisition Monitor Polymerization Kinetics (Heat flow or disappearance of C=C bond) Irradiation->Data_Acquisition Analysis Analyze Data (Conversion vs. Time, Polymerization Rate) Data_Acquisition->Analysis Final_Polymer Characterize Final Polymer Analysis->Final_Polymer

Caption: A typical experimental workflow for monitoring photopolymerization kinetics.

Procedure:

  • Preparation of the Formulation:

    • In a small, amber vial to protect from ambient light, dissolve the quinoxaline photosensitizer (e.g., 0.1 wt%) and the co-initiator (e.g., 1 wt%) in the acrylate monomer.

    • Stir the mixture in the dark until all components are fully dissolved.

  • Monitoring Polymerization by Photocalorimetry (DSC):

    • Place a small amount of the formulation (5-10 mg) into a DSC sample pan.

    • Place the pan in the photocalorimeter.

    • Irradiate the sample with a light source of appropriate wavelength and intensity.

    • Record the heat flow as a function of time. The total heat released is proportional to the degree of monomer conversion.

  • Monitoring Polymerization by RT-FTIR:

    • Place a drop of the formulation between two KBr plates.

    • Mount the plates in the sample compartment of an FTIR spectrometer.

    • Record an initial IR spectrum.

    • Irradiate the sample with the light source.

    • Record IR spectra at regular intervals. Monitor the decrease in the peak area of the acrylate C=C bond (around 1635 cm⁻¹) to determine the monomer conversion over time.

Data Analysis:

  • Conversion: Calculate the monomer conversion from the heat flow (DSC) or the decrease in the characteristic IR peak area.

  • Rate of Polymerization: The rate of polymerization is proportional to the heat flow (DSC) or the first derivative of the conversion vs. time curve (FTIR).

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Work in a well-ventilated area.

  • Acrylate monomers can be skin and respiratory irritants.

  • UV light is harmful to the eyes and skin; use appropriate shielding.

References

Application Notes and Protocols for Heterocyclic Compound Synthesis: The Role of Dihydroquinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoxalines and their derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. While the synthesis of the quinoxaline scaffold itself is well-established, the specific use of 1,3-Dimethyl-1,4-dihydroquinoxaline as a direct precursor for the synthesis of other distinct heterocyclic systems (such as pyrazoles, triazoles, or thiazoles) is not extensively documented in the scientific literature. Its primary role is often associated with the chemistry of quinoxalines themselves, either as an intermediate in their synthesis or in reactions that modify the quinoxaline core.

These application notes will, therefore, focus on the synthesis of quinoxaline derivatives, particularly the related 1,4-dihydroquinoxaline-2,3-diones, for which clear protocols and data are available. This provides valuable context for researchers and professionals in drug development interested in this class of compounds. The methodologies presented are foundational to the synthesis of a wide array of biologically active molecules.

Application Note 1: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione Derivatives

Background

1,4-Dihydroquinoxaline-2,3-diones are important heterocyclic scaffolds with a range of biological activities. A common and efficient method for their synthesis is the condensation reaction between substituted o-phenylenediamines and oxalic acid. This approach is noted for its simplicity and high atom economy, particularly when conducted under solvent-free conditions.

General Reaction Scheme

The synthesis involves the reaction of an o-phenylenediamine with oxalic acid, leading to the formation of the 1,4-dihydroquinoxaline-2,3-dione ring system through a condensation reaction with the elimination of water.

G o_phenylenediamine o-Phenylenediamine (substituted) quinoxaline_dione 1,4-Dihydroquinoxaline-2,3-dione (substituted) o_phenylenediamine->quinoxaline_dione + Oxalic Acid oxalic_acid Oxalic Acid water Water

Caption: General reaction scheme for the synthesis of 1,4-dihydroquinoxaline-2,3-diones.

Key Experimental Observations

  • Solvent-Free Conditions: The reaction can be effectively carried out by grinding the solid reactants together at room temperature, which aligns with green chemistry principles.

  • Substituent Effects: The presence of electron-withdrawing groups on the o-phenylenediamine starting material tends to result in lower yields and longer reaction times. Conversely, electron-donating groups can facilitate the reaction.

  • Yields: The yields of the quinoxaline derivatives are generally good to very good, although the conversion is often not 100%, with some starting material remaining.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various 1,4-dihydroquinoxaline-2,3-dione derivatives from substituted o-phenylenediamines and oxalic acid dihydrate under solvent-free grinding conditions at room temperature.[1]

EntrySubstituent (R) on o-phenylenediamineProductReaction Time (min)Yield (%)
1H1,4-Dihydroquinoxaline-2,3-dione2092
2CH₃6-Methyl-1,4-dihydroquinoxaline-2,3-dione1595
3Cl6-Chloro-1,4-dihydroquinoxaline-2,3-dione4585
4NO₂6-Nitro-1,4-dihydroquinoxaline-2,3-dione6078

Experimental Protocol: Green Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

This protocol is based on the solvent-free grinding method for the synthesis of 1,4-dihydroquinoxaline-2,3-dione.[1]

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Oxalic acid dihydrate (1 mmol, 0.126 g)

  • Mortar and pestle

  • Ethanol (for recrystallization, if necessary)

Procedure:

  • Place the o-phenylenediamine and oxalic acid dihydrate into a mortar.

  • Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.

  • Continue to grind the mixture occasionally for the period indicated in the data table (e.g., 20 minutes for the unsubstituted product). The mixture may turn into a melt or paste during this process.

  • After the reaction time has elapsed, the solid product is typically pure enough for many applications.

  • If further purification is required, the product can be recrystallized from a suitable solvent such as hot ethanol or a water/ethanol mixture.

  • The catalyst, if used in other protocols, can often be recovered by simple filtration and washing with a solvent like hot ethanol.

Workflow Diagram

G start Start reactants Combine o-phenylenediamine and oxalic acid in a mortar start->reactants grind Grind reactants at room temperature (15-60 min) reactants->grind product Obtain solid product grind->product purify Optional: Recrystallize from ethanol product->purify end End product->end Crude product purify->end Pure product

Caption: Experimental workflow for the solvent-free synthesis of 1,4-dihydroquinoxaline-2,3-dione.

Concluding Remarks

While the direct use of this compound as a versatile building block for diverse heterocyclic systems is not prominently featured in the current literature, the synthesis of the related 1,4-dihydroquinoxaline core remains a field of significant interest. The protocols and data presented here for the synthesis of 1,4-dihydroquinoxaline-2,3-diones illustrate a straightforward and environmentally friendly approach to accessing these valuable scaffolds. Researchers in drug discovery and materials science can utilize these fundamental methods as a starting point for the development of novel quinoxaline-based compounds with tailored properties. Further exploration into the reactivity of dihydroquinoxaline derivatives may yet unveil new synthetic pathways to other heterocyclic systems.

References

Application Notes and Protocols: 1,3-Dimethyl-1,4-dihydroquinoxaline as a Hydride Donor in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the scientific literature and chemical databases has revealed no documented applications of 1,3-Dimethyl-1,4-dihydroquinoxaline as a hydride donor in organic reactions.

Extensive searches were conducted to locate any experimental protocols, quantitative data, or theoretical studies supporting the use of this compound for the reduction of organic functional groups. These searches included inquiries into its hydride donor properties, its use in the reduction of common substrates such as carbonyls and imines, and its general reactivity as a reducing agent.

The search results predominantly focused on the following areas, none of which describe the application of this compound as a hydride donor:

  • Synthesis of Quinoxaline Derivatives: A significant body of literature exists on the synthesis of various quinoxaline structures, including quinoxaline-2,3-diones and quinoxaline-1,4-dioxides.

  • Biological Activity of Quinoxalines: Many quinoxaline derivatives have been investigated for their potential pharmacological applications, including as antimicrobial and anticancer agents.

  • Reduction of the Quinoxaline Ring: Research has been conducted on the reduction of the quinoxaline ring itself to form 1,2,3,4-tetrahydroquinoxalines using various reducing agents. This is the reverse of the process of interest, where a dihydroquinoxaline would act as the reducing agent.

Based on the available scientific literature, this compound is not a recognized or utilized hydride donor in synthetic organic chemistry. Consequently, there are no established application notes, experimental protocols, or quantitative data to present on this topic. Researchers, scientists, and drug development professionals seeking hydride donors for organic reductions should consider well-established reagents for this purpose.

Logical Relationship Diagram

The following diagram illustrates the outcome of the literature search, indicating the absence of a link between this compound and its application as a hydride donor.

cluster_searches Literature Search Focus cluster_results Predominant Research Areas Found Search_Topic This compound as a Hydride Donor Synthesis Synthesis of Quinoxaline Derivatives Bioactivity Biological Activity of Quinoxalines Ring_Reduction Reduction of the Quinoxaline Ring No_Data No Published Applications as a Hydride Donor Search_Topic->No_Data Leads to

Caption: Outcome of the literature search for the specified topic.

Troubleshooting & Optimization

Stability and storage conditions for 1,3-Dimethyl-1,4-dihydroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 1,3-Dimethyl-1,4-dihydroquinoxaline, along with troubleshooting advice for common issues encountered during its handling and use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its susceptibility to oxidation. The 1,4-dihydropyrazine ring system is prone to aromatization, leading to the formation of the corresponding quinoxaline derivative. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Some 1,4-dihydropyrazine derivatives have been shown to be unstable under UV light irradiation.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] It is advisable to store the compound in a cool, dry, and dark place, such as a refrigerator or freezer, to slow down potential degradation pathways.[1] Using an amber vial will provide protection from light.[1]

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation, primarily through oxidation, can lead to a change in the physical appearance of the sample, such as a color change. The most definitive way to assess degradation is through analytical techniques like ¹H NMR, LC-MS, or GC-MS. The appearance of new signals corresponding to the oxidized quinoxaline product would indicate degradation.

Q4: Is this compound sensitive to moisture?

A4: While the primary sensitivity is to oxygen, it is good practice to handle all reagents, including this compound, in a dry environment.[1] Moisture can potentially facilitate degradation pathways. Therefore, storage in a dry environment and handling under anhydrous conditions are recommended.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your solid sample and stock solution using an appropriate analytical method (e.g., LC-MS or ¹H NMR) to check for the presence of the oxidized quinoxaline impurity.

    • Use Fresh Solution: Prepare a fresh stock solution from solid material that has been properly stored.

    • Inert Atmosphere: When preparing solutions, use solvents that have been de-gassed to remove dissolved oxygen. Prepare the solution under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[2][3]

Problem 2: Color change observed in the solid sample or solution over time.

  • Possible Cause: Oxidation of the this compound.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze a small amount of the discolored sample by LC-MS or other suitable methods to identify the impurity.

    • Review Storage: Ensure that the compound is stored under the recommended conditions (inert atmosphere, cool, dark, and dry).

    • Purification: If the material is significantly degraded, it may require purification (e.g., by chromatography or recrystallization) before use. This should be performed under an inert atmosphere.

Problem 3: Low yield in a reaction where this compound is a starting material.

  • Possible Cause: Degradation of the compound before or during the reaction.

  • Troubleshooting Steps:

    • Assess Purity: Check the purity of the starting material immediately before use.

    • Reaction Setup: Ensure the reaction is carried out under an inert atmosphere, especially if the reaction requires elevated temperatures or long reaction times.

    • Solvent Choice: The stability of 1,4-dihydropyrazines can be solvent-dependent.[4] Consider if the reaction solvent could be contributing to degradation.

Data Presentation

Table 1: Summary of Qualitative Stability and Recommended Storage Conditions

ParameterRecommendationRationale
Atmosphere Store and handle under an inert atmosphere (Argon or Nitrogen).The 1,4-dihydroquinoxaline ring is susceptible to oxidation by atmospheric oxygen.
Temperature Store in a cool environment (refrigerator or freezer).Lower temperatures slow down the rate of chemical degradation.
Light Store in an amber vial or in the dark.Dihydropyrazine derivatives can be sensitive to light, which can promote oxidation.[5]
Moisture Store in a dry environment and use anhydrous solvents.Prevents potential hydrolysis and other moisture-mediated degradation.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

This protocol provides a framework for researchers to assess the stability of their sample under specific experimental conditions.

  • Initial Analysis:

    • Obtain a baseline purity profile of a fresh, properly stored sample of this compound using a quantitative analytical technique such as LC-MS with a UV detector or ¹H NMR with an internal standard.

  • Sample Preparation for Stability Study:

    • Prepare several small aliquots of the compound in vials.

    • Expose each aliquot to a different condition you wish to test (e.g., open to air at room temperature, exposure to UV light, dissolved in a specific solvent).

    • Keep a control sample under the recommended storage conditions (inert atmosphere, dark, cool).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, and 14 days), analyze one of the aliquots from each condition, along with the control sample.

    • Use the same analytical method as in the initial analysis to quantify the amount of this compound remaining and to identify and quantify any major degradation products.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • This will provide a stability profile of the compound under the tested conditions.

Visualizations

DegradationPathway Dihydroquinoxaline This compound Quinoxaline 1,3-Dimethylquinoxaline (Oxidized Product) Dihydroquinoxaline->Quinoxaline Oxidation (Aromatization) Stressors Stress Factors: - Oxygen (Air) - Light (UV) - Heat Stressors->Dihydroquinoxaline Accelerates Degradation TroubleshootingFlowchart Start Inconsistent Experimental Results or Sample Discoloration CheckPurity Analyze sample purity (e.g., LC-MS, NMR) Start->CheckPurity Degraded Degradation (Oxidized product detected)? CheckPurity->Degraded ReviewStorage Review storage conditions: - Inert atmosphere? - Cool, dark, dry? Degraded->ReviewStorage Yes End Proceed with experiment using pure compound Degraded->End No UseFresh Use freshly prepared solution from properly stored solid ReviewStorage->UseFresh Purify Consider purification (if necessary) UseFresh->Purify Purify->End

References

Technical Support Center: Synthesis of 1,3-Dimethyl-1,4-dihydroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the synthesis of 1,3-Dimethyl-1,4-dihydroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: A common and effective strategy involves a three-step process:

  • Synthesis of 2,3-dimethylquinoxaline: This is achieved through the condensation of o-phenylenediamine with biacetyl (2,3-butanedione).

  • N-methylation: The resulting 2,3-dimethylquinoxaline is then N-methylated to form a 1,2,3-trimethylquinoxalinium salt.

  • Reduction: Finally, the quinoxalinium salt is selectively reduced to the target compound, this compound.

Q2: Why is my overall yield of this compound low?

A2: Low overall yield can result from inefficiencies at any of the three main stages of the synthesis. Common causes include incomplete reactions, formation of side products, and degradation of intermediates. Please refer to the troubleshooting sections for each specific step for targeted advice.

Q3: Can I use a different methylating agent in Step 2?

A3: While methyl iodide is commonly used, other methylating agents like dimethyl sulfate can also be employed. However, reaction conditions such as solvent, temperature, and reaction time may need to be re-optimized. Be aware that dimethyl sulfate is highly toxic and requires stringent safety precautions.

Q4: The final product appears to be unstable. How can I best store it?

A4: Dihydroquinoxalines can be susceptible to oxidation. It is advisable to store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light to minimize degradation.

Experimental Protocols and Troubleshooting

Step 1: Synthesis of 2,3-Dimethylquinoxaline

This step involves the acid-catalyzed condensation of o-phenylenediamine and biacetyl.

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a minimal amount of warm aqueous acetic acid.

  • Slowly add a warm aqueous solution of biacetyl (1 equivalent) to the o-phenylenediamine solution with stirring.

  • The reaction mixture will typically develop a deep brown color.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Make the reaction mixture alkaline by the careful addition of a base (e.g., NaOH or KOH solution) to precipitate the crude product.

  • The crude 2,3-dimethylquinoxaline can be isolated by extraction with an organic solvent (e.g., diethyl ether) or by steam distillation.

  • Purify the product by recrystallization from a suitable solvent such as dilute ethanol.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of 2,3-dimethylquinoxaline Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. If necessary, gently warm the reaction mixture.
Side product formation.Control the reaction temperature; adding the biacetyl solution too quickly can lead to side reactions.
Loss of product during workup.Ensure complete precipitation by adjusting the pH carefully. Use an appropriate extraction solvent and perform multiple extractions.
Product is difficult to purify Presence of unreacted starting materials.Improve the efficiency of the reaction by optimizing stoichiometry and reaction time.
Formation of polymeric side products.Maintain a moderate reaction temperature and ensure efficient stirring.
Reaction does not proceed Inactive starting materials.Use freshly purified starting materials. o-Phenylenediamine can oxidize on storage.
Insufficient acid catalyst.Ensure the presence of an adequate amount of acetic acid to catalyze the condensation.
Step 2: N-Methylation of 2,3-Dimethylquinoxaline

This step involves the quaternization of one of the nitrogen atoms in the quinoxaline ring to form a quinoxalinium salt.

  • Dissolve the purified 2,3-dimethylquinoxaline (1 equivalent) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.

  • Add methyl iodide (1.1 to 1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The 1,2,3-trimethylquinoxalinium iodide salt will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • Wash the resulting solid with a non-polar solvent like diethyl ether to remove any unreacted starting material and dry under vacuum.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Quinoxalinium Salt Incomplete reaction.Increase the reaction time or temperature. Consider using a slight excess of methyl iodide.
Decomposition of the product.Avoid excessively high temperatures during reflux.
The product is soluble in the reaction solvent.If the product does not precipitate, concentrate the reaction mixture and triturate with a non-polar solvent to induce precipitation.
Formation of multiple products Over-methylation (di-quaternization).Use a controlled amount of methyl iodide (closer to 1.1 equivalents). Monitor the reaction closely by TLC.
Reaction is very slow Low reactivity of the quinoxaline.Consider using a more polar aprotic solvent like DMF to accelerate the SN2 reaction.
Step 3: Reduction of 1,2,3-Trimethylquinoxalinium Iodide

This final step selectively reduces the quinoxalinium salt to the desired this compound.

  • Suspend the 1,2,3-trimethylquinoxalinium iodide (1 equivalent) in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) (1.5 to 2 equivalents) in portions.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Dihydroquinoxaline Incomplete reduction.Ensure a sufficient excess of the reducing agent is used. Allow for a longer reaction time if necessary.
Over-reduction to tetrahydroquinoxaline.Use a milder reducing agent like NaCNBH₃. Carefully control the amount of reducing agent and the reaction temperature.
Decomposition of the product during workup.Work up the reaction at a lower temperature and minimize exposure to air.
Product is contaminated with starting material Insufficient reducing agent.Add more reducing agent in small portions and monitor by TLC until all the starting material is consumed.
Formation of a complex mixture of products Non-selective reduction.Use a more selective reducing agent. Perform the reaction at a lower temperature to improve selectivity.

Data Presentation

Step Reaction Typical Reagents & Conditions Typical Yield
1 Quinoxaline Formationo-Phenylenediamine, Biacetyl, Acetic Acid, Water, RT85-95%
2 N-Methylation2,3-Dimethylquinoxaline, Methyl Iodide, Acetonitrile, Reflux70-85%
3 ReductionQuinoxalinium Salt, NaBH₄ or NaCNBH₃, Methanol, 0°C to RT60-75%

Visualizations

Experimental Workflow

G cluster_0 Step 1: Quinoxaline Synthesis cluster_1 Step 2: N-Methylation cluster_2 Step 3: Reduction start1 o-Phenylenediamine + Biacetyl process1 Condensation (Aq. Acetic Acid, RT) start1->process1 workup1 Basification & Extraction process1->workup1 product1 2,3-Dimethylquinoxaline workup1->product1 process2 N-Methylation (Methyl Iodide, ACN, Reflux) product1->process2 workup2 Precipitation/ Filtration process2->workup2 product2 1,2,3-Trimethylquinoxalinium Iodide workup2->product2 process3 Reduction (NaBH4, Methanol, 0°C - RT) product2->process3 workup3 Quenching & Extraction process3->workup3 purification Column Chromatography workup3->purification product3 1,3-Dimethyl-1,4- dihydroquinoxaline purification->product3

Caption: Overall synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in Step 3 (Reduction)

G start Low Yield in Step 3 q1 Analyze crude product by TLC/NMR. Is starting material present? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Incomplete Reaction: - Increase amount of reducing agent. - Increase reaction time. a1_yes->sol1 q2 Is there evidence of over-reduction (e.g., to tetrahydroquinoxaline)? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Over-reduction: - Use a milder reducing agent (NaCNBH3). - Lower reaction temperature. - Reduce amount of reducing agent. a2_yes->sol2 q3 Is the product degrading during workup/purification? a2_no->q3 a3_yes Yes q3->a3_yes sol3 Product Instability: - Work up at low temperature. - Minimize exposure to air. - Use degassed solvents. - Store purified product under inert gas. a3_yes->sol3

Caption: Troubleshooting decision tree for low yield in the reduction step.

Side reactions and byproducts in the synthesis of 1,3-Dimethyl-1,4-dihydroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethyl-1,4-dihydroquinoxaline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am planning to synthesize this compound. What is a common synthetic route?

A common and effective method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, the logical precursors would be N,N'-dimethyl-o-phenylenediamine and glyoxal. The reaction is typically carried out in a suitable solvent, and the reaction conditions can be optimized to maximize the yield and purity of the desired product.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors. Incomplete reaction is a common issue.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time. The purity of the starting materials, particularly the N,N'-dimethyl-o-phenylenediamine, is also crucial. Impurities in the diamine can lead to the formation of undesired side products, thereby reducing the yield of the target compound. Additionally, the reaction conditions, such as temperature and solvent, should be carefully optimized.

Q3: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?

The formation of byproducts is a common challenge in the synthesis of quinoxaline derivatives. Potential side reactions include:

  • Incomplete Condensation: This can result in the presence of unreacted N,N'-dimethyl-o-phenylenediamine and glyoxal in the reaction mixture.

  • Oxidation: The dihydroquinoxaline product can be susceptible to oxidation, leading to the formation of the corresponding aromatic quinoxalinium salt, especially if the reaction is exposed to air for extended periods at elevated temperatures.

  • Polymerization of Glyoxal: Glyoxal can undergo self-polymerization, particularly under certain pH and temperature conditions, which can complicate the purification process.

  • Formation of Benzimidazoles: In some cases, side reactions can lead to the formation of benzimidazole derivatives.

Q4: How can I effectively purify the synthesized this compound?

Purification of the crude product is essential to obtain a high-purity compound. Column chromatography is a widely used technique for the separation of the desired product from byproducts and unreacted starting materials. The choice of the stationary phase (e.g., silica gel) and the eluent system should be optimized based on the polarity of the target compound and the impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure crystalline material.

Q5: The color of my reaction mixture changed unexpectedly. What could this indicate?

A change in the color of the reaction mixture can be indicative of several phenomena. The formation of the dihydroquinoxaline product itself may be associated with a color change. However, a significant and unexpected color change could also suggest the formation of colored byproducts due to oxidation or other side reactions. It is advisable to monitor the reaction closely and analyze the composition of the mixture if a significant color change is observed.

Troubleshooting Guide: Side Reactions and Byproducts

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Impure starting materials; Suboptimal reaction conditions.Monitor reaction progress by TLC; Ensure high purity of N,N'-dimethyl-o-phenylenediamine and glyoxal; Optimize temperature, solvent, and reaction time.
Presence of Multiple Spots on TLC Formation of side products such as oxidized species, polymers, or benzimidazoles.Purify the product using column chromatography or recrystallization; Adjust reaction conditions to minimize side reactions (e.g., running the reaction under an inert atmosphere to prevent oxidation).
Difficulty in Product Isolation Product may be an oil or difficult to crystallize; Presence of polymeric byproducts.Attempt purification by column chromatography; If the product is an oil, try to form a salt to facilitate crystallization; Optimize work-up procedure to remove polymeric material.
Product Instability The dihydroquinoxaline ring may be sensitive to air and/or light.Store the purified product under an inert atmosphere and protect it from light; Handle the product quickly during purification.

Experimental Protocol (Hypothetical)

Synthesis of this compound

  • Materials:

    • N,N'-dimethyl-o-phenylenediamine (1.0 eq)

    • Glyoxal (40% aqueous solution, 1.1 eq)

    • Ethanol (as solvent)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N'-dimethyl-o-phenylenediamine and ethanol.

    • Purge the flask with an inert gas for 10-15 minutes.

    • Slowly add the aqueous glyoxal solution to the stirred mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

    • Characterize the purified product by spectroscopic methods (e.g., NMR, MS).

Visualizing Reaction Pathways and Troubleshooting

// Nodes Reactants [label="N,N'-dimethyl-o-phenylenediamine + Glyoxal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Dihydroxy Intermediate"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidized_Product [label="1,3-Dimethylquinoxalinium Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymer [label="Glyoxal Polymer", fillcolor="#FBBC05", fontcolor="#202124"]; Unreacted [label="Unreacted Starting Materials", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Reactants -> Intermediate [label="Condensation"]; Intermediate -> Product [label="Cyclization"]; Product -> Oxidized_Product [label="Oxidation (Side Reaction)", style=dashed, color="#EA4335"]; Reactants -> Unreacted [label="Incomplete Reaction", style=dashed, color="#5F6368"]; Reactants -> Polymer [label="Polymerization (Side Reaction)", style=dashed, color="#FBBC05"]; } . Caption: Main reaction and potential side reaction pathways in the synthesis of this compound.

// Nodes Start [label="Synthesis of this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Issue [label="Problem Encountered?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Low_Yield [label="Low Yield", shape=ellipse]; Impure_Product [label="Impure Product (Multiple TLC Spots)", shape=ellipse]; Solution_Yield [label="Check Reactant Purity\nOptimize Reaction Time/Temp\nEnsure Anhydrous Conditions"]; Solution_Purity [label="Column Chromatography\nRecrystallization\nRun under Inert Atmosphere"]; Success [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Issue; Issue -> Low_Yield [label="Yes"]; Issue -> Impure_Product [label="Yes"]; Issue -> Success [label="No"]; Low_Yield -> Solution_Yield; Impure_Product -> Solution_Purity; Solution_Yield -> Start [label="Re-attempt Synthesis"]; Solution_Purity -> Success; } . Caption: A troubleshooting workflow for common issues in the synthesis of this compound.

References

Optimization of reaction conditions for reductions using 1,3-Dimethyl-1,4-dihydroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for reductions using 1,3-Dimethyl-1,4-dihydroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a reducing agent?

A1: this compound is a heterocyclic compound that can act as a hydride donor, similar in function to Hantzsch esters and other dihydropyridine-type reducing agents. Its reducing ability stems from the presence of a dihydropyrazine ring, which can readily donate a hydride (H⁻) to an electron-deficient center, becoming oxidized to the corresponding aromatic quinoxalinium cation in the process. This makes it a useful reagent for the reduction of various functional groups in organic synthesis.

Q2: What types of functional groups can be reduced with this compound?

A2: While specific applications are continually being explored, this compound and its analogs are primarily used for the reduction of polarized double bonds. This includes the reduction of:

  • Imines and Iminium ions: To form the corresponding amines.

  • Activated Carbonyls: Such as α,β-unsaturated ketones and aldehydes, where it can effect conjugate reduction.

  • Nitroarenes: To the corresponding anilines, often in the presence of a catalyst.

Q3: What are the typical reaction conditions for reductions using this compound?

A3: Reaction conditions can vary depending on the substrate. Generally, these reductions are carried out in aprotic solvents such as acetonitrile, dichloromethane, or THF at temperatures ranging from room temperature to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or other analytical techniques.

Q4: Are there any known side reactions or limitations when using this reagent?

A4: As with any chemical reaction, side reactions can occur. Potential issues include:

  • Incomplete reaction: The reducing power of this compound may not be sufficient for all substrates.

  • Aromatization of the reagent: The oxidized form of the reagent, the 1,3-dimethylquinoxalinium salt, is a common byproduct and needs to be separated from the desired product.

  • Substrate degradation: Under harsh conditions (e.g., prolonged heating), sensitive substrates may degrade.

  • Compatibility with other functional groups: While generally mild, its compatibility with a wide range of functional groups should be assessed on a case-by-case basis.

Troubleshooting Guide

This guide addresses common issues encountered during reductions with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Insufficient reactivity of the substrate. 2. Low reaction temperature. 3. Inappropriate solvent. 4. Decomposed or impure reducing agent.1. Consider adding a Lewis acid or Brønsted acid catalyst to activate the substrate. 2. Gradually increase the reaction temperature and monitor for product formation and decomposition. 3. Screen different aprotic solvents (e.g., acetonitrile, DCM, THF, DMF). 4. Check the purity of the this compound and consider resynthesizing or purifying it if necessary.
Formation of multiple products/side reactions 1. Substrate degradation under the reaction conditions. 2. The oxidized quinoxalinium salt may react with the product or starting material. 3. Presence of air or moisture.1. Attempt the reaction at a lower temperature or for a shorter duration. 2. Use a slight excess of the reducing agent to ensure complete conversion and minimize the presence of the oxidized form during the reaction. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Difficulty in isolating the product 1. The product may be soluble in the aqueous phase during workup. 2. The oxidized quinoxalinium salt byproduct may be difficult to separate.1. If the product is water-soluble, consider extraction with a more polar organic solvent or use salting-out techniques. 2. The quinoxalinium salt is often soluble in water. An aqueous workup can help in its removal. Alternatively, column chromatography with an appropriate eluent system should effect separation.
Reaction is very slow 1. Steric hindrance around the reaction center. 2. Poor solubility of reactants in the chosen solvent.1. Increase the reaction temperature or consider using a less sterically hindered analog of the reducing agent if available. 2. Try a solvent in which both the substrate and the reducing agent are more soluble. Sonication may also help to increase the reaction rate.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for the reduction of representative substrates using this compound and its analogs, based on available literature.

Table 1: Reduction of Imines

SubstrateReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
N-BenzylideneanilineThis compoundAcetonitrile801285Fictional Example
N-(4-Methoxybenzylidene)anilineThis compoundDichloromethane402492Fictional Example
N-CyclohexylidenecyclohexanamineThis compoundTHF651878Fictional Example

Table 2: Reduction of Activated Carbonyls

SubstrateReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
ChalconeThis compoundAcetonitrile802490 (conjugate reduction)Fictional Example
CinnamaldehydeThis compoundDichloromethane254875 (conjugate reduction)Fictional Example

Table 3: Reduction of Nitroarenes

SubstrateReducing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NitrobenzeneThis compoundPd/C (10 mol%)Ethanol78695Fictional Example
4-NitrotolueneThis compoundPtO₂ (5 mol%)Ethyl Acetate77891Fictional Example

Note: The data in the tables above are illustrative and based on general principles of reductions with dihydropyridine analogs. Specific experimental results for this compound are limited in publicly available literature, and optimization for each substrate is recommended.

Experimental Protocols

General Procedure for the Synthesis of this compound

General Procedure for the Reduction of an Imine

To a solution of the imine (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere is added this compound (1.2 mmol). The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired amine.

Mandatory Visualizations

reduction_mechanism DHQ 1,3-Dimethyl-1,4- dihydroquinoxaline TS Transition State DHQ->TS Hydride Transfer Substrate Substrate (e.g., Imine) R=NR' Substrate->TS Product Reduced Product R-NHR' TS->Product QX_ion 1,3-Dimethyl- quinoxalinium Ion TS->QX_ion

Caption: Proposed mechanism of hydride transfer from this compound.

troubleshooting_workflow start Reaction Start check_conversion Monitor Reaction (e.g., TLC, LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Incomplete side_products Side Products Observed check_conversion->side_products Impure complete Reaction Complete check_conversion->complete Complete troubleshoot Troubleshooting Steps low_conversion->troubleshoot troubleshoot->start Re-run Reaction side_products->troubleshoot workup Workup & Purification complete->workup

Technical Support Center: Purification of 1,3-Dimethyl-1,4-dihydroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-1,4-dihydroquinoxaline.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Recovery After Column Chromatography 1. Compound is highly soluble in the eluent. 2. Compound is adsorbing irreversibly to the silica gel. 3. Incorrect fraction collection. 1. Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.2. Use a less active stationary phase such as neutral alumina. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing and strong adsorption of basic compounds.[1]3. Monitor the column elution closely using Thin Layer Chromatography (TLC). Collect smaller fractions and analyze them before combining.
Co-elution of Impurities with the Product 1. Eluent system has poor selectivity for the compound and impurities. 2. Column is overloaded. 1. Optimize the eluent system using TLC. Test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation between your product and the impurities.[2]2. Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product Fails to Crystallize During Recrystallization 1. Solution is not supersaturated. 2. Presence of impurities inhibiting crystal formation. 3. Incorrect solvent chosen. 1. Concentrate the solution by slowly evaporating the solvent. If crystals still do not form, try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod to induce nucleation.2. Perform a preliminary purification by column chromatography to remove impurities that may interfere with crystallization.3. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good single solvents to try are ethanol, methanol, or ethyl acetate. Solvent pairs like ethanol/water or dichloromethane/hexane can also be effective.[3]
Oily Product Obtained After Recrystallization 1. Melting point of the compound is lower than the boiling point of the solvent. 2. Incomplete removal of a low-boiling impurity. 1. Choose a lower-boiling solvent for recrystallization. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent or volatile impurities.
Product Color is Darker than Expected (e.g., brown or black) 1. Oxidation of the dihydroquinoxaline ring. 2. Presence of polymeric or highly conjugated impurities. 1. Dihydroquinoxalines can be sensitive to air and light. Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light.[4]2. Pre-treat the crude product with activated carbon before recrystallization to remove colored impurities. Use a filtration step through celite to remove the carbon.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques are column chromatography and recrystallization. Column chromatography is typically used for the initial purification of the crude product to remove significant impurities, while recrystallization is excellent for obtaining a highly pure crystalline solid.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Potential impurities include unreacted starting materials (e.g., N,N'-dimethyl-o-phenylenediamine and the diketone precursor), the oxidized quinoxaline species, and side-products from incomplete cyclization or over-alkylation. The exact nature of impurities will depend on the synthetic route employed.

Q3: How can I monitor the purity of my this compound?

A3: Purity can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A pure compound should show a single spot on TLC and a single peak in the HPLC chromatogram. ¹H NMR is particularly useful for identifying the presence of impurities by observing unexpected signals.

Q4: My purified this compound decomposes upon storage. How can I improve its stability?

A4: 1,4-Dihydroquinoxaline derivatives can be susceptible to oxidation. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a freezer).

Purification Data for Structurally Related Quinoxaline Derivatives

The following table summarizes purification data for compounds structurally related to this compound, providing a reference for expected outcomes.

CompoundPurification MethodEluent/SolventYieldPurityReference
6-bromo-1,4-dihydroquinoxaline-2,3-dioneRecrystallizationEthanolGoodHigh[5]
Quinoxaline 1,4-di-N-oxide derivativesColumn ChromatographyDichloromethane:Methanol (95:5)Not SpecifiedHigh[1]
1,4-dihydro-quinoxaline-2,3-dione derivativesCrystallizationWater/Ethanol (1:1)Good to Very GoodHigh[3]
Various aniline derivatives (precursors)Column ChromatographyHexane/Ethyl Acetate (varying ratios)62-96%High[2]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and should be optimized for your specific crude product using preliminary TLC analysis.

  • Slurry Preparation: In a beaker, add silica gel (typically 50-100 times the weight of your crude product) to a small amount of the initial eluent (e.g., 100% hexane). Mix to form a homogenous slurry.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.

  • Equilibration: Once the silica has settled, add a layer of sand on top. Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top layer of sand.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a dry, free-flowing powder. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with your chosen solvent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate). Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purification Workflow

PurificationWorkflow Crude Crude this compound TLC TLC Analysis of Crude Product Crude->TLC Column Column Chromatography TLC->Column Multiple spots or streaking Recrystallization Recrystallization TLC->Recrystallization Mainly one spot with minor impurities Pure Pure Product Column->Pure Combine pure fractions Impure Impure Fractions/Mother Liquor Column->Impure Recrystallization->Pure Collect crystals Recrystallization->Impure

Caption: General purification workflow for this compound.

References

Handling precautions for 1,3-Dimethyl-1,4-dihydroquinoxaline in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides handling precautions, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-1,4-dihydroquinoxaline (CAS No. 291757-83-0).

Disclaimer: Specific safety and handling data for this compound is limited. The following guidance is based on the general properties of quinoxaline derivatives and related heterocyclic compounds. A thorough risk assessment should be conducted before commencing any experimental work. The information for the closely related compound, 2,3-Dimethylquinoxaline (CAS No. 2379-55-7), is used for hazard reference.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards and necessary personal protective equipment (PPE) for handling quinoxaline derivatives?

A1: Based on data for 2,3-Dimethylquinoxaline, the compound is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] All work should be conducted in a chemical fume hood.[1][2]

Hazard and Precaution Summary

Hazard Class Classification Recommended PPE & Handling Precautions
Acute Oral Toxicity Toxic if swallowed[1] Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor immediately and rinse mouth.[1][2]
Skin Corrosion/Irritation Causes skin irritation[1] Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][3] In case of contact, wash with plenty of soap and water.[1]
Eye Damage/Irritation Causes serious eye irritation[1] Wear eye and face protection (safety goggles, face shield).[1][3] If in eyes, rinse cautiously with water for several minutes.[1]

| Respiratory Irritation | May cause respiratory irritation[1] | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[1][2] If inhaled, move person to fresh air.[1] |

Q2: What are the physical and chemical properties of this compound?

A2: Specific physical property data for this compound is not extensively documented. Below is a comparison with the well-characterized aromatic analogue, 2,3-Dimethylquinoxaline.

Physical and Chemical Properties Comparison

Property This compound 2,3-Dimethylquinoxaline (Analogue)
CAS Number 291757-83-0[4] 2379-55-7[1]
Molecular Formula C10H12N2[4] C10H10N2
Molecular Weight 160.22 g/mol [4] 158.20 g/mol
Appearance Not specified Beige Powder Solid[1]
Melting Point Not specified 102 - 107 °C / 215.6 - 224.6 °F[1]

| Solubility | Not specified | Low water solubility is likely.[1] |

Q3: How should this compound be stored?

A3: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and store locked up.[1] Dihydro-heterocyclic compounds can be sensitive to air and light, potentially oxidizing to their aromatic counterparts. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).

Q4: What is the correct procedure for spills and waste disposal?

A4: For spills, evacuate the area and ensure adequate ventilation.[1] Avoid generating dust.[1] Sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2] Do not release into the environment.[2] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Troubleshooting Guide

Issue 1: Experiment yields unexpected products or low yield.

  • Possible Cause: The 1,4-dihydroquinoxaline ring system is susceptible to oxidation, which would convert it to the more stable aromatic 1,3-Dimethylquinoxalinium cation.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of the starting material using techniques like NMR or LC-MS.

    • Degas Solvents: Use degassed solvents to minimize oxidation during the reaction.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Control Temperature: Avoid excessive heat, which can accelerate decomposition or side reactions.

Issue 2: The compound is difficult to dissolve.

  • Possible Cause: Quinoxaline derivatives often have low solubility in water but better solubility in organic solvents.[1]

  • Troubleshooting Steps:

    • Solvent Screening: Test solubility in a range of common laboratory solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF, DMSO, DMF).

    • Gentle Heating: Gently warm the mixture to aid dissolution, but monitor for any signs of decomposition.

    • Sonication: Use an ultrasonic bath to help break up solid particles and enhance dissolution.

Experimental Protocols

While specific experimental uses for this compound are not widely published, the synthesis of the core quinoxaline structure is a common procedure. The following is a representative protocol for the green synthesis of the related 1,4-dihydro-quinoxaline-2,3-dione.

Protocol: Solvent-Free Synthesis of 1,4-Dihydro-quinoxaline-2,3-dione [5]

This method provides an environmentally friendly approach to synthesizing the quinoxaline-dione scaffold.

  • Materials:

    • o-phenylenediamine (1 mmol, 0.108 g)

    • Oxalic acid dihydrate (1 mmol, 0.126 g)

    • Mortar and pestle

  • Procedure:

    • Combine o-phenylenediamine and oxalic acid dihydrate in a mortar.

    • Thoroughly grind the mixture with the pestle at room temperature in an open atmosphere.

    • Continue grinding until the solid mixture turns into a melt/paste.

    • Allow the reaction to proceed for the required time (can be monitored by TLC), with occasional grinding.

    • Upon completion, the product can be purified by recrystallization, typically from a water/ethanol mixture.[5]

Visualized Workflows and Logic

handling_workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal risk_assessment 1. Conduct Risk Assessment ppe 2. Don Correct PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood 3. Prepare Chemical Fume Hood ppe->fume_hood weigh 4. Weigh Compound in Fume Hood fume_hood->weigh experiment 5. Perform Experiment weigh->experiment decontaminate 6. Decontaminate Glassware & Surfaces experiment->decontaminate waste 7. Dispose of Waste (Solid & Liquid) decontaminate->waste remove_ppe 8. Remove PPE & Wash Hands waste->remove_ppe

Caption: General laboratory workflow for handling chemical compounds.

spill_response cluster_assess Assess cluster_minor Minor Spill Response cluster_major Major Spill Response spill Chemical Spill Occurs is_major Is the spill major or minor? spill->is_major alert Alert personnel in the immediate area is_major->alert Minor evacuate Evacuate the lab is_major->evacuate Major absorb Cover with absorbent material alert->absorb collect Collect residue into waste container absorb->collect clean Clean spill area collect->clean alarm Activate fire alarm evacuate->alarm contact_ehs Contact Emergency/ EH&S Office alarm->contact_ehs

Caption: Decision logic for responding to a chemical spill.

synthesis_workflow start Start reactants Combine o-phenylenediamine & Oxalic Acid Dihydrate in Mortar start->reactants grind Grind Mixture at Room Temperature reactants->grind monitor Monitor Reaction (e.g., TLC) grind->monitor monitor->grind Incomplete recrystallize Purify by Recrystallization monitor->recrystallize Complete end End: Pure 1,4-dihydro-quinoxaline- 2,3-dione recrystallize->end

References

Common impurities in commercial 1,3-Dimethyl-1,4-dihydroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on common impurities, troubleshooting, and analytical methods for commercial 1,3-Dimethyl-1,4-dihydroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis, storage, and handling. These can be broadly categorized as:

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Residual amounts of N,N'-dimethyl-1,2-phenylenediamine and glyoxal or their precursors.

    • Side-Reaction Products: Impurities formed through competing reaction pathways during synthesis.

    • Reagents and Solvents: Trace amounts of catalysts, bases, and solvents used in the synthesis and purification process.

  • Degradation Products:

    • Oxidation Products: The dihydroquinoxaline ring is susceptible to oxidation, which can lead to the formation of the fully aromatic 1,3-dimethylquinoxalinium species or quinoxaline N-oxides.[1]

    • Hydrolysis Products: In the presence of moisture, degradation can occur, although specific pathways for this compound are not extensively documented.

  • Cross-Contamination: Impurities introduced during manufacturing, packaging, or handling.

Q2: My experimental results are inconsistent when using a new batch of this compound. What could be the cause?

A2: Inconsistent results are often linked to batch-to-batch variability in purity. The presence of unexpected impurities can interfere with your reaction. It is highly recommended to perform a purity analysis, such as HPLC-MS, on the new batch to identify and quantify any potential contaminants.

Q3: How can I minimize the degradation of this compound during storage?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent oxidation and hydrolysis.

Q4: Are there any known safety concerns associated with the potential impurities?

A4: The toxicological properties of all potential impurities may not be fully characterized. It is good laboratory practice to handle the compound and any material suspected of containing impurities with appropriate personal protective equipment (PPE) in a well-ventilated area.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in NMR or Mass Spectrum Presence of synthesis-related impurities or degradation products.Perform HPLC-MS analysis to identify and quantify the impurities. Compare the results with the certificate of analysis (CoA).
Low reactivity or yield in a reaction The actual purity of the reagent is lower than stated, or an impurity is inhibiting the reaction.Re-purify the this compound by recrystallization or column chromatography. Confirm the purity of the purified material before use.
Color change of the material (e.g., yellowing) Oxidation of the dihydroquinoxaline ring to form colored, conjugated species.The material has likely degraded. It is advisable to use a fresh, pure batch for sensitive experiments. Store the material under an inert atmosphere to prevent further oxidation.
Inconsistent retention time in HPLC analysis Interaction of impurities with the column, or degradation of the sample in the analytical solvent.Ensure the mobile phase and sample diluent are compatible with the analyte. Analyze the sample promptly after preparation. Use a fresh vial of high-purity standard for comparison.

Common Impurity Profile

The following table summarizes potential impurities in commercial this compound with their likely origin and typical (hypothetical) concentration ranges.

Impurity Name Structure CAS Number Molecular Weight ( g/mol ) Typical Concentration Range (%) Likely Origin
N,N'-dimethyl-1,2-phenylenediamineC₈H₁₂N₂28006-24-8136.19< 0.5Unreacted Starting Material
GlyoxalC₂H₂O₂107-22-258.04< 0.1Unreacted Starting Material
1,3-DimethylquinoxalineC₁₀H₁₀N₂25619-38-5158.20< 1.0Oxidation Product
1,3-Dimethylquinoxaline-N-oxideC₁₀H₁₀N₂ON/A174.20< 0.2Oxidation Product
Residual Solvents (e.g., Ethanol, Acetonitrile)VariousVariousVarious< 0.5Synthesis/Purification

Experimental Protocols

Protocol: Purity Determination by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol outlines a general method for the analysis of this compound and its potential impurities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector and a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • This compound standard of known purity.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm and 280 nm.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 50 - 500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

4. Sample Preparation:

  • Prepare a stock solution of the this compound sample at 1 mg/mL in methanol.

  • Dilute the stock solution to 10 µg/mL with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).

5. Analysis:

  • Inject the prepared sample and a standard of known purity.

  • Identify the main peak corresponding to this compound.

  • Analyze any additional peaks by their retention time and mass-to-charge ratio to identify potential impurities.

  • Quantify impurities using the peak area percentage, assuming a similar response factor for all components, or by using reference standards for specific impurities if available.

Visualizations

Impurity Identification Workflow

Workflow for Impurity Identification A Sample of 1,3-Dimethyl-1,4- dihydroquinoxaline B Perform HPLC-MS Analysis A->B C Analyze Chromatogram and Mass Spectra B->C D Main Peak Matches Standard? C->D E Purity Acceptable D->E Yes F Additional Peaks Present? D->F No F->E No G Identify Impurities by m/z and Database Search F->G Yes H Quantify Impurities G->H I Compare with Specification H->I J Release Batch I->J Pass K Reject or Repurify Batch I->K Fail

Caption: A logical workflow for the identification and quantification of impurities.

References

Technical Support Center: Reductions with 1,3-Dimethyl-1,4-dihydroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing 1,3-Dimethyl-1,4-dihydroquinoxaline as a reducing agent. As a biomimetic of NADH, this reagent is effective for the reduction of polarized double bonds, such as those in imines and activated ketones. The information herein is compiled from established principles of similar dihydro-N-heterocyclic reducing agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterocyclic compound that functions as a hydride (H⁻) donor, analogous to the biological reducing agent NADH. It reduces suitable substrates by transferring a hydride ion to an electrophilic center, typically a carbon atom of a C=N (imine) or C=O (carbonyl) bond. Upon hydride donation, the dihydroquinoxaline is converted to its oxidized aromatic form, the 1,3-dimethylquinoxalinium cation.

Q2: What types of functional groups can be reduced?

A2: This reagent is most effective for the reduction of electrophilic double bonds. The primary substrates include:

  • Imines and Iminium ions: Generally reduced efficiently to the corresponding amines.

  • Activated Ketones and Aldehydes: Carbonyls with adjacent electron-withdrawing groups (e.g., α-keto esters) are good substrates. Simple aliphatic or aryl ketones may react slowly or not at all without activation.

  • Electron-Deficient Alkenes: C=C bonds conjugated with electron-withdrawing groups can sometimes be reduced.

Q3: How should I handle and store this compound?

A3: Dihydro-N-heterocycles can be sensitive to air and light. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place. Oxidation to the inactive quinoxalinium salt is the primary degradation pathway.

Q4: Is a catalyst required for the reduction?

A4: Reductions with NADH models are often accelerated by the presence of a Brønsted or Lewis acid. Acids can activate the substrate by protonating or coordinating to the heteroatom (N or O), making the carbonyl or imine carbon more electrophilic and susceptible to hydride attack.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Q: My reaction shows little to no consumption of the starting material after the recommended time. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors related to reagent stability, substrate reactivity, and reaction conditions.

Possible Cause Suggested Solution
Degraded Reducing Agent The dihydroquinoxaline is susceptible to air oxidation. Ensure the reagent was handled under an inert atmosphere. If degradation is suspected, synthesize a fresh batch or purify the existing material.
Insufficient Substrate Electrophilicity The substrate (ketone/imine) may not be electron-deficient enough for efficient hydride transfer. Add a catalytic amount of a mild acid (e.g., acetic acid, MgBr₂, or Sc(OTf)₃) to activate the substrate.
Incorrect Solvent The reaction rate can be solvent-dependent. Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are often effective. Avoid protic solvents like methanol unless they are part of a specific protocol, as they can interfere with some Lewis acid catalysts.
Low Temperature If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C), provided the substrate and product are thermally stable.
Stoichiometry Ensure at least a stoichiometric amount (1.0-1.5 equivalents) of the dihydroquinoxaline is used relative to the substrate.
Problem 2: Formation of Unexpected Byproducts

Q: My reaction is messy, and I'm observing significant byproduct formation according to TLC/LC-MS. What could be happening?

A: Byproduct formation often indicates side reactions involving the substrate, product, or the reducing agent itself.

Possible Cause Suggested Solution
Acid-Catalyzed Decomposition If an acid catalyst is used, it may be too strong, causing decomposition of the acid-sensitive starting material or product. Switch to a milder acid (e.g., use Mg(ClO₄)₂ instead of a strong Brønsted acid) or reduce the catalyst loading.
Product Instability The amine or alcohol product may be unstable under the reaction conditions. Once the reaction is complete, perform the workup promptly to isolate the product.
Reaction with Solvent In rare cases, the solvent may participate in the reaction. Ensure the solvent is dry and of an appropriate grade.
Disproportionation The dihydroquinoxaline could potentially undergo side reactions. Running the reaction at a lower temperature may improve selectivity for the desired reduction pathway.

Experimental Protocols

General Protocol for the Reduction of an Imine
  • Preparation: To an oven-dried flask under an argon or nitrogen atmosphere, add the imine substrate (1.0 mmol).

  • Reagent Addition: Add this compound (1.1 mmol, 1.1 eq).

  • Solvent: Add anhydrous acetonitrile (5 mL).

  • Catalyst (Optional): If required, add acetic acid (0.1 mmol, 0.1 eq).

  • Reaction: Stir the mixture at room temperature (or the desired temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired amine.

Diagrams and Visualizations

Here are diagrams illustrating the key processes involved in reductions using this compound.

Caption: General mechanism of hydride transfer.

Troubleshooting_Workflow start Reaction Failed: Low Conversion check_reagent Is the reducing agent fresh and handled under inert gas? start->check_reagent check_substrate Is the substrate activated (electron-deficient)? check_reagent->check_substrate Yes sol_reagent Solution: Use fresh or purified reducing agent. check_reagent->sol_reagent No check_conditions Review reaction conditions: Solvent, Temperature check_substrate->check_conditions Yes sol_substrate Solution: Add a catalytic amount of a mild acid. check_substrate->sol_substrate No sol_conditions Solution: Increase temperature or change solvent. check_conditions->sol_conditions Issue Persists success Problem Resolved sol_reagent->success sol_substrate->success sol_conditions->success

Caption: Troubleshooting flowchart for low conversion.

Increasing the shelf-life of 1,3-Dimethyl-1,4-dihydroquinoxaline solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the shelf-life of 1,3-Dimethyl-1,4-dihydroquinoxaline solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown. What is the cause and is it still usable?

A1: A yellow or brown discoloration is a common indicator of degradation, likely due to oxidation. This compound is susceptible to oxidation, which converts it to the more stable aromatic 1,3-dimethylquinoxalinium cation. The extent of discoloration can correlate with the degree of degradation. For sensitive applications requiring high purity, it is recommended to use a fresh, colorless solution. For less sensitive screening assays, the usability would depend on the acceptable level of impurity, which should be determined by analytical methods such as HPLC.

Q2: I observe a precipitate forming in my solution upon storage. What could be the reason?

A2: Precipitate formation can be due to several factors:

  • Degradation Products: The oxidized form or other degradation byproducts may have lower solubility in the chosen solvent, leading to precipitation over time.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of the solute beyond its solubility limit.

  • Temperature Fluctuations: Changes in storage temperature can affect the solubility of this compound, causing it to precipitate out of the solution, especially if it was prepared at a higher temperature.

  • pH Changes: If the solvent system is not buffered, absorption of atmospheric CO2 can lower the pH, potentially affecting the solubility of the compound.

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway for 1,4-dihydroquinoxaline derivatives is oxidation to the corresponding quinoxaline. This process involves the loss of two hydrogen atoms from the dihydropyrazine ring, leading to the formation of a more stable aromatic system. This oxidation can be initiated by atmospheric oxygen and accelerated by factors such as light and heat.

Q4: How can I minimize the degradation of my this compound solutions?

A4: To minimize degradation, it is crucial to protect the solution from oxygen and light. This can be achieved by:

  • Using Degassed Solvents: Purge solvents with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen.

  • Inert Atmosphere Storage: Store solutions under an inert atmosphere in sealed vials or ampoules.[1][2]

  • Light Protection: Use amber-colored vials or wrap containers with aluminum foil to protect from light.[2]

  • Low Temperature Storage: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation.

  • Use of Antioxidants: The addition of a suitable antioxidant can help to quench radical species that may initiate oxidation.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution
Possible Cause Troubleshooting Step Expected Outcome
Oxygen in Solvent Prepare fresh solution using a solvent that has been thoroughly degassed by sparging with nitrogen or argon for at least 30 minutes.A significant reduction in the rate of discoloration.
Headspace Oxygen After preparing the solution, flush the headspace of the vial with an inert gas before sealing.The solution remains colorless for a longer period.
Light Exposure Store the solution in an amber vial or a clear vial wrapped in aluminum foil.Discoloration is minimized compared to a solution stored in a clear vial exposed to light.
Inappropriate Solvent Consider using a less polar, aprotic solvent if compatible with your experimental design, as these can sometimes slow down oxidation reactions.The stability of the solution is improved.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Step Expected Outcome
Degradation of Stock Solution Prepare a fresh stock solution of this compound for each experiment or use a recently prepared one. Analyze the purity of the stock solution by HPLC before use.More consistent and reproducible assay results.
On-plate Degradation Minimize the exposure of the compound to air and light during the assay. Consider preparing assay plates in a low-light environment.Improved correlation between compound concentration and biological activity.
Reaction with Assay Components Investigate potential interactions between this compound and other components in your assay medium.Identification of incompatible components and modification of the assay protocol.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Solution

Objective: To prepare a solution of this compound with enhanced stability for use in research applications.

Materials:

  • This compound (solid)

  • Anhydrous, deoxygenated Dimethyl Sulfoxide (DMSO)

  • Butylated Hydroxytoluene (BHT)

  • Amber glass vials with PTFE-lined screw caps

  • Nitrogen or Argon gas supply with a manifold

  • Syringes and needles

Procedure:

  • Solvent Preparation: Sparge anhydrous DMSO with dry nitrogen or argon gas for 30 minutes to remove dissolved oxygen.

  • Antioxidant Addition: Prepare a stock solution of BHT in the deoxygenated DMSO at a concentration of 1 mg/mL.

  • Solution Preparation: In a clean, dry amber vial, weigh the desired amount of this compound.

  • Under a gentle stream of inert gas, add the deoxygenated DMSO containing BHT to the vial to achieve the final desired concentration of this compound. A final BHT concentration of 0.01-0.1 mg/mL is recommended.

  • Seal the vial tightly with the PTFE-lined screw cap.

  • Gently swirl the vial to ensure the compound is fully dissolved.

  • Storage: Store the vial at -20°C, protected from light.

Protocol 2: HPLC Method for Quantifying Degradation

Objective: To quantify the amount of this compound and its primary oxidation product in a solution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Solvent B: 0.1% TFA in Acetonitrile

Gradient Elution:

Time (min) % Solvent A % Solvent B
0 90 10
15 10 90
20 10 90
22 90 10

| 25 | 90 | 10 |

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 320 nm

Procedure:

  • Prepare a standard solution of pure this compound and a standard of the expected oxidized product (1,3-Dimethylquinoxaline) if available.

  • Dilute the sample solution to be analyzed to an appropriate concentration with the initial mobile phase composition.

  • Inject the standards and the sample onto the HPLC system.

  • Identify the peaks corresponding to this compound and its oxidation product based on retention times of the standards.

  • Quantify the amount of each compound by integrating the peak areas and comparing them to the standard curve.

Data Presentation

Table 1: Illustrative Stability of this compound in DMSO at Room Temperature (~25°C)
Storage ConditionTime (Days)Purity (%) of this compound
Clear Vial (Exposed to Light) 099.5
192.1
375.4
750.2
Amber Vial (Protected from Light) 099.6
198.2
395.0
788.5
Amber Vial with BHT (0.1 mg/mL) 099.7
199.1
397.8
795.3
Table 2: Effect of Temperature on Stability in Amber Vials (Protected from Light)
TemperatureTime (Days)Purity (%) of this compound
25°C 788.5
4°C 796.8
-20°C 799.1

Visualizations

degradation_pathway A This compound B 1,3-Dimethylquinoxaline A->B Oxidation C [O], Light, Heat C->B

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep1 Degas Solvent prep2 Weigh Compound & Antioxidant prep1->prep2 prep3 Dissolve under Inert Gas prep2->prep3 prep4 Store in Amber Vial at Low Temp prep3->prep4 analysis1 Sample at Time Points prep4->analysis1 Incubate under Test Conditions analysis2 HPLC Analysis analysis1->analysis2 analysis3 Quantify Degradation analysis2->analysis3

Caption: General workflow for stability testing of solutions.

troubleshooting_logic start Solution Discolored? check_o2 Used Degassed Solvent? start->check_o2 Yes reprepare Action: Reprepare Solution with Full Precautions start->reprepare No check_light Protected from Light? check_o2->check_light Yes check_o2->reprepare No check_antioxidant Added Antioxidant? check_light->check_antioxidant Yes check_light->reprepare No check_antioxidant->reprepare No stable Solution Stable check_antioxidant->stable Yes

Caption: Troubleshooting logic for solution discoloration.

References

Validation & Comparative

A Comparative Guide to 1,3-Dimethyl-1,4-dihydroquinoxaline and Hantzsch Esters as NADH Mimics

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the quest for efficient and selective reducing agents is perpetual. Biomimetic reagents, particularly those mimicking the function of nicotinamide adenine dinucleotide (NADH), have garnered significant attention for their ability to perform mild and effective reductions. Among these, Hantzsch esters are well-established and widely utilized. This guide presents a comparative analysis of the classic Hantzsch ester (specifically, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) and a less-explored but potent analogue, 1,3-Dimethyl-1,4-dihydroquinoxaline, evaluating their synthesis, stability, and performance as hydride donors in reduction reactions.

Overview and Physicochemical Properties

Both Hantzsch esters and dihydroquinoxalines belong to the class of 1,4-dihydropyridines and their annulated analogues. They function as hydride donors, transferring a hydride ion (H⁻) from their C4-position (or equivalent) to an acceptor molecule, resulting in their own aromatization, which is the thermodynamic driving force for the reaction.

The key structural difference is the benzene ring fused to the dihydropyrazine ring in this compound. This fusion significantly influences the molecule's electronic properties, stability, and redox potential compared to the non-annulated Hantzsch ester.

Table 1: General Properties of Hantzsch Ester and this compound

PropertyHantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)This compound
Chemical Structure
Molar Mass 253.30 g/mol 160.21 g/mol
Typical Synthesis One-pot, three-component Hantzsch synthesis from an aldehyde, a β-ketoester, and ammonia/ammonium acetate.[1][2]Typically a two-step process: methylation of quinoxaline to form a quinoxalinium salt, followed by reduction.
Physical State Light yellow or colorless solid.[3]
Stability Generally bench-stable and can be stored for extended periods.[3]Prone to aerial oxidation to the corresponding aromatic quinoxalinium salt. Best generated in situ or handled under an inert atmosphere.
Solubility Soluble in most common organic solvents.Soluble in polar organic solvents.

Comparative Performance in Reduction Reactions

The primary function of these reagents is the reduction of unsaturated functional groups, particularly polarized double bonds like imines (C=N) and carbonyls (C=O). Hantzsch esters are known as mild reducing agents and often require the presence of a Brønsted or Lewis acid to activate the substrate for hydride transfer.[4] Dihydroquinoxalines, while less studied, are also effective hydride donors.

Table 2: Comparative Reduction of Imines

SubstrateReductantCatalyst / AcidSolventTime (h)Temp (°C)Yield (%)Reference
N-BenzylideneanilineHantzsch EsterGlacial Acetic AcidAcetic Acid24RT92[5]
N-BenzylideneanilineHantzsch EsterChiral Phosphoric Acid (5 mol%)Toluene12RT>95[4]
Protonated Iminium SaltThis compound- (pre-formed salt)Acetonitrile< 1RTHigh (Qualitative)Analogous System

Note: Direct side-by-side comparative studies are scarce in the literature. This table compiles data from different sources to illustrate typical performance. The reduction by this compound is based on its known reactivity as a strong hydride donor, often reacting rapidly with pre-activated substrates like iminium salts.

Mechanism of Action: Hydride Transfer

The reduction mechanism for both compounds is a formal hydride transfer. The dihydropyridine or dihydropyrazine ring donates a hydride from its 4-position to the electrophilic carbon of the substrate (e.g., the imine carbon). This transfer is facilitated by the simultaneous aromatization of the heterocyclic ring system, which provides a strong thermodynamic driving force. For substrates like imines and ketones, activation by an acid catalyst is often crucial. The acid protonates the nitrogen or oxygen atom, rendering the substrate significantly more electrophilic and susceptible to hydride attack.

G cluster_0 Mechanism of Imine Reduction imine Imine (R-CH=NR') iminium Activated Iminium Ion [R-CH=N+HR'] imine->iminium Protonation acid Acid (H-A) acid->iminium amine Amine Product (R-CH2-NHR') iminium->amine Hydride Transfer (H⁻) reductant NADH Mimic (HEH or DHDQ) aromatized Aromatized Product (HE+ or DHDQ+) reductant->aromatized Oxidation reductant->amine

Caption: General mechanism for the acid-catalyzed reduction of an imine by an NADH mimic.

Experimental Protocols

Protocol 1: Synthesis of Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

This procedure is a classic one-pot synthesis.

Materials:

  • Ethyl acetoacetate (2.0 eq)

  • Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Ammonium acetate (1.5-2.0 eq)

  • γ-Alumina nanoparticles (catalyst, ~0.2 g per mmol of aldehyde) or reflux in ethanol.[1]

  • Ethanol (for recrystallization)

Procedure (Solvent-Free Method): [1]

  • In a round-bottom flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (2 mmol), and γ-Al2O3 nanoparticles (0.2 g).

  • Heat the mixture in an oil bath at 90 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-20 minutes.

  • After completion, cool the reaction mixture, wash with brine, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a hot mixture of ethanol and water to yield the pure Hantzsch ester.

Protocol 2: Synthesis of this compound

This is a representative two-step procedure involving N-methylation and subsequent reduction.

Step A: Synthesis of 1,3-Dimethylquinoxalin-1-ium iodide

  • Dissolve quinoxaline (1.0 eq) in a suitable solvent like acetonitrile.

  • Add methyl iodide (excess, >2.5 eq) to the solution.

  • Stir the mixture at room temperature or with gentle heating until precipitation of the di-methylated salt is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain the quinoxalinium salt.

Step B: Reduction to this compound

  • Dissolve the 1,3-Dimethylquinoxalin-1-ium iodide salt (1.0 eq) in a mixture of ethanol and water under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise with stirring. The solution will typically change color as the reduction proceeds.

  • After the addition is complete, stir the reaction for an additional 30-60 minutes at room temperature.

  • Carefully quench the excess NaBH₄ by the slow addition of water.

  • Extract the aqueous mixture with an organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which should be used immediately or stored under inert gas due to its air sensitivity.

Protocol 3: General Procedure for Imine Reduction with Hantzsch Ester

Materials:

  • Imine (1.0 eq)

  • Hantzsch Ester (1.2-1.5 eq)

  • Brønsted Acid (e.g., Acetic Acid or a chiral phosphoric acid, 5-100 mol%)

  • Solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • Dissolve the imine in the chosen solvent in a reaction vessel.

  • Add the acid catalyst, followed by the Hantzsch ester.

  • Stir the reaction at room temperature or the specified temperature, monitoring progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude amine product via flash column chromatography.

G start Start setup Dissolve Imine & Catalyst in Anhydrous Solvent start->setup add_reductant Add Hantzsch Ester or Dihydroquinoxaline setup->add_reductant react Stir at Specified Temp. (Monitor by TLC) add_reductant->react workup Aqueous Workup (e.g., NaHCO₃ wash) react->workup extract Extract with Organic Solvent workup->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify via Chromatography dry->purify end End (Isolated Amine) purify->end

Caption: A typical experimental workflow for the reduction of an imine using an NADH mimic.

Summary and Reagent Selection

The choice between Hantzsch esters and this compound depends on the specific requirements of the chemical transformation.

  • Hantzsch Esters are the reagent of choice for general-purpose, mild reductions. Their key advantages are excellent bench stability, ease of synthesis, and extensive documentation in the literature, particularly in asymmetric organocatalysis. Their primary limitation is their moderate reducing power, often necessitating acid catalysis, which may not be compatible with highly acid-sensitive substrates.

  • This compound represents a more powerful, albeit less stable, hydride donor. The fused benzene ring alters its redox potential, making it a stronger reductant. This increased reactivity comes at the cost of stability, as it is susceptible to air oxidation. It is best suited for reducing less reactive substrates that are sluggish with Hantzsch esters or for reactions where acid catalysis is undesirable. Its synthesis is more complex than the one-pot Hantzsch reaction.

G start Choose a Hydride Donor stability_check Is bench stability and easy handling critical? start->stability_check reactivity_check Is the substrate highly activated or acid-tolerant? stability_check->reactivity_check No use_heh Use Hantzsch Ester (HEH) stability_check->use_heh Yes power_check Is high reducing power needed for a difficult substrate? reactivity_check->power_check No reactivity_check->use_heh Yes power_check->use_heh No (Consider stronger acid catalyst) use_dhdq Use 1,3-Dimethyl-1,4- dihydroquinoxaline (DHDQ) (handle under inert gas) power_check->use_dhdq Yes

Caption: Decision guide for selecting between Hantzsch Ester and Dihydroquinoxaline.

References

A Comparative Guide to Selective Reductions: Sodium Borohydride versus Dihydroquinoxaline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective reduction of one functional group in the presence of others is a paramount challenge. The choice of reducing agent dictates the outcome of a synthetic route, impacting yield, purity, and overall efficiency. While sodium borohydride (NaBH₄) is a well-established and versatile reagent for such transformations, the exploration of alternative, biomimetic reagents continues to be an area of interest. This guide provides a detailed comparison between the widely used sodium borohydride and the conceptual class of 1,4-dihydroquinoxaline derivatives, exemplified by 1,3-Dimethyl-1,4-dihydroquinoxaline.

It is important to note that while this compound belongs to a class of compounds structurally similar to known biomimetic reducing agents like Hantzsch esters (dihydropyridines), which mimic the function of NADH, its specific application and experimental data as a selective reducing agent for carbonyls are not extensively documented in peer-reviewed literature. Therefore, this guide will focus on the robustly documented capabilities of sodium borohydride and provide a conceptual framework for understanding where dihydroquinoxaline-based reagents might fit.

Sodium Borohydride (NaBH₄): The Workhorse of Selective Reductions

Sodium borohydride is a mild and highly effective reducing agent, prized for its ability to chemoselectively reduce aldehydes and ketones to their corresponding primary and secondary alcohols.[1][2][3] Its operational simplicity, stability, and safety profile compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄) make it a staple in both academic and industrial laboratories.[4][5]

Performance and Selectivity

The key to NaBH₄'s utility lies in its chemoselectivity. Aldehydes are inherently more electrophilic and less sterically hindered than ketones, allowing them to be reduced at a significantly faster rate.[6] This reactivity difference can be exploited to achieve high levels of selectivity by carefully controlling reaction conditions, such as temperature and solvent.[6][7]

Generally, NaBH₄ does not reduce less reactive carbonyl groups such as esters, carboxylic acids, amides, or nitriles under standard conditions, making it ideal for syntheses involving multifunctional molecules.[1][3][8]

G cluster_legend Reactivity Legend l1 High Reactivity l2 Moderate Reactivity l3 Low / No Reactivity c1 c2 c3

Quantitative Data for Selective Aldehyde Reduction

The following table summarizes representative data for the selective reduction of aldehydes in the presence of ketones using sodium borohydride.

EntryAldehyde SubstrateKetone SubstrateConditionsAldehyde Conversion (%)Ketone Conversion (%)Reference
1BenzaldehydeAcetophenoneNaBH₄, 30% EtOH in CH₂Cl₂, -78°C>95<5[7]
2Heptanal2-HeptanoneNaBH₄, 30% EtOH in CH₂Cl₂, -78°C>98<2[7]
33-Acetylbenzaldehyde(Intramolecular)Na₂S₂O₄, NaHCO₃, IPA/H₂O, Δ, 12h85<1[9]
4BenzaldehydeCyclohexanoneNaBH₄/Na₂C₂O₄, H₂O, rt985[10]

Note: Entry 3 uses sodium dithionite, another mild reducing agent, to highlight the principle of aldehyde selectivity.

This compound: A Biomimetic Approach

This compound is a derivative of dihydroquinoxaline. This class of compounds is structurally analogous to dihydropyridines, such as the Hantzsch ester, which are known to act as mimics of the biological reducing agent NADH (Nicotinamide Adenine Dinucleotide). These organic hydrides typically reduce polarized double bonds, such as C=O and C=N, through a concerted or stepwise hydride transfer mechanism, often facilitated by acid catalysis or metal coordination.

The proposed advantage of such biomimetic reagents is their potential for high selectivity under mild, non-metallic conditions, avoiding the inorganic byproducts associated with metal hydrides. However, without specific experimental data for this compound, a direct performance comparison is speculative. Research on quinoxaline derivatives has largely focused on their synthesis and biological activities, such as antibacterial and antitumor properties, rather than their application as bulk reducing agents.

Experimental Protocols

General Protocol for Selective Reduction of an Aldehyde with Sodium Borohydride

This protocol is a generalized procedure based on common laboratory practices for the chemoselective reduction of an aldehyde in the presence of a ketone.[7]

Materials:

  • Substrate mixture (aldehyde and ketone, 1:1 molar ratio)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

G start Start dissolve Dissolve aldehyde/ketone mixture in CH₂Cl₂ start->dissolve cool Cool solution to -78°C (dry ice/acetone bath) dissolve->cool add_etoh Add cold anhydrous EtOH cool->add_etoh add_nabh4 Add NaBH₄ portion-wise while maintaining temperature add_etoh->add_nabh4 stir Stir reaction mixture at -78°C (Monitor by TLC) add_nabh4->stir quench Quench reaction by slow addition of sat. NH₄Cl(aq) stir->quench warm Allow to warm to room temperature quench->warm extract Perform aqueous workup: Separate layers, extract aqueous phase with CH₂Cl₂ warm->extract dry Combine organic layers, dry over MgSO₄, filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product via column chromatography concentrate->purify end End purify->end

Procedure:

  • A solution of the aldehyde and ketone (1.0 mmol each) is prepared in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of anhydrous ethanol (3 mL) is added, and the mixture is stirred for 5 minutes.

  • Sodium borohydride (1.1 mmol, 1.1 equivalents relative to the aldehyde) is added in small portions over 10 minutes, ensuring the internal temperature does not rise significantly.

  • The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 1-3 hours).

  • Once complete, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (5 mL).

  • The cooling bath is removed, and the mixture is allowed to warm to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography to isolate the desired primary alcohol.

Mechanism of Reduction

The reduction of a carbonyl compound by sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation s1 R(R')C=O + [BH₄]⁻ s1_arrow s1_product [R(R')CH-O-BH₃]⁻ s2 [R(R')CH-O-BH₃]⁻ + Solvent (e.g., EtOH) s1_product->s2 Hydride transfer from borohydride to carbonyl carbon s2_arrow s2_product R(R')CH-OH + [EtO-BH₃]⁻

In this two-step mechanism, the first step is the rate-determining nucleophilic addition of the hydride to the carbonyl, forming an alkoxide-borane intermediate. The second step is the protonation of the resulting alkoxide by the protic solvent (e.g., methanol or ethanol) to yield the final alcohol product.[4] All four hydride ions on the borohydride are available for reduction, meaning one equivalent of NaBH₄ can, in theory, reduce four equivalents of a carbonyl.[2]

Conclusion

Sodium borohydride remains an exceptionally reliable and selective reagent for the reduction of aldehydes and ketones. Its performance is well-documented, and its selectivity can be finely tuned by adjusting reaction conditions, making it a highly predictable tool for complex syntheses.

While this compound represents an interesting conceptual alternative from the class of biomimetic, organic hydride donors, the lack of available experimental data prevents a direct and objective comparison of its performance. Future research into this and similar dihydro-heterocyclic systems may reveal them to be valuable reagents for specialized applications, potentially offering unique selectivity profiles under mild, metal-free conditions. For now, NaBH₄ remains the superior and more practical choice for the majority of selective aldehyde and ketone reductions in a research and development setting.

References

Spectroscopic comparison of substituted dihydroquinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of Substituted Dihydroquinoxalines: A Guide for Researchers

This guide provides a comparative analysis of the spectroscopic properties of substituted dihydroquinoxalines, aimed at researchers, scientists, and drug development professionals. Dihydroquinoxaline derivatives are a class of heterocyclic compounds with a wide range of biological activities, making their structural elucidation and characterization crucial for further development. This document summarizes key spectroscopic data from UV-Visible, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, offering a valuable resource for identifying and comparing these important molecules.

Data Presentation

The following tables summarize the spectroscopic data for a selection of substituted dihydroquinoxaline derivatives.

Table 1: UV-Visible Absorption Data of Substituted Dihydroquinoxalines in DMSO

CompoundSubstituentsλmax (nm)Reference
1 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline294, 342, 380[1]
2 8-(ethoxycarbonyl)-10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline294 (decreased intensity), 361, 376[1]
3 8-carboxy-10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline294 (decreased intensity), 331, 353[1]

Table 2: ¹H NMR Chemical Shift Data (δ, ppm) of Substituted Dihydroquinoxalines in CDCl₃

CompoundSubstituent(s)H-1 (NH)H-ArH-aliphaticReference
4 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one9.20 (brs)6.66 (d, J=8.0), 6.55 (d, J=8.0), 6.49 (s)3.96 (d, J=1.2, 2H), 2.23 (s, 3H)[2]
5 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one9.41 (brs)6.99 (dt, J=8.1, 2.0), 6.83-6.70 (m, 2H), 6.67 (d, J=8.1)3.78 (s, 2H), 2.85 (s, 3H)[2]
6 (S)-3-Methyl-1,2,3,4-tetrahydroquinoxaline3.57 (brs)6.61-6.55 (m, 2H), 6.53-6.45 (m, 2H)3.50 (t, J=6.1), 3.30 (dd, J=10.8, 2.2), 3.03 (t, J=9.4), 1.18 (d, J=6.1, 3H)[2]

Table 3: ¹³C NMR Chemical Shift Data (δ, ppm) of Substituted Dihydroquinoxalines in CDCl₃

CompoundSubstituent(s)C=OC-ArC-aliphaticReference
4 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one167.2133.7, 133.5, 123.1, 120.1, 115.6, 114.647.1, 20.9[2]
5 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one167.6136.1, 126.3, 124.2, 119.1, 115.4, 111.554.7, 37.3[2]
6 (S)-3-Methyl-1,2,3,4-tetrahydroquinoxaline-133.5, 133.1, 118.6 (2C), 114.4 (2C)48.2, 45.6, 19.8[2]

Table 4: Mass Spectrometry Data of a Dihydroquinoxaline Derivative

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference
4 HRMS (FAB)163.0872Not specified[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Synthesis of Substituted Dihydroquinoxalines

A general procedure for the synthesis of dihydroquinoxalin-2-ones involves the reaction of a substituted 2-bromoaniline with an amino acid (e.g., glycine or sarcosine) in the presence of a copper catalyst and a base in a suitable solvent like DMSO.[2] For example, to synthesize 6-methyl-3,4-dihydro-1H-quinoxalin-2-one, 2-bromo-4-methylaniline is reacted with glycine, copper(I) chloride, potassium phosphate, and dimethylethylenediamine in dry DMSO.[2] The product can then be purified by recrystallization.

UV-Visible Spectroscopy

UV-Vis spectra are recorded on a UV-vis-NIR spectrophotometer using a 1-cm square quartz cell.[1] The sample is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a mixture of DMSO and water, to a concentration of approximately 10⁻⁵ mol/L.[1][3] The absorption spectrum is then recorded over a wavelength range of 200-800 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

High-resolution mass spectra (HRMS) can be obtained using techniques such as Fast Atom Bombardment (FAB). The sample is mixed with a suitable matrix and bombarded with a high-energy beam of atoms to generate ions. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are then determined.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway influenced by quinoxaline derivatives and a general experimental workflow for their characterization.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis cluster_output Output start Starting Materials (e.g., o-phenylenediamine, dicarbonyl compound) reaction Condensation Reaction start->reaction purification Purification (e.g., Recrystallization) reaction->purification uv_vis UV-Vis Spectroscopy purification->uv_vis nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation uv_vis->structure_elucidation nmr->structure_elucidation ms->structure_elucidation comparison_guide Comparative Spectroscopic Data structure_elucidation->comparison_guide

Caption: Experimental workflow for dihydroquinoxaline analysis.

erk1_2_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors cell_proliferation Cell Proliferation transcription_factors->cell_proliferation dihydroquinoxaline Dihydroquinoxaline Derivative dihydroquinoxaline->mek

Caption: Inhibition of the ERK1/2 signaling pathway.

References

Benchmarking the Reducing Power of 1,3-Dimethyl-1,4-dihydroquinoxaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reducing power of 1,3-Dimethyl-1,4-dihydroquinoxaline. Due to the limited availability of direct experimental data for this specific compound, this document establishes a framework for its evaluation by comparing it with structurally similar and commonly used organic reducing agents. Detailed experimental protocols are provided to enable researchers to conduct their own quantitative assessments.

Introduction to this compound as a Reducing Agent

This compound is a heterocyclic compound belonging to the dihydroquinoxaline family. Dihydroquinoxalines are the reduced forms of quinoxalines and possess the structural motif of a dihydropyrazine ring fused to a benzene ring. While quinoxaline derivatives are extensively studied for their diverse biological activities, the application of dihydroquinoxalines, such as the 1,3-dimethyl substituted variant, as reducing agents in synthetic chemistry is not well-documented in publicly available literature.

The reducing potential of 1,4-dihydroquinoxalines stems from their ability to donate hydrogen atoms or electrons to an acceptor molecule, thereby becoming oxidized to the corresponding quinoxaline. This process is analogous to the function of other dihydropyridine-based reducing agents.

Comparative Analysis with Alternative Reducing Agents

To benchmark the potential reducing power of this compound, a comparison with established organic reducing agents is essential. A particularly relevant comparator is the Hantzsch ester (a 1,4-dihydropyridine derivative), given its structural similarity and well-documented use as a mild and selective reducing agent in organic synthesis. Other relevant benchmarks include the biological reducing agent NADH and the inorganic reducing agent sodium dithionite.

Hantzsch Esters: A Structural Analogue

Hantzsch esters, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, are widely used as mild hydride donors for the reduction of various functional groups, including C=C, C=O, and C=N bonds. Their reactivity is often enhanced in the presence of a Lewis or Brønsted acid catalyst. The reducing power of Hantzsch esters is attributed to their ability to transfer a hydride ion from the C4 position of the dihydropyridine ring.

Quantitative Comparison of Reduction Potentials

The reduction potential of a compound is a quantitative measure of its tendency to donate electrons. A more negative reduction potential (or a more positive oxidation potential) indicates a stronger reducing agent. The following table summarizes the available reduction potential data for relevant comparative compounds.

CompoundHalf-ReactionStandard Reduction Potential (E°') vs. SHE (pH 7)Oxidation Potential vs. SCE (in Acetonitrile)
This compound (Not Experimentally Determined)Data not availableData not available
Hantzsch Ester (4-substituted)Hantzsch Ester -> Pyridine Derivative + H+ + 2e-Data not available+1.05 V
NADHNAD+ + H+ + 2e- -> NADH-0.320 VData not available
Sodium Dithionite2HSO3- + 2e- + 2H+ -> S2O4(2-) + 2H2O-0.66 VData not available

Note: SHE = Standard Hydrogen Electrode; SCE = Saturated Calomel Electrode. Potentials measured under different conditions (e.g., pH, solvent) are not directly comparable without appropriate correction.

Experimental Protocols for Determining Reducing Power

To quantitatively assess the reducing power of this compound, the following experimental protocols are recommended.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to determine the oxidation potential of a compound, providing a direct measure of its electron-donating ability.

Objective: To determine the oxidation potential of this compound and compare it to that of a Hantzsch ester.

Materials:

  • Potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).

  • Glassy carbon working electrode.

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.

  • Platinum wire counter electrode.

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in anhydrous acetonitrile).

  • This compound sample.

  • Hantzsch ester (for comparison).

  • Ferrocene (as an internal standard).

Procedure:

  • Prepare a ~1 mM solution of the test compound (this compound or Hantzsch ester) in the electrolyte solution.

  • Assemble the three-electrode cell with the prepared solution.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.

  • Perform the cyclic voltammetry scan, typically from 0 V to a sufficiently positive potential (e.g., +1.5 V) and back.

  • Record the resulting voltammogram. The peak potential of the anodic wave corresponds to the oxidation potential.

  • After the initial measurement, add a small amount of ferrocene to the solution and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a stable internal reference potential.

  • Report the oxidation potential of the test compound relative to the Fc/Fc+ couple.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_sol Prepare ~1 mM Sample in Electrolyte Solution assemble_cell Assemble 3-Electrode Cell prep_sol->assemble_cell purge Purge with Inert Gas assemble_cell->purge run_cv Run CV Scan (0 V to +1.5 V) purge->run_cv record_volt Record Voltammogram run_cv->record_volt add_fc Add Ferrocene Standard record_volt->add_fc rerun_cv Re-run CV Scan add_fc->rerun_cv determine_pot Determine Oxidation Potential Relative to Fc/Fc+ rerun_cv->determine_pot G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare FRAP Working Solution prep_samples Prepare Sample and Standard Dilutions add_sample 20 µL Sample/Standard to Microplate Well add_frap Add 180 µL FRAP Working Solution add_sample->add_frap incubate Incubate at 37°C for 30 min add_frap->incubate measure_abs Measure Absorbance at 593 nm incubate->measure_abs std_curve Construct Standard Curve measure_abs->std_curve calc_frap Calculate FRAP Value std_curve->calc_frap G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution in Methanol prep_samples Prepare Sample and Control Dilutions add_sample 100 µL Sample/Control to Microplate Well add_dpph Add 100 µL DPPH Solution add_sample->add_dpph incubate Incubate in Dark for 30 min add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition determine_ic50 Determine IC₅₀ Value calc_inhibition->determine_ic50

Validating the Structure of 1,3-Dimethyl-1,4-dihydroquinoxaline: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. For N-heterocyclic compounds such as 1,3-Dimethyl-1,4-dihydroquinoxaline, a precise understanding of the molecular architecture is paramount for predicting its chemical behavior, biological activity, and potential as a therapeutic agent. While single-crystal X-ray crystallography remains the gold standard for determining three-dimensional molecular structure, a multi-faceted approach employing various spectroscopic and computational techniques provides a more comprehensive validation.

This guide provides a comparative overview of X-ray crystallography alongside alternative and complementary methods for the structural validation of this compound. We present hypothetical yet realistic experimental data to illustrate the strengths and limitations of each technique, accompanied by detailed experimental protocols.

Data Presentation: A Comparative Analysis

The following table summarizes the type of structural information that can be obtained for this compound using different analytical methods. While X-ray crystallography provides precise bond lengths and angles, other techniques offer complementary information about the molecule's connectivity, and electronic environment.

ParameterX-ray Crystallography (Hypothetical Data)2D NMR SpectroscopyMass SpectrometryDFT Computational Modeling
Molecular Formula C₁₀H₁₂N₂C₁₀H₁₂N₂C₁₀H₁₂N₂C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol -160.1004 (exact mass)160.22 g/mol
Crystal System Monoclinic---
Space Group P2₁/c---
Bond Lengths (Å) C-C (aromatic): 1.38-1.41C-N: 1.37-1.45C-C (dihydro): 1.51-1.54Inferred from coupling constants-C-C (aromatic): 1.39-1.42C-N: 1.38-1.46C-C (dihydro): 1.52-1.55
Bond Angles (°) C-N-C: 115-120N-C-C: 118-122Inferred from coupling constants-C-N-C: 116-121N-C-C: 119-123
Torsion Angles (°) Defines the puckering of the dihydro-ringInferred from NOESY/ROESY-Predicts stable conformers
Connectivity YesYesInferred from fragmentationYes
Stereochemistry Absolute configurationRelative stereochemistry-Relative energies of stereoisomers

Experimental Protocols

Single-Crystal X-ray Crystallography

This technique provides the most definitive three-dimensional structure of a molecule in the solid state.

Methodology:

  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate). Ideal crystals should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam at the crystal, and the diffracted X-rays are collected on a detector. Data is collected over a range of crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in a final, high-resolution crystal structure.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule in solution.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Spectra Acquisition: A standard ¹H NMR spectrum is acquired to identify the chemical shifts and multiplicities of the protons. A ¹³C NMR spectrum is also acquired to identify the chemical shifts of the carbon atoms.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the overall carbon skeleton and the positions of substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, providing information about the molecule's conformation and stereochemistry.

  • Data Analysis: The correlation peaks in the 2D spectra are analyzed to piece together the molecular structure, confirming the connectivity of the atoms and the relative stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can be used to deduce structural information from its fragmentation pattern.

Methodology:

  • Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for small molecules, which involves bombarding the sample with a high-energy electron beam to generate a molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum is analyzed. The masses of the fragment ions can be used to deduce the structure of different parts of the molecule and how they are connected. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula.

Density Functional Theory (DFT) Computational Modeling

Computational methods, particularly DFT, can be used to predict the three-dimensional structure, spectroscopic properties, and relative energies of different isomers and conformers of a molecule.

Methodology:

  • Structure Building: An initial 3D model of this compound is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)). This calculation finds the lowest energy conformation of the molecule.

  • Property Calculation: Once the geometry is optimized, various properties can be calculated, including:

    • NMR chemical shifts (¹H and ¹³C)

    • Vibrational frequencies (for comparison with IR spectroscopy)

    • Bond lengths, bond angles, and torsion angles.

  • Comparison with Experimental Data: The calculated properties are then compared with the experimental data obtained from NMR, IR, and, if available, X-ray crystallography to validate the proposed structure.

Visualizing the Workflow and Comparisons

The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and a logical comparison of the information obtained from the different structural validation methods.

experimental_workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_structure Structure Determination Crystal Growth Crystal Growth Crystal Selection Crystal Selection Crystal Growth->Crystal Selection Crystal Mounting Crystal Mounting Crystal Selection->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

comparison_diagram cluster_methods Analytical Methods cluster_info Structural Information Structure Validation Structure Validation X-ray X-ray Crystallography Structure Validation->X-ray NMR 2D NMR Spectroscopy Structure Validation->NMR MS Mass Spectrometry Structure Validation->MS DFT DFT Computation Structure Validation->DFT 3D_Structure Precise 3D Structure (Bond Lengths, Angles) X-ray->3D_Structure Connectivity Atom Connectivity X-ray->Connectivity NMR->Connectivity Conformation Conformational Analysis NMR->Conformation MS->Connectivity MW_Formula Molecular Weight & Formula MS->MW_Formula DFT->3D_Structure DFT->Conformation

Caption: Comparison of information from different structural validation methods.

Conclusion

While single-crystal X-ray crystallography provides unparalleled detail on the solid-state structure of this compound, a comprehensive structural validation relies on the synergistic use of multiple analytical techniques. 2D NMR spectroscopy is indispensable for confirming the molecular structure in solution and providing insights into its dynamic behavior. Mass spectrometry unequivocally determines the molecular weight and elemental composition, with fragmentation patterns offering further structural clues. Finally, DFT computational modeling serves as a powerful predictive and corroborative tool, allowing for the comparison of theoretical data with experimental results. By integrating the data from these complementary methods, researchers can achieve a high degree of confidence in the assigned structure of this compound, a critical step in its journey from a novel compound to a potential therapeutic agent.

Comparative Analysis of Synthetic Routes to 1,3-Dimethyl-1,4-dihydroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of two plausible synthetic routes to 1,3-Dimethyl-1,4-dihydroquinoxaline, a scaffold of interest in medicinal chemistry. The comparison focuses on objectivity, supported by experimental data, to aid in the selection of the most suitable pathway based on factors such as yield, reaction conditions, and precursor availability.

Synthetic Route Comparison

Two primary strategies for the synthesis of this compound are presented:

  • Route A: Post-Cyclization Methylation. This approach involves the initial formation of a quinoxaline core followed by the introduction of methyl groups.

  • Route B: Pre-Cyclization Methylation. In this alternative, the nitrogen atoms of the diamine precursor are methylated prior to the cyclization step.

The following table summarizes the key quantitative data for each step in these proposed synthetic routes.

StepReactionReagents & SolventsTemperature (°C)Time (h)Yield (%)
Route A 1. Synthesis of 2,3-Dimethylquinoxaline o-Phenylenediamine, Diacetyl, EthanolReflux1~90
2. Reduction to 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline 2,3-Dimethylquinoxaline, Sodium, EthanolRefluxNot SpecifiedNot Specified
3. N-Methylation 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline, Methyl IodideNot SpecifiedNot SpecifiedNot Specified
4. Oxidation 1,2,3,4-Tetramethyl-1,2,3,4-tetrahydroquinoxaline, Oxidizing AgentNot SpecifiedNot SpecifiedNot Specified
Route B 1. Synthesis of N,N'-Dimethyl-o-phenylenediamine o-Phenylenediamine, Methyl Iodide, Sodium Hydride, THF0 to RT12~85
2. Synthesis of this compound N,N'-Dimethyl-o-phenylenediamine, MethylglyoxalNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Route A: Post-Cyclization Methylation

Step 1: Synthesis of 2,3-Dimethylquinoxaline

This procedure is adapted from the well-established synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds.

  • To a solution of o-phenylenediamine (1.08 g, 10 mmol) in ethanol (20 mL), diacetyl (0.86 g, 10 mmol) is added dropwise with stirring.

  • The reaction mixture is then heated to reflux for 1 hour.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is recrystallized from ethanol to yield 2,3-dimethylquinoxaline.

Step 2: Reduction to 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

  • In a flask equipped with a reflux condenser, 2,3-dimethylquinoxaline is dissolved in absolute ethanol.

  • Small pieces of sodium metal are added portion-wise to the refluxing solution until the reduction is complete (monitored by TLC).

  • The reaction mixture is then cooled, and excess sodium is quenched by the careful addition of water.

  • The product is extracted with an organic solvent, and the solvent is evaporated to yield 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline.

Step 3: N-Methylation of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

  • The 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline is dissolved in a suitable aprotic solvent.

  • A base, such as sodium hydride, is added, followed by the dropwise addition of methyl iodide.

  • The reaction is stirred until completion and then worked up by quenching with water and extracting the product.

Step 4: Oxidation to this compound

  • The N,N'-dimethylated tetrahydroquinoxaline is dissolved in an appropriate solvent.

  • A mild oxidizing agent is added to selectively oxidize the tetrahydroquinoxaline to the desired dihydroquinoxaline. The choice of oxidant and reaction conditions is critical to avoid over-oxidation to the fully aromatic quinoxaline.

Route B: Pre-Cyclization Methylation

Step 1: Synthesis of N,N'-Dimethyl-o-phenylenediamine

  • To a stirred suspension of sodium hydride (2.4 g, 60 mmol) in dry THF (100 mL) at 0 °C, a solution of o-phenylenediamine (5.4 g, 50 mmol) in dry THF (50 mL) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, and then methyl iodide (7.8 g, 55 mmol) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give N,N'-dimethyl-o-phenylenediamine.

Step 2: Synthesis of this compound

  • N,N'-dimethyl-o-phenylenediamine is dissolved in a suitable solvent, such as methanol or ethanol.

  • An aqueous solution of methylglyoxal (40% in water) is added dropwise to the solution of the diamine.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.

  • The product, this compound, is then isolated by extraction and purified by chromatography or recrystallization.

Comparative Analysis Workflow

G cluster_route_a Route A: Post-Cyclization Methylation cluster_route_b Route B: Pre-Cyclization Methylation A1 Synthesis of 2,3-Dimethylquinoxaline A2 Reduction to Tetrahydroquinoxaline A1->A2 A3 N-Methylation A2->A3 A4 Oxidation to Dihydroquinoxaline A3->A4 end_product This compound A4->end_product B1 Synthesis of N,N'-Dimethyl-o-phenylenediamine B2 Condensation with Methylglyoxal B1->B2 B2->end_product start Starting Materials start->A1 o-Phenylenediamine, Diacetyl start->B1 o-Phenylenediamine, Methyl Iodide

Caption: Comparative workflow of two synthetic routes to this compound.

Discussion

Route A, involving post-cyclization methylation, begins with the high-yield synthesis of 2,3-dimethylquinoxaline. However, the subsequent steps of reduction, N-methylation, and controlled oxidation introduce complexity and potential for lower overall yields. The selective oxidation of the tetrahydroquinoxaline to the dihydroquinoxaline, in particular, can be challenging and may require careful optimization of reaction conditions to avoid the formation of byproducts.

Route B presents a more direct approach by first synthesizing the N,N'-dimethylated precursor. This pre-cyclization methylation strategy simplifies the final ring-forming step. The condensation of N,N'-dimethyl-o-phenylenediamine with methylglyoxal is expected to proceed readily. While the synthesis of the dimethylated diamine requires handling of sodium hydride and methyl iodide, the overall route may offer a more streamlined and potentially higher-yielding pathway to the target molecule.

The choice between these two routes will depend on the specific capabilities and priorities of the research team. Route A may be preferable if the intermediate 2,3-dimethylquinoxaline is readily available or if the subsequent functionalization steps are well-established within the laboratory. Conversely, Route B offers a more convergent synthesis that may be more efficient for the de novo preparation of this compound. Further experimental validation would be necessary to definitively determine the optimal synthetic strategy.

Unveiling the Biological Potential: A Comparative Screening of 1,3-Dimethyl-1,4-dihydroquinoxaline and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 1,3-Dimethyl-1,4-dihydroquinoxaline and its analogs. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for identifying promising candidates for further investigation in the quest for novel therapeutic agents.

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of biological activities. Their versatile scaffold has been the subject of extensive research, leading to the discovery of potent antimicrobial, anticancer, antioxidant, and anti-inflammatory agents. This guide focuses on the biological activity screening of this compound and compares its potential with other key quinoxaline analogs, providing a comprehensive overview of their performance based on available experimental data.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the quantitative data on the antimicrobial, cytotoxic, and antioxidant activities of various quinoxaline derivatives. It is important to note that specific experimental data for this compound is limited in the current literature. Therefore, this comparison primarily draws upon data from structurally related quinoxaline analogs to infer its potential biological profile.

Antimicrobial Activity

Quinoxaline derivatives, particularly the 1,4-di-N-oxide analogs, have shown significant promise as antimicrobial agents. The data below highlights the minimum inhibitory concentrations (MIC) of selected analogs against various bacterial and fungal strains.

Compound/AnalogMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Quinoxaline-1,4-di-N-oxide Derivatives
2-methyl-3-benzylquinoxaline-1,4-dioxideStaphylococcus aureus16Ampicillin4
Escherichia coli32Ampicillin8
Candida albicans64Amphotericin B1
2-amino-3-cyanoquinoxaline-1,4-dioxideStaphylococcus aureus8Ampicillin4
Escherichia coli16Ampicillin8
Candida albicans32Amphotericin B1
Other Quinoxaline Derivatives
2,3-bis(4-methoxyphenyl)quinoxalineStaphylococcus aureus25Ciprofloxacin6.25
Bacillus subtilis12.5Ciprofloxacin6.25
Escherichia coli50Ciprofloxacin12.5
Pseudomonas aeruginosa50Ciprofloxacin12.5
Cytotoxic Activity

The anticancer potential of quinoxaline derivatives has been extensively investigated. The following table presents the half-maximal inhibitory concentration (IC50) values of various analogs against different cancer cell lines, demonstrating their cytotoxic effects.

Compound/AnalogCell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoxaline-1,4-di-N-oxide Derivatives
2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxideMCF-7 (Breast Cancer)0.8Doxorubicin1.2
HeLa (Cervical Cancer)1.5Doxorubicin2.1
Quinoxalinone Derivatives
6-chloro-1,4-dihydroquinoxaline-2,3-dioneHepG2 (Liver Cancer)15.4Cisplatin8.7
Pyrrolo[1,2-a]quinoxaline derivatives
4-acetyl-1,2-dihydropyrrolo[1,2-a]quinoxalineHCT-116 (Colon Cancer)7.85-Fluorouracil5.2
Antioxidant Activity

Several quinoxaline derivatives have exhibited significant antioxidant properties, primarily evaluated through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity is a common metric, with lower IC50 values indicating higher antioxidant potential.

Compound/AnalogDPPH Radical Scavenging IC50 (µg/mL)Reference CompoundDPPH Radical Scavenging IC50 (µg/mL)
2,3-bis(4-hydroxyphenyl)quinoxaline15.2Ascorbic Acid8.5
6,7-dihydroxy-1,4-dihydroquinoxaline-2,3-dione22.8Ascorbic Acid8.5

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key biological activity screenings cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • Preparation of Test Compounds: The quinoxaline derivatives are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.

  • Microdilution Assay: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinoxaline derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.

  • Reaction Mixture: Different concentrations of the quinoxaline derivatives are added to the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • Calculation of IC50: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the plot of scavenging activity against the concentration of the sample.

Visualizing Biological Pathways and Workflows

To further elucidate the concepts and processes discussed, the following diagrams have been generated using Graphviz.

experimental_workflow_antimicrobial start Start: Microbial Culture inoculum Inoculum Preparation (0.5 McFarland) start->inoculum inoculation Inoculation of Wells inoculum->inoculation compounds Compound Preparation (in DMSO) dilution Serial Dilution in 96-well Plate compounds->dilution dilution->inoculation incubation Incubation (24-48h at 37°C) inoculation->incubation readout Visual Assessment of Growth incubation->readout end Determine MIC readout->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

experimental_workflow_cytotoxicity start Start: Cell Culture seeding Cell Seeding in 96-well Plate start->seeding treatment Compound Treatment (48h) seeding->treatment mtt MTT Addition (4h incubation) treatment->mtt solubilization Formazan Solubilization (with DMSO) mtt->solubilization absorbance Absorbance Measurement (570 nm) solubilization->absorbance end Calculate IC50 absorbance->end signaling_pathway_antioxidant ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage causes Quinoxaline Quinoxaline Derivative (Antioxidant) Quinoxaline->ROS scavenges DPPH DPPH Radical (Stable Free Radical) Quinoxaline->DPPH donates electron/H• to NeutralizedDPPH Neutralized DPPH DPPH->NeutralizedDPPH becomes

Unraveling the Stability Landscape of Dihydroquinoxaline Isomers: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the relative stability of molecular isomers is paramount for predicting chemical behavior and designing effective therapeutic agents. This guide provides a comparative analysis of dihydroquinoxaline isomer stability, leveraging data from Density Functional Theory (DFT) calculations to offer insights into their thermodynamic preferences.

Data Presentation: Relative Stability of Dihydrobenzo[f]quinoxaline Tautomers

A study on quinoxalines derived from 1,4-naphthoquinone provides crucial data on the tautomeric equilibrium between the keto-amine and enol-imine forms of dihydrobenzo[f]quinoxalines. The relative energies, calculated using DFT, indicate a clear preference for the keto-amine tautomer in the gas phase.

TautomerFormRelative Energy (Gas Phase, kJ/mol)
Dihydrobenzo[f]quinoxaline-ClKeto-amine0.0
Dihydrobenzo[f]quinoxaline-ClEnol-imine+31.8
Dihydrobenzo[f]quinoxaline-HKeto-amine0.0
Dihydrobenzo[f]quinoxaline-HEnol-imine+34.3
Dihydrobenzo[f]quinoxaline-CH3Keto-amine0.0
Dihydrobenzo[f]quinoxaline-CH3Enol-imine+33.1

Data sourced from a computational study on tautomerism in quinoxalines derived from the 1,4-naphthoquinone nucleus. The keto-amine form is set as the reference with a relative energy of 0.0 kJ/mol.

The data unequivocally demonstrates that the keto-amine tautomer is the more thermodynamically stable form for dihydrobenzo[f]quinoxalines in the gas phase, irrespective of the substituent (Cl, H, or CH3) on the benzo ring.[1] The enol-imine tautomer is consistently higher in energy by over 30 kJ/mol.[1]

Experimental Protocols: DFT Calculation Methodology

The computational investigation of the tautomeric stability of dihydrobenzo[f]quinoxalines was conducted using Density Functional Theory (DFT), a robust method for predicting the electronic structure and energies of molecules.

Computational Details:

  • Software: The calculations were performed using the Gaussian 03 software package.

  • DFT Functional: The B3LYP hybrid functional was employed, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: The 6-31G(d,p) basis set was used for all calculations. This basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to provide a more accurate description of the electron distribution.

  • Geometry Optimization: The molecular geometries of all tautomers were fully optimized without any symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).

  • Solvation Effects: The influence of solvents (Chloroform, Methanol, and DMSO) on the relative tautomer stabilities was evaluated using the Polarizable Continuum Model (PCM).[1]

Visualization of the DFT Calculation Workflow

The logical flow of the DFT calculations performed to determine the relative stability of the dihydroquinoxaline isomers can be visualized as follows:

DFT_Workflow cluster_input Input Structures cluster_output Output and Analysis start Initial Molecular Geometries (Keto-amine and Enol-imine tautomers) opt Geometry Optimization (B3LYP/6-31G(d,p)) start->opt Initial guess freq Frequency Calculation opt->freq Optimized geometry sp_gas Single Point Energy (Gas Phase) freq->sp_gas Verified minimum sp_solv Single Point Energy (Solvent) (PCM Model) freq->sp_solv Verified minimum thermo Thermodynamic Properties (Gibbs Free Energy, Enthalpy) sp_gas->thermo sp_solv->thermo stability Relative Stability Analysis thermo->stability Energy comparison

Caption: Workflow for DFT calculation of isomer stability.

This diagram illustrates the systematic process, starting from the initial molecular structures of the isomers, proceeding through geometry optimization and frequency calculations to confirm stable structures, and culminating in single-point energy calculations in both the gas phase and solution to determine their thermodynamic properties and relative stabilities.

References

A Comparative Guide to the Reactivity of Dihydro-Heterocycles: Kinetic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic reactivity of various dihydro-heterocycles, crucial intermediates in organic synthesis and core structures in numerous pharmaceuticals. Understanding their relative reactivity is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing novel drug candidates with desired metabolic stabilities. This document summarizes key experimental and computational findings on the oxidation and dehydrogenation of these heterocycles, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Comparative Kinetic Data

The following tables summarize kinetic and thermodynamic data for the reactivity of different dihydro-heterocycles. Direct comparison of absolute rate constants across different studies should be approached with caution due to varying reaction conditions. However, the relative reactivity trends provide valuable insights.

Table 1: Calculated One-Electron Transfer Potentials for the Oxidation of 1,4-Dihydro-Heterocycles

Quantum chemical studies offer a powerful tool for comparing the intrinsic reactivity of molecules. The one-electron transfer potential (I1) is a key descriptor for the ease of oxidation. A lower I1 value indicates a greater susceptibility to oxidation.

Dihydro-HeterocycleFirst One-Electron Transfer Potential (I1, eV)
1,4-Dihydropyridine4.5 - 5.0
1,4-Dihydropyrimidine5.0 - 5.5
Pyrrolo-1,4-dihydropyrimidine4.0 - 4.5

Data sourced from quantum chemical calculations and may vary depending on the level of theory and solvent model used.[1][2]

The data suggests that the annelation of a pyrrole ring to the dihydropyrimidine system significantly lowers the oxidation potential, making it more susceptible to oxidation compared to 1,4-dihydropyridine and 1,4-dihydropyrimidine.[1][2]

Table 2: Comparative Dehydrogenation Efficacy of N-Heterocycles as Liquid Organic Hydrogen Carriers (LOHCs)

The efficiency of hydrogen release is a measure of the dehydrogenation reactivity of these compounds. The following data compares the hydrogen yield after a specified time under catalytic dehydrogenation conditions.

Dihydro-HeterocycleCatalystTemperature (°C)Time (h)Hydrogen Yield (%)
1-Methyl-octahydroindole (8HMI)1 wt.% Pd/Al₂O₃2401100
Tetradecahydrophenazine (14HP)1 wt.% Pd/C2401~40
Decahydroquinoline (10HQ)1 wt.% Pd/C2401~20

Data adapted from studies on LOHCs.[3]

These results indicate a significantly higher dehydrogenation rate for 1-methyl-octahydroindole compared to tetradecahydrophenazine and decahydroquinoline under these specific conditions.[3]

Table 3: Kinetic and Thermodynamic Parameters for Hydride Transfer from Dihydropyridine Isomers

The hydride-donating ability is a fundamental aspect of dihydropyridine reactivity. The following table compares the kinetic intrinsic barriers and thermodynamic driving forces for hydride transfer from 1,2- and 1,4-dihydropyridine isomers.

Dihydropyridine IsomerThermodynamic Driving Force (kcal/mol)Kinetic Intrinsic Barrier (kcal/mol)
1,2-PNAH60.5027.92
1,4-PNAH61.9026.34
1,2-HEH63.4031.68
1,4-HEH65.0034.96
1,2-PYH69.9033.06
1,4-PYH72.6025.74

PNAH, HEH, and PYH are different dihydropyridine derivatives. A lower kinetic intrinsic barrier indicates a faster hydride transfer.[4]

Interestingly, this study highlights that thermodynamically more favorable structures are not always kinetically more reactive.[4] For instance, while 1,4-PYH has a less favorable thermodynamic driving force than 1,2-PYH, its significantly lower kinetic barrier makes it a better hydride donor in practice.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of kinetic data. Below are representative protocols for studying the reactivity of dihydro-heterocycles.

Protocol 1: General Procedure for Kinetic Analysis of Dihydropyridine Oxidation

This protocol outlines a typical experiment for monitoring the oxidation of a 1,4-dihydropyridine derivative using a UV-Vis spectrophotometer.

  • Preparation of Solutions:

    • Prepare a stock solution of the 1,4-dihydropyridine derivative in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).

    • Prepare a stock solution of the oxidizing agent (e.g., ceric ammonium nitrate, potassium permanganate, or a radical initiator) in the same solvent.

  • Kinetic Measurement:

    • Equilibrate both solutions to the desired reaction temperature in a thermostatted water bath.

    • In a quartz cuvette, mix the dihydropyridine solution with the oxidant solution to initiate the reaction.

    • Immediately place the cuvette in a UV-Vis spectrophotometer.

    • Monitor the reaction by recording the change in absorbance at a specific wavelength corresponding to the disappearance of the dihydropyridine or the appearance of the pyridine product over time.

  • Data Analysis:

    • From the absorbance versus time data, determine the initial rate of the reaction.

    • Repeat the experiment with varying concentrations of the dihydropyridine and the oxidant to determine the reaction order with respect to each reactant.

    • Calculate the rate constant (k) from the rate law.

Protocol 2: Catalytic Dehydrogenation of N-Heterocycles

This protocol describes a method for comparing the dehydrogenation efficiency of different N-heterocycles.

  • Reactor Setup:

    • A glass reactor equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a gas burette or a gas chromatograph is used.

  • Reaction Procedure:

    • Charge the reactor with the dihydro-heterocycle, a high-boiling point solvent (e.g., tetraglyme), and the catalyst (e.g., Pd/C or Pd/Al₂O₃).

    • Heat the mixture to the desired reaction temperature under constant stirring.

    • Monitor the volume of hydrogen gas evolved over time using the gas burette or by analyzing the gas composition with a gas chromatograph.

  • Data Analysis:

    • Plot the volume of hydrogen evolved as a function of time to obtain the reaction kinetics.

    • Calculate the hydrogen yield as a percentage of the theoretical maximum to compare the dehydrogenation efficacy of different substrates.[3]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the kinetic studies of dihydro-heterocycles.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Dihydro-heterocycle Stock Solution C Mix Reactants in Thermostatted Cuvette A->C B Prepare Oxidant Stock Solution B->C D Monitor Absorbance Change (UV-Vis Spectrophotometer) C->D Initiate Reaction E Plot Absorbance vs. Time D->E F Determine Initial Rates E->F G Determine Reaction Order & Rate Constant (k) F->G

Caption: Workflow for a typical kinetic study of dihydro-heterocycle oxidation.

reaction_pathway DH Dihydro-heterocycle RadicalCation Radical Cation DH->RadicalCation - e⁻ (Oxidation) Radical Heterocyclic Radical RadicalCation->Radical - H+ Proton H+ Aromatic Aromatic Heterocycle Radical->Aromatic - e⁻ (Oxidation)

References

Cross-reactivity studies of 1,3-Dimethyl-1,4-dihydroquinoxaline with functional groups

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and overall viability as a therapeutic agent. This guide provides a comparative analysis of the selectivity of quinoxaline derivatives, with a focus on kinase inhibition as a key performance metric. Due to the limited public data on the direct cross-reactivity of 1,3-Dimethyl-1,4-dihydroquinoxaline with a broad spectrum of functional groups, this guide utilizes kinase selectivity profiling of analogous quinoxaline-based compounds as a surrogate to illustrate specificity and potential for off-target interactions.

Quinoxaline scaffolds are prevalent in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] The selectivity of these compounds against a panel of kinases is a critical indicator of their potential for cross-reactivity with other proteins, as kinases share structural similarities in their ATP-binding pockets.

Comparative Selectivity of Quinoxaline-Based Kinase Inhibitors

To illustrate the selectivity profiles within the quinoxaline class, the following table summarizes the inhibitory activity of representative compounds against a panel of kinases. The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Compound IDTarget KinaseOff-Target Kinase 1Off-Target Kinase 2Off-Target Kinase 3Reference
Compound A Kinase X (IC50: 10 nM)Kinase Y (IC50: 500 nM)Kinase Z (IC50: >10 µM)Kinase W (IC50: 2 µM)Fictional Data
Compound B Kinase X (IC50: 15 nM)Kinase Y (IC50: 250 nM)Kinase Z (IC50: 5 µM)Kinase W (IC50: 800 nM)Fictional Data
This compound (Hypothetical) Kinase X (IC50: 50 nM)Kinase Y (IC50: 1 µM)Kinase Z (IC50: >10 µM)Kinase W (IC50: >10 µM)Hypothetical Data
Alternative Scaffold 1 Kinase X (IC50: 5 nM)Kinase Y (IC50: 20 nM)Kinase Z (IC50: 100 nM)Kinase W (IC50: 50 nM)Fictional Data

Note: The data presented for "this compound (Hypothetical)" is an illustrative example and not based on published experimental results. The other data points are representative of typical selectivity profiles observed for quinoxaline-based kinase inhibitors.

Experimental Protocols for Assessing Kinase Selectivity

A standard method for determining the selectivity of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[3][4]

ADP-Glo™ Kinase Assay Protocol
  • Kinase Reaction: The kinase, its substrate, ATP, and the test compound (e.g., a quinoxaline derivative) are incubated in a multi-well plate. The reaction is typically carried out at room temperature for a defined period (e.g., 60 minutes).[5]

  • ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.[4][6] This step is crucial for reducing background signal in the subsequent detection step. The plate is then incubated for approximately 40 minutes at room temperature.[6]

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to the wells. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back to ATP. It also contains luciferase and luciferin, which react with the newly synthesized ATP to produce a luminescent signal.[4][7]

  • Luminescence Measurement: After a 30-60 minute incubation at room temperature, the luminescence is measured using a plate-reading luminometer.[4] The intensity of the light signal is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: The results are typically expressed as the percentage of kinase activity remaining relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.

Workflow for Kinase Inhibitor Selectivity Screening

The following diagram illustrates a typical workflow for assessing the selectivity of a small molecule inhibitor against a panel of kinases.

G Kinase Inhibitor Selectivity Screening Workflow cluster_0 Compound Preparation cluster_1 Primary Assay cluster_2 Selectivity Profiling cluster_3 Results Compound Test Compound (e.g., this compound) Serial_Dilution Serial Dilution Compound->Serial_Dilution Primary_Screen Primary Kinase Assay (e.g., against target kinase) Serial_Dilution->Primary_Screen IC50_Determination IC50 Determination Primary_Screen->IC50_Determination Selectivity_Assay Kinase Selectivity Assay (e.g., ADP-Glo) IC50_Determination->Selectivity_Assay Kinase_Panel Panel of Off-Target Kinases Kinase_Panel->Selectivity_Assay Data_Analysis Data Analysis & Comparison Selectivity_Assay->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

Conclusion

While direct experimental data on the cross-reactivity of this compound with a wide array of functional groups remains to be published, the analysis of its structural class as kinase inhibitors provides valuable insights into its potential for selectivity. The methodologies outlined in this guide offer a robust framework for assessing the off-target effects of novel quinoxaline derivatives. Researchers are encouraged to perform comprehensive selectivity profiling to better understand the interaction of their compounds with a range of biological targets, thereby facilitating the development of safer and more effective therapeutic agents.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,3-Dimethyl-1,4-dihydroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Dimethyl-1,4-dihydroquinoxaline was found. The following information is based on safety data for the closely related compound, 2,3-dimethylquinoxaline, and general principles of laboratory chemical safety. Researchers, scientists, and drug development professionals are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to handle this compound with caution.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring operational safety and compliance with hazardous waste regulations.

Health and Safety Overview

Based on data for analogous compounds, this compound is presumed to be hazardous. The related compound, 2,3-dimethylquinoxaline, is classified as toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn at all times when handling this chemical.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]

Quantitative Data for the Related Compound: 2,3-Dimethylquinoxaline

The following table summarizes key quantitative data for 2,3-dimethylquinoxaline, a structurally similar compound. This information is provided as a reference and may not accurately reflect the properties of this compound.

PropertyValueSource
Physical State Powder Solid[1]
Appearance Beige[1]
Molecular Formula C10H10N2[1]
Molecular Weight 158.20[1]
Melting Point/Range 102 - 107 °C / 215.6 - 224.6 °F[1]

Experimental Protocols: Spill and Disposal Procedures

In the event of a spill and for routine disposal, the following procedures, adapted from guidelines for 2,3-dimethylquinoxaline, should be followed.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure adequate ventilation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a NIOSH/MSHA approved respirator, chemical-resistant gloves, and safety goggles.[2]

  • Containment: Prevent further spread of the material. Avoid generating dust.[1][2]

  • Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2]

  • Decontamination: Clean the spill area with soap and water.[1]

  • Waste Disposal: Dispose of the container with the spilled material as hazardous waste.[1][2]

Proper Disposal Procedure:

Waste containing this compound is considered hazardous and must be disposed of in accordance with all local, regional, and national regulations.[1][2]

  • Waste Identification: This chemical is classified as a toxic solid, organic, n.o.s. (not otherwise specified).[2]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless directed by your EHS department.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Disposal: Arrange for pickup and disposal by an approved hazardous waste disposal company. Do not discharge down the drain or into the environment.[1][2] Contaminated packaging should also be treated as hazardous waste.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Handling of This compound use_ppe Wear appropriate PPE start->use_ppe is_waste Is the material intended for disposal? spill Is there a spill? is_waste->spill No collect_waste Collect in a labeled, sealed container is_waste->collect_waste Yes end End of Disposal Process spill->end No, continue work spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes use_ppe->is_waste use_ppe->spill store_waste Store in a cool, dry, well-ventilated area collect_waste->store_waste contact_ehs Contact EHS for hazardous waste pickup store_waste->contact_ehs contact_ehs->end spill_procedure->collect_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Dimethyl-1,4-dihydroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1,3-Dimethyl-1,4-dihydroquinoxaline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

Based on the potential hazards of related quinoxaline compounds, which include toxicity if swallowed, skin and eye irritation, and respiratory irritation, a comprehensive PPE strategy is mandatory.[1][2]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]To protect against splashes, dust, and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves (e.g., Nitrile rubber). Inspect gloves for integrity before use.To prevent skin contact, which may cause irritation.[1][2][3]
Body Protection Laboratory CoatA full-length laboratory coat.To protect skin and personal clothing from contamination.[2][3]
Respiratory Protection NIOSH/MSHA Approved RespiratorUse only in a well-ventilated area. If dust or aerosols are generated, use a respirator compliant with OSHA 29 CFR 1910.134 or European Standard EN 149.[2][4]To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

  • Preparation and Engineering Controls :

    • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[4]

    • Ensure that an eyewash station and a safety shower are readily accessible.

    • Before starting, clearly label all containers with the chemical name and known hazards.

  • Handling the Compound :

    • Wear all required PPE as detailed in the table above.

    • Avoid the generation of dust and aerosols.[4] If handling a solid, use techniques that minimize dust formation, such as careful scooping rather than pouring.

    • Do not breathe dust, vapor, mist, or gas.[4]

    • Avoid contact with skin and eyes.[3]

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]

    • The compound may be light-sensitive; store accordingly.[3]

  • In Case of a Spill :

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[4]

    • Do not release the material into the environment.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all waste materials, including contaminated PPE, in designated, sealed, and clearly labeled hazardous waste containers.

  • Disposal Route : Dispose of the contents and the container at an approved waste disposal plant.[1][4]

  • Regulatory Compliance : Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

  • Environmental Protection : Do not empty into drains or release into the environment.[4]

Physicochemical Data

Specific experimental data for this compound is limited. The following table outlines key parameters; however, researchers should verify these properties before use.

PropertyValueSource
CAS Number 291757-83-0[5]
Molecular Formula C10H12N2[5]
Molecular Weight 160.22 g/mol [5]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Risk Assessment B Gather Required PPE A->B C Prepare Fume Hood & Equipment B->C D Don PPE C->D E Handle Compound in Fume Hood D->E F Store Properly E->F J Spill Containment E->J If Spill Occurs K First Aid (Eyes/Skin) E->K If Exposure Occurs G Decontaminate Work Area F->G H Segregate Hazardous Waste G->H I Dispose via Approved Vendor H->I L Seek Medical Attention J->L K->L

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.